molecular formula C8H17N3O B13414348 n-Ethyl-4-methylpiperazine-1-carboxamide CAS No. 7401-05-0

n-Ethyl-4-methylpiperazine-1-carboxamide

Cat. No.: B13414348
CAS No.: 7401-05-0
M. Wt: 171.24 g/mol
InChI Key: JNGRMEMVULIXBF-UHFFFAOYSA-N
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Description

N-Ethyl-4-methylpiperazine-1-carboxamide (CAS 7401-05-0) is a chemical compound with the molecular formula C8H17N3O and a molecular weight of 171.24 g/mol . This piperazine carboxamide derivative is characterized by a density of approximately 1.036 g/cm³ and a high boiling point of around 332.4 °C, indicating good thermal stability for research purposes . Its structure features one hydrogen bond donor and two hydrogen bond acceptors, with a calculated topological polar surface area of 35.6 Ų . The compound's hydrochloride salt (CAS 63980-50-7) is also documented, offering an alternative form for experimental work . While detailed applications for this specific molecule are not fully established in public literature, piperazine-based compounds are prevalent in medicinal chemistry and drug discovery research. Recent patent literature indicates that structurally related phenylamide compounds are being investigated for their potential to target kinases such as CSF1R, which is a key player in diseases like neurodegeneration and neuroinflammation, including Alzheimer's disease . N-Ethyl-4-methylpiperazine-1-carboxamide is intended for research and development use in a controlled laboratory environment only. It is strictly classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. All necessary safety data sheets should be consulted prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7401-05-0

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

N-ethyl-4-methylpiperazine-1-carboxamide

InChI

InChI=1S/C8H17N3O/c1-3-9-8(12)11-6-4-10(2)5-7-11/h3-7H2,1-2H3,(H,9,12)

InChI Key

JNGRMEMVULIXBF-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N1CCN(CC1)C

Origin of Product

United States

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of n-Ethyl-4-methylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the piperazine core remains one of the most privileged scaffolds, frequently utilized to modulate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of drug candidates. n-Ethyl-4-methylpiperazine-1-carboxamide (CAS: 7401-05-0) represents a highly optimized derivative within this class[1]. By appending an ethylcarboxamide moiety to the N1 position and a methyl group to the N4 position, this molecule achieves a delicate balance of lipophilicity, basicity, and hydrogen-bonding capacity.

This technical guide provides an in-depth analysis of the physicochemical properties of n-Ethyl-4-methylpiperazine-1-carboxamide, elucidating its mechanistic role in drug design—particularly in the development of nicotinic acetylcholine receptor (nAChR) ligands and anthelmintic agents like diethylcarbamazine analogs[2][3]. Furthermore, we outline field-proven, self-validating protocols for its synthesis and downstream functionalization.

Structural & Physicochemical Profiling

The utility of n-Ethyl-4-methylpiperazine-1-carboxamide is fundamentally driven by its physicochemical parameters. The molecule acts as a versatile pharmacophore, primarily due to its low molecular weight and optimal topological polar surface area (TPSA), which make it an ideal fragment for central nervous system (CNS) penetration[4].

Key Physicochemical Parameters

The following data summarizes the core computed and experimental properties of the compound, explaining the causality behind its behavior in biological systems[1][4][5]:

PropertyValueCausality / Relevance in Drug Design
CAS Number 7401-05-0Unique identifier for regulatory and supply chain tracking.
Molecular Formula C8H17N3OIndicates a low molecular weight, aliphatic-rich framework.
Molecular Weight 171.242 g/mol Highly favorable for fragment-based drug discovery (FBDD); strictly adheres to the Rule of 3.
TPSA ~40.86 ŲOptimal for blood-brain barrier (BBB) permeation (ideal range for CNS drugs is < 90 Ų).
Hydrogen Bond Donors 1 (Amide N-H)Essential for specific target receptor interactions (e.g., binding pocket anchoring).
Hydrogen Bond Acceptors 2 (C=O, N4)Enhances aqueous solubility and dictates the binding pose via dipole interactions.
Rotatable Bonds 1 to 2Low structural flexibility minimizes the entropic penalty upon target receptor binding.
Pharmacokinetic Logic and Causality

The structural motifs of n-Ethyl-4-methylpiperazine-1-carboxamide directly dictate its pharmacokinetic profile. The N4 tertiary amine typically exhibits a pKa of ~8.0–8.5, meaning it is predominantly protonated at physiological pH (7.4). This protonation state is critical: it enhances aqueous solubility through ion-dipole interactions with water, while simultaneously enabling cation-


 interactions with aromatic residues in target receptor pockets (such as the tryptophan residues in nAChRs)[2]. Concurrently, the carboxamide linkage provides metabolic stability against plasma esterases, ensuring a longer half-life compared to ester-linked analogs.

PK_Logic Prop n-Ethyl-4-methylpiperazine- 1-carboxamide MW: 171.2 | TPSA: ~41 BasicN Tertiary Amine (N4) Protonated at pH 7.4 Prop->BasicN Amide Carboxamide Motif Metabolically Stable Prop->Amide Solub High Aqueous Solubility (Oral Bioavailability) BasicN->Solub Ion-dipole interactions BBB BBB Penetration (CNS Target Engagement) BasicN->BBB Cation-π binding Amide->Solub H-bond networking

Influence of structural motifs on the pharmacokinetic profile and target engagement.

Synthetic Methodologies & Workflows

To ensure trustworthiness and reproducibility, the synthesis of n-Ethyl-4-methylpiperazine-1-carboxamide must be approached as a self-validating system. The most direct and high-yielding route involves the nucleophilic addition of 4-methylpiperazine to ethyl isocyanate.

Protocol: Synthesis of n-Ethyl-4-methylpiperazine-1-carboxamide

Rationale: Dichloromethane (DCM) is selected as the solvent because it is aprotic and will not competitively react with the highly electrophilic isocyanate. The reaction is initiated at 0°C to control the exothermic nature of the addition and prevent the formation of poly-urea byproducts.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with inert Nitrogen (

    
    ) gas.
    
  • Dissolution: Dissolve 1.0 equivalent (10 mmol) of 4-methylpiperazine in 50 mL of anhydrous DCM.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0°C for 15 minutes.

  • Addition: Dissolve 1.05 equivalents (10.5 mmol) of ethyl isocyanate in 10 mL of anhydrous DCM. Add this solution dropwise to the stirring 4-methylpiperazine solution over 20 minutes using an addition funnel.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Validate reaction completion via Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (9:1). The secondary amine starting material will stain heavily with ninhydrin, whereas the urea product will not.

  • Workup: Quench the reaction with 20 mL of saturated aqueous

    
     to neutralize any trace acids. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography or recrystallization to yield the pure n-Ethyl-4-methylpiperazine-1-carboxamide.

Synthesis A 4-Methylpiperazine (Nucleophile) C Anhydrous DCM 0°C to RT A->C B Ethyl Isocyanate (Electrophile) B->C D Nucleophilic Addition (Exothermic) C->D Dropwise addition E n-Ethyl-4-methylpiperazine- 1-carboxamide D->E 2h stirring, TLC validation

Synthetic pathway of n-Ethyl-4-methylpiperazine-1-carboxamide via nucleophilic addition.

Downstream Applications: Chan-Lam Cross-Coupling

n-Ethyl-4-methylpiperazine-1-carboxamide is frequently utilized as a secondary amine equivalent in advanced cross-coupling reactions to generate complex tertiary amides, such as analogs of the anthelmintic drug Diethylcarbamazine[3].

Protocol: Chan-Lam N-Arylation/Alkylation

Rationale: The Chan-Lam coupling utilizes a copper(II) catalyst to couple the amide nitrogen with a boronic acid. Unlike Buchwald-Hartwig aminations that require strict anaerobic conditions and expensive palladium catalysts, Chan-Lam coupling is performed in open air at room temperature, as oxygen is required to re-oxidize the copper catalyst to its active Cu(II) state.

Step-by-Step Methodology:

  • Reagent Assembly: In a 50 mL vial, combine 1.0 eq of n-Ethyl-4-methylpiperazine-1-carboxamide, 1.5 eq of the desired substituted boronic acid (e.g., ethylboronic acid or an arylboronic acid), and 0.1 eq of Copper(II) acetate (

    
    ).
    
  • Solvent & Base: Add 10 mL of DCM followed by 2.0 eq of pyridine. The pyridine acts as both a base and a ligand to stabilize the copper intermediate.

  • Aerobic Stirring: Leave the vial open to the atmosphere (or loosely capped with a pierced septum). Stir vigorously at room temperature for 12–24 hours. The solution will typically turn deep blue/green, indicating active copper-amine complexes.

  • Validation: Monitor via LC-MS. The mass shift will correspond to the addition of the boronic acid's organic fragment minus a proton.

  • Workup: Dilute the mixture with ethyl acetate and wash with a 1:1 solution of saturated aqueous

    
     and EDTA. This specific wash is critical to chelate and remove the copper salts, preventing downstream assay interference. Extract, dry, and concentrate the organic layer.
    

Analytical Characterization Standards

To ensure the scientific integrity of the synthesized n-Ethyl-4-methylpiperazine-1-carboxamide, the following analytical validations must be met:

  • 1H NMR (400 MHz, CDCl3): Look for the characteristic ethyl triplet (~1.1 ppm) and quartet (~3.2 ppm) corresponding to the ethylcarboxamide group. The methyl group on the N4 position will appear as a sharp singlet around 2.3 ppm. The piperazine ring protons will present as complex multiplets between 2.4 and 3.5 ppm.

  • Mass Spectrometry (ESI-MS): The theoretical exact mass is 171.137. A strong

    
     pseudo-molecular ion peak at m/z 172.14 should be observed in positive ionization mode.
    
  • HPLC Purity: Run on a C18 reverse-phase column using a water/acetonitrile gradient (with 0.1% TFA or Formic Acid to ensure sharp peak shape for the basic amine). Purity must exceed >95% before biological evaluation.

References

  • N-乙基-4-甲基-1-哌嗪羧酰胺| 7401-05-0 - 摩熵化学. Molaid. Available at:[Link]

  • DIETHYLCARBAMAZINE CITRATE (1642-54-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents. Chemchart. Available at: [Link]

Sources

An In-Depth Technical Guide to the Chemical Structure Analysis of n-Ethyl-4-methylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Ethyl-4-methylpiperazine-1-carboxamide is a substituted piperazine derivative with potential applications in medicinal chemistry and drug discovery. The piperazine scaffold is a well-established "privileged structure" in pharmacology, known for its ability to interact with various biological targets and improve the pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of the analytical methodologies for the structural characterization and purity assessment of n-Ethyl-4-methylpiperazine-1-carboxamide (CAS: 657427-50-4, Molecular Formula: C₈H₁₇N₃O, Molecular Weight: 171.24 g/mol ). As a Senior Application Scientist, this document outlines not just the "how" but the "why" behind the analytical choices, ensuring a robust and validated approach to its chemical analysis.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure is paramount for any analytical endeavor. The structure of n-Ethyl-4-methylpiperazine-1-carboxamide, presented below, dictates its chemical properties and, consequently, the most effective analytical strategies.

Figure 1: Chemical structure of n-Ethyl-4-methylpiperazine-1-carboxamide.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For n-Ethyl-4-methylpiperazine-1-carboxamide, both ¹H and ¹³C NMR are crucial for structural confirmation.

Predicted ¹H NMR Spectral Data:

Based on the analysis of structurally similar compounds, the following proton NMR signals are anticipated (in CDCl₃, referenced to TMS at 0 ppm):

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~1.15t3H-CH₂CHTriplet due to coupling with the adjacent methylene group.
~2.30s3H-N-CHSinglet as there are no adjacent protons to couple with.
~2.45t4HPiperazine -CH ₂- (positions 3 & 5)Triplet due to coupling with adjacent piperazine protons.
~3.25q2H-CH ₂CH₃Quartet due to coupling with the methyl protons.
~3.45t4HPiperazine -CH ₂- (positions 2 & 6)Triplet due to coupling with adjacent piperazine protons.
~4.80br s1H-NH -Broad singlet due to quadrupole broadening and potential exchange.

Predicted ¹³C NMR Spectral Data:

The expected carbon-13 chemical shifts provide a fingerprint of the carbon skeleton:

Chemical Shift (ppm)AssignmentRationale
~15.0-CH₂C H₃Aliphatic methyl carbon, shielded.
~35.0-C H₂CH₃Aliphatic methylene carbon adjacent to nitrogen.
~46.0-N-C H₃Methyl carbon attached to nitrogen, deshielded compared to a simple alkane.
~50.0Piperazine C (positions 2 & 6)Carbons adjacent to the carboxamide nitrogen.
~55.0Piperazine C (positions 3 & 5)Carbons adjacent to the methylated nitrogen.
~155.0C =OCarbonyl carbon of the carboxamide group, significantly deshielded.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of n-Ethyl-4-methylpiperazine-1-carboxamide in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • (Optional but recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis.

Expected Mass Spectrum:

For n-Ethyl-4-methylpiperazine-1-carboxamide, electrospray ionization (ESI) would be a suitable method, likely producing a prominent protonated molecular ion [M+H]⁺ at m/z 172.2. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₈H₁₈N₃O for the protonated species).

Plausible Fragmentation Pathway:

The fragmentation of the [M+H]⁺ ion is expected to occur at the most labile bonds, primarily through alpha-cleavage adjacent to the nitrogen atoms and cleavage of the amide bond.

G M [M+H]⁺ m/z 172.2 F1 m/z 114.1 [M+H - C₂H₅NH]⁺ M->F1 - C₂H₅NH₂ F2 m/z 100.1 [M+H - C₂H₅NCO]⁺ M->F2 - C₂H₅NCO F3 m/z 70.1 [Piperazine fragment]⁺ F2->F3 - C₂H₄ F4 m/z 58.1 [C₃H₈N]⁺ F2->F4 - C₂H₂O

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this stock to a working concentration of 1-10 µg/mL with the initial mobile phase.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Data Acquisition: Full scan mode to detect the [M+H]⁺ ion. Tandem MS (MS/MS) of the m/z 172.2 precursor ion to generate a fragmentation spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected FT-IR Absorptions:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-3400N-H stretchSecondary Amide
2950-2800C-H stretchAliphatic (CH₃, CH₂)
1640-1680C=O stretch (Amide I)Carboxamide
1510-1570N-H bend (Amide II)Carboxamide
1100-1300C-N stretchAmine/Amide

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Chromatographic Analysis

Chromatography is essential for assessing the purity of n-Ethyl-4-methylpiperazine-1-carboxamide and for quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is a standard approach for the analysis of this compound. Due to the lack of a strong chromophore, UV detection might have limited sensitivity. Derivatization with a UV-active or fluorescent tag can be employed for trace analysis.

Recommended HPLC Method:

ParameterConditionRationale
Column C18, 5 µm, 4.6 x 150 mmGood retention for moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the basic amine.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileOrganic modifier for elution.
Gradient 5% to 95% B over 15 minutesTo ensure elution of the compound and any potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CFor reproducible retention times.
UV Detection 210 nmDetection at a lower wavelength due to the absence of a strong chromophore.

Experimental Protocol: HPLC Purity Analysis

  • Mobile Phase Preparation: Prepare the mobile phases as described in the table and degas them.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.

  • Analysis: Inject 10 µL of the sample solution and run the gradient method.

  • Data Processing: Integrate the peaks and calculate the purity based on the area percent of the main peak.

G cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis prep Dissolve in Mobile Phase A injector Injector prep->injector column C18 Column injector->column detector UV Detector (210 nm) column->detector chromatogram Chromatogram detector->chromatogram purity Purity Calculation (Area %) chromatogram->purity

Figure 3: Workflow for HPLC Purity Analysis.

Synthesis and Potential Impurities

A plausible synthesis of n-Ethyl-4-methylpiperazine-1-carboxamide involves the reaction of 1-methylpiperazine with ethyl isocyanate. Alternatively, it can be synthesized by the reductive amination of piperazine with acetaldehyde, followed by reaction with phosgene or a phosgene equivalent and then ethylamine.

Understanding the synthetic route is crucial for predicting potential impurities that may need to be monitored. These could include:

  • Starting materials: Unreacted 1-methylpiperazine or ethyl isocyanate.

  • By-products: Di-substituted products or side-reaction products.

  • Degradation products: Hydrolysis of the amide bond under certain conditions.

The analytical methods described in this guide should be capable of separating and identifying these potential impurities.

Conclusion

The structural analysis of n-Ethyl-4-methylpiperazine-1-carboxamide requires a multi-technique approach. NMR spectroscopy is fundamental for the definitive structural elucidation of the carbon-hydrogen framework. Mass spectrometry provides crucial molecular weight information and aids in structural confirmation through fragmentation analysis. FT-IR spectroscopy offers a quick and effective way to confirm the presence of key functional groups. Finally, HPLC is the workhorse for purity determination and quantification. The methodologies and predicted data presented in this guide provide a robust framework for the comprehensive chemical characterization of this important synthetic building block, ensuring its quality and suitability for research and development applications.

References

  • Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • ResearchGate. 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • International Journal of Biological & Medical Research. Functional Group Profiling of Medicinal Plants Using FTIR Spectroscopy. [Link]

  • NIST. 1-Piperazinecarboxamide, N,N-diethyl-4-methyl-. [Link]

solubility data for n-Ethyl-4-methylpiperazine-1-carboxamide in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of n-Ethyl-4-methylpiperazine-1-carboxamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its lifecycle, influencing everything from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the principles, measurement, and predictive modeling of the solubility of n-Ethyl-4-methylpiperazine-1-carboxamide, a compound of interest in medicinal chemistry. Recognizing the current scarcity of publicly available, specific solubility data for this molecule, this document serves as a foundational resource, equipping researchers with the theoretical knowledge and practical methodologies to generate and interpret this vital data. We will delve into the molecular factors governing solubility, present a detailed, field-proven protocol for experimental determination, and explore the utility of computational models in modern drug development.

Introduction: The Central Role of Solubility in Pharmaceutical Sciences

In the journey of a drug candidate from laboratory discovery to clinical application, solubility is a fundamental physical property that profoundly impacts its viability and success. For researchers and drug development professionals, a thorough understanding of a compound's solubility in various organic solvents is not merely an academic exercise; it is a cornerstone of process development, formulation design, and ultimately, therapeutic efficacy. Poor solubility can lead to challenges in purification, low bioavailability, and difficulties in creating stable and effective dosage forms.[1]

n-Ethyl-4-methylpiperazine-1-carboxamide, featuring a piperazine core, is a member of a class of compounds widely recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets and improve pharmacokinetic properties.[2] The solubility of such compounds dictates the choice of solvents for reaction chemistry, crystallization, and the preparation of formulations for toxicological and clinical studies. This guide is designed to provide a robust framework for understanding and determining the solubility of n-Ethyl-4-methylpiperazine-1-carboxamide, thereby empowering researchers to navigate these critical developmental stages with confidence and scientific rigor.

Theoretical Foundations of Solubility in Organic Solvents

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The adage "like dissolves like" serves as a useful heuristic, but a deeper understanding requires consideration of the specific interactions between the solute and solvent molecules.[3][4]

Intermolecular Forces and the Dissolution Process

The solubility of n-Ethyl-4-methylpiperazine-1-carboxamide in a given organic solvent depends on the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. Key intermolecular forces at play include:

  • Van der Waals Forces: These are weak, short-range forces that include London dispersion forces and dipole-dipole interactions.

  • Hydrogen Bonding: The presence of nitrogen and oxygen atoms in n-Ethyl-4-methylpiperazine-1-carboxamide allows for hydrogen bonding with protic solvents (e.g., alcohols) and other solvents with hydrogen bond-accepting capabilities.

  • Dipole-Dipole Interactions: The polar nature of the carboxamide group contributes to dipole-dipole interactions with polar solvents.

A favorable dissolution process occurs when the newly formed solute-solvent interactions are strong enough to compensate for the energy required to overcome the solute's crystal lattice energy and disrupt the solvent's intermolecular forces.

Key Factors Influencing Solubility

Several factors can significantly impact the solubility of a compound:

  • Polarity: Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[4][5] The polarity of organic solvents can be quantified by their dielectric constant.

  • Molecular Size: Generally, smaller molecules tend to be more soluble than larger ones, as it is easier for solvent molecules to surround them.[5][6]

  • Temperature: For most solid solutes, solubility increases with increasing temperature.[4][5][6] This is because the increased kinetic energy helps to overcome the intermolecular forces in the solid state.

  • Presence of Other Chemicals: The presence of other solutes, such as salts or buffers, can alter the pH and ionic strength of the solution, thereby affecting the solubility of ionizable compounds.[7]

The interplay of these factors determines the extent to which n-Ethyl-4-methylpiperazine-1-carboxamide will dissolve in a specific organic solvent.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[8][9] The following protocol provides a detailed methodology for measuring the solubility of n-Ethyl-4-methylpiperazine-1-carboxamide in a selection of organic solvents.

Materials and Equipment
  • n-Ethyl-4-methylpiperazine-1-carboxamide (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene)

  • Analytical balance

  • Scintillation vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Flame Ionization Detector (GC-FID)

  • Volumetric flasks and pipettes

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep1 Weigh excess solute prep2 Add solvent prep1->prep2 to vial equil Shake at constant T (e.g., 24-48h) prep2->equil sample Filter aliquot equil->sample dilute Dilute sample sample->dilute analyze Analyze by HPLC/GC dilute->analyze quant Determine concentration analyze->quant cal Prepare calibration curve cal->quant thermodynamic_cycle crystal Crystal gas Gas Phase crystal->gas ΔG_sublimation solution Solution crystal->solution ΔG_solution gas->solution ΔG_solvation

Caption: Thermodynamic cycle for solubility prediction.

While these models can provide valuable early insights, it is crucial to note that experimental validation remains the gold standard for obtaining accurate solubility data.

Conclusion

The solubility of n-Ethyl-4-methylpiperazine-1-carboxamide in organic solvents is a critical parameter that influences its entire development pipeline. This guide has provided a comprehensive overview of the theoretical principles governing solubility, a detailed protocol for its experimental determination, and an introduction to computational prediction methods. By applying the methodologies outlined herein, researchers can generate the high-quality data necessary to make informed decisions in synthesis, purification, and formulation, ultimately accelerating the development of new and effective medicines.

References

  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Journal of the American Chemical Society. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. [Link]

  • ACS Publications. (2025, April 15). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. [Link]

  • ResearchGate. (n.d.). Solubility prediction via a thermodynamic cycle. The free energy change.... [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]

  • PubMed. (2025, April 28). Improved Solubility Predictions in scCO 2 Using Thermodynamics-Informed Machine Learning Models. [Link]

  • ChemRxiv. (n.d.). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. [Link]

  • MDPI. (n.d.). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]

  • Al-Mustansiriya University. (2025, October 22). Solubility. [Link]

  • ResearchGate. (n.d.). Handbook of Solubility Data for Pharmaceuticals. [Link]

  • Taylor & Francis. (2013, February 8). Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. [Link]

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safety data sheet (SDS) for n-Ethyl-4-methylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety Data Sheet (SDS) Technical Guide for N-Ethyl-4-methylpiperazine-1-carboxamide Document Type: Technical Whitepaper & Operational Safety Guide Audience: Research Scientists, Medicinal Chemists, and HSE Officers

Executive Summary & Chemical Identity

Compound: N-Ethyl-4-methylpiperazine-1-carboxamide CAS Registry Number: 7401-05-0 Synonyms: 1-Ethylcarbamyl-4-methylpiperazine; MEC; Desethyl-diethylcarbamazine. Molecular Formula: C₈H₁₇N₃O Molecular Weight: 171.24 g/mol [1]

Operational Context: This compound is a primary pharmacologically active metabolite of the anthelmintic drug Diethylcarbamazine (DEC) . It is typically encountered in drug metabolism and pharmacokinetics (DMPK) studies, metabolite synthesis, or as an impurity in pharmaceutical manufacturing. Unlike bulk industrial solvents, it is a high-value research standard. Its safety profile is dominated by its structural relationship to piperazines—a class known for distinct sensitization risks—and its cholinergic/anti-parasitic biological activity.

Hazard Identification (GHS Classification)

Note: As a specialized research chemical, specific REACH registration data may be limited. The following classification is derived from Structure-Activity Relationships (SAR) with the parent compound (Diethylcarbamazine) and the piperazine pharmacophore.

Core Hazards
Hazard ClassCategoryH-CodeHazard StatementMechanistic Insight
Acute Toxicity (Oral) Cat. 4H302Harmful if swallowed.Consistent with DEC LD50 values (~660 mg/kg in rats). Mechanism involves arachidonic acid metabolism interference.[2]
Skin Irritation Cat. 2H315Causes skin irritation.[3]Basic nitrogen (pKa ~9.8) and amide functionality can disrupt dermal lipid barriers.
Eye Irritation Cat. 2AH319Causes serious eye irritation.[3]Direct chemical irritation to mucous membranes.
Resp. Sensitization Cat. 1 H334 May cause allergy or asthma symptoms. CRITICAL: Piperazine moieties are well-documented respiratory sensitizers. Inhalation of dust/aerosols must be strictly avoided.[3]
Precautionary Strategy (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/eye protection/face protection.

  • P284: [In case of inadequate ventilation] wear respiratory protection.

Scientific Context: Metabolic Origin & Synthesis

Understanding the origin of this compound is essential for researchers handling biological matrices. N-Ethyl-4-methylpiperazine-1-carboxamide (MEC) is formed via the N-deethylation of Diethylcarbamazine.

Figure 1: Metabolic Pathway & Structural Relationship

MetabolicPathway DEC Diethylcarbamazine (DEC) (Parent Drug) CAS: 90-89-1 Enzyme CYP450 (N-deethylation) DEC->Enzyme MEC N-Ethyl-4-methylpiperazine- 1-carboxamide (MEC) CAS: 7401-05-0 Enzyme->MEC - C2H4 NOxide MEC N-Oxide (Secondary Metabolite) MEC->NOxide Oxidation

Caption: Metabolic conversion of Diethylcarbamazine to MEC via oxidative N-deethylation.

Safe Handling & Engineering Controls

The Challenge: Piperazine derivatives are often hygroscopic solids or viscous oils that can generate fine aerosols during weighing or transfer.

Operational Workflow
  • Containment:

    • Primary: Weigh inside a ductless fume hood or a powder containment balance enclosure.

    • Prohibited: Do not handle on an open benchtop, especially if the substance is in powder form, due to sensitization risk.

  • Personal Protective Equipment (PPE):

    • Respiratory: If outside a hood, use a P3/N100 particulate respirator.

    • Dermal: Nitrile gloves (0.11 mm minimum thickness). Breakthrough time >480 min.

    • Ocular: Chemical safety goggles.

  • Solubility & Stability:

    • Solvent Compatibility: Highly soluble in water, ethanol, and DMSO.

    • Stability: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2–8°C. Light sensitive—store in amber vials.

Figure 2: Safe Handling Decision Tree

SafetyWorkflow Start Start: Handling CAS 7401-05-0 FormCheck Physical Form? Start->FormCheck Solid Solid / Powder FormCheck->Solid Liquid Solution / Oil FormCheck->Liquid Weighing Weighing Operation Solid->Weighing Control2 Standard Fume Hood Liquid->Control2 Control1 REQUIRED: Fume Hood or Powder Enclosure Weighing->Control1 PPE PPE: Nitrile Gloves + Safety Goggles + Lab Coat Control1->PPE Sensitization Risk: Respiratory Sensitization Control1->Sensitization Control2->PPE

Caption: Decision logic for engineering controls based on physical state to mitigate sensitization risks.

Emergency Response Protocols

Accidental Release (Spill)
  • Evacuate: Clear the immediate area to avoid inhalation of dust.

  • PPE Up: Don a full-face respirator with P100/Organic Vapor cartridges before re-entering.

  • Neutralize/Clean:

    • Solids: Do not dry sweep. Use a HEPA vacuum or wet-wipe methods (ethanol/water) to prevent dust generation.

    • Liquids: Absorb with vermiculite or sand.

  • Decontamination: Clean surface with 10% bleach solution followed by water to degrade the amide bond (slow hydrolysis).

First Aid
  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use solvents (enhances absorption).

  • Ingestion: Rinse mouth. Do NOT induce vomiting due to potential vagal stimulation from piperazine activity.

Toxicology & Pharmacological Insight

  • Mechanism of Action: Like DEC, this metabolite likely alters arachidonic acid metabolism in susceptible parasites (microfilariae) and may interact with cholinergic receptors.

  • Acute Effects: Nausea, dizziness, and potential CNS stimulation (tremors) at high doses.

  • Chronic Effects: Repeated exposure may induce hypersensitivity. Once sensitized, trace amounts can trigger asthmatic responses.

Disposal Considerations

  • Waste Stream: Classify as "Hazardous Waste - Toxic/Irritant."

  • Method: High-temperature incineration equipped with scrubbers for Nitrogen Oxides (NOx).

  • Prohibition: Do not dispose of in sink/sewer. The compound is stable in water and biologically active.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3052: Diethylcarbamazine (Parent Compound). PubChem. Available at: [Link]

  • World Health Organization (WHO).Diethylcarbamazine: A Review of its Safety and Efficacy. WHO Technical Reports.
  • European Chemicals Agency (ECHA). Registration Dossier: Piperazine.[4] (Basis for sensitization classification). Available at: [Link]

  • Fujimaki, Y. et al. (1990). "Macrofilaricidal activity of metabolites of diethylcarbamazine." Tropical Medicine and Parasitology. (Identifies MEC as the active metabolite). Available at: [Link]

  • Matrix Scientific.Safety Data Sheet for Piperazine Carboxamide Derivatives. (General handling protocols for class).

Sources

Introduction: The Structural and Therapeutic Significance of Piperazine Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of Piperazine Carboxamide Derivatives

The piperazine ring is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold."[1][2] Its saturated six-membered ring, containing two nitrogen atoms at the 1 and 4 positions, provides a unique combination of conformational flexibility and tunable basicity. This structure is adept at forming favorable interactions within enzyme active sites and receptor pockets, enhancing ligand-target affinity.[1] When combined with a carboxamide functional group, the resulting piperazine carboxamide derivatives become highly versatile structures, integral to numerous marketed drugs across therapeutic areas, from oncology to central nervous system disorders.[1][3]

The thermodynamic stability of these Active Pharmaceutical Ingredients (APIs) is not a mere academic curiosity; it is a critical determinant of a drug's viability. It dictates shelf-life, informs manufacturing and processing conditions, and directly influences bioavailability.[4][5] An unstable compound may degrade under storage, leading to loss of efficacy and the formation of potentially toxic impurities. Therefore, a comprehensive understanding and rigorous evaluation of the thermodynamic properties of these derivatives are paramount for researchers, scientists, and drug development professionals. This guide provides a technical overview of the core principles governing the stability of piperazine carboxamides and the methodologies used for their evaluation.

Part 1: Foundational Principles of Thermodynamic Stability

The inherent stability of a piperazine carboxamide derivative is a multifactorial property governed by its molecular architecture, the forces between molecules in the solid state, and its interaction with the environment.

The Influence of Molecular Structure

The intrinsic stability of the molecule is the first line of defense against degradation. Key structural features play a decisive role:

  • Piperazine Ring Conformation and Substitution: The piperazine ring typically adopts a stable chair conformation. Substituents can influence this conformation and overall molecular stability. Studies have shown, for instance, that benzyl piperazines tend to be more stable than their phenyl piperazine counterparts under various storage conditions.[6] Furthermore, modifications to the ring structure, such as increasing the ring size to a seven-membered homopiperazine, can significantly increase the rate of thermal degradation.[7]

  • The Carboxamide Linkage: The amide bond is stabilized by resonance, making it relatively robust. However, the nature of the substituents on both the carbonyl and the nitrogen can modulate this stability. Bulky groups may introduce steric hindrance, while electron-withdrawing or -donating groups can alter the electronic character and susceptibility to hydrolysis.

  • Intramolecular Hydrogen Bonding: The presence of suitable functional groups can lead to the formation of intramolecular hydrogen bonds. These bonds can lock the molecule into a more rigid, lower-energy conformation, thereby increasing its intrinsic stability.

The Role of the Solid State: Intermolecular Forces and Polymorphism

For APIs, which are typically solid crystalline materials, stability is heavily dependent on the crystal lattice.

  • Intermolecular Interactions: The strength of the crystal lattice is determined by the sum of intermolecular forces, including hydrogen bonding (often involving the amide N-H and carbonyl oxygen), van der Waals forces, and potential cation-π interactions.[1] Stronger, more numerous interactions result in a more stable crystal, which requires more energy to disrupt, manifesting as a higher melting point.[4]

  • Polymorphism: A single compound can often crystallize into multiple distinct solid-state forms known as polymorphs.[5] Each polymorph has a unique crystal lattice and, consequently, different thermodynamic properties, including stability, solubility, and melting point. Amorphous or semi-amorphous forms are thermodynamically unstable and carry a risk of recrystallization over time, which can drastically alter the drug's performance.[5] Identifying the most stable polymorph is a critical step in drug development.

Extrinsic Factors: Environmental Stressors

A compound's stability is also defined by its resistance to external conditions.

  • Temperature: Heat is a primary driver of degradation. The thermal stability of a compound determines the maximum temperature it can withstand during processing (e.g., milling, granulation) and storage.[8]

  • Oxidation: The presence of atmospheric oxygen can lead to oxidative degradation. This process can be significantly accelerated by the presence of metal ions, such as copper (Cu2+), which can act as catalysts.[8]

  • Moisture: Water can act as a plasticizer, lowering the glass transition temperature of amorphous content and potentially inducing crystallization.[5] It can also participate directly in degradation through hydrolysis of the amide bond.

Part 2: Experimental and Computational Evaluation Workflows

A robust assessment of thermodynamic stability integrates both experimental thermal analysis and predictive computational methods. This dual approach provides a comprehensive stability profile, guiding lead optimization and formulation development.

Core Experimental Technique: Thermal Analysis

Thermal analysis methods are indispensable tools for characterizing the thermal behavior and stability of pharmaceutical solids.[4][9] They require minimal sample preparation and provide rapid, reliable data.[5][9]

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, and glass transitions.[5]

Causality Behind the Protocol: The goal is to heat the sample at a controlled rate to observe endothermic (heat-absorbing) and exothermic (heat-releasing) events. The melting point (Tm) is identified as the peak of the endothermic melting event and is a primary indicator of thermal stability. The associated enthalpy of fusion (ΔHfus) provides information about the crystallinity of the material. The presence of multiple melting peaks may indicate polymorphism.

Step-by-Step Protocol for DSC Analysis:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the piperazine carboxamide derivative into an aluminum DSC pan.

  • Encapsulation: Crimp the pan with a lid. If volatile components are expected, use a hermetically sealed pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point (e.g., 300 °C).

    • Use an inert nitrogen purge gas (e.g., 50 mL/min) to prevent oxidation.

  • Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperatures of melting, glass transitions (Tg), and other thermal events.

Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and decomposition temperature.[5]

Causality Behind the Protocol: By heating the sample, we can identify the temperature at which it begins to lose mass due to decomposition. This "onset of decomposition" is a critical parameter for defining the upper limit of thermal stability. TGA can also quantify the loss of volatile components like water or residual solvents.

Step-by-Step Protocol for TGA Analysis:

  • Calibration: Calibrate the instrument for mass and temperature.

  • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (ceramic or platinum).

  • Instrument Setup: Place the sample pan onto the TGA balance mechanism.

  • Thermal Program:

    • Equilibrate at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high final temperature (e.g., 600 °C) to ensure complete decomposition.

    • Use an inert nitrogen purge gas to create a non-reactive environment.

  • Data Analysis: Analyze the TGA curve to determine the temperature at which significant mass loss begins. This is often reported as the T5% (temperature at 5% mass loss).

STA combines DSC and TGA into a single measurement on the same sample. This is highly advantageous as it allows for direct correlation between thermal events (like melting) and mass changes (like decomposition), eliminating uncertainties from separate measurements.[4]

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_output Stability Assessment Sample API Sample Weigh Accurate Weighing (2-10 mg) Sample->Weigh Pan Pan Encapsulation (Al or Ceramic) Weigh->Pan DSC DSC Analysis (Heat Flow vs. Temp) Pan->DSC Instrument Loading TGA TGA Analysis (Mass vs. Temp) Pan->TGA Instrument Loading STA STA (Combined) (DSC & TGA Data) Pan->STA Instrument Loading Tm Melting Point (Tm) DSC->Tm Tg Glass Transition (Tg) DSC->Tg Poly Polymorphism DSC->Poly Tdec Decomposition Temp (Tdec) TGA->Tdec Solv Solvent/Water Content TGA->Solv STA->Tm STA->Tg STA->Poly STA->Tdec STA->Solv Report Thermodynamic Stability Profile Tm->Report Key Stability Indicators Tdec->Report Key Stability Indicators

Caption: Workflow for Experimental Thermodynamic Stability Assessment.

Computational Methods for Stability Prediction

Computational chemistry offers valuable tools for predicting stability, allowing for the in-silico screening of derivatives before synthesis.

  • Group Contribution (GC) Models: These methods estimate thermodynamic properties by summing the contributions of a molecule's constituent functional groups and structural features.[10] They can provide rapid estimations of properties like melting point and enthalpy of formation, which are useful for initial comparative assessments.[10]

  • Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insight into conformational stability.[11][12] By analyzing the free energy landscape, researchers can identify the most thermodynamically stable conformations of a molecule, which is crucial for understanding its behavior and interactions.[12]

G Comp Computational Prediction (GC, MD Simulation) Data Correlated Data Comp->Data Predicts Exp Experimental Analysis (DSC, TGA) Exp->Data Measures Model Validated Stability Model Data->Model Builds Opt Lead Optimization Model->Opt Informs

Caption: Integration of Computational and Experimental Workflows.

Part 3: Data Presentation and Interpretation

Clear and concise data presentation is essential for comparing the stability of different derivatives. A tabular format is highly effective for summarizing key thermal analysis results.

Table 1: Hypothetical Thermal Analysis Data for Piperazine Carboxamide Derivatives

Compound IDSubstituent (R) on Amide-NMelting Point (Tm) [°C]Enthalpy of Fusion (ΔHfus) [J/g]Decomposition Onset (Tdec) [°C]
PZ-01 -H215.4125.2280.1
PZ-02 -CH₃198.7110.8275.5
PZ-03 -CH₂Ph (Benzyl)225.1140.5295.8
PZ-04 -Ph (Phenyl)220.3135.1291.2

Interpretation:

  • Thermal Stability Ranking: Based on the data, the general stability trend is PZ-03 > PZ-04 > PZ-01 > PZ-02 .

  • Melting Point (Tm): Compound PZ-03 has the highest melting point, suggesting the strongest crystal lattice forces among the derivatives. The addition of a methyl group in PZ-02 appears to disrupt crystal packing, leading to a lower melting point compared to the unsubstituted PZ-01 .

  • Decomposition Temperature (Tdec): The decomposition onset follows a similar trend to the melting point. The benzyl-substituted derivative (PZ-03 ) is the most thermally robust, beginning to decompose at 295.8 °C. This indicates high intrinsic molecular stability.

Conclusion

The thermodynamic stability of piperazine carboxamide derivatives is a complex interplay of molecular structure, solid-state packing, and environmental factors. A thorough evaluation, grounded in robust experimental techniques like DSC and TGA and complemented by computational predictions, is essential for mitigating risks in drug development. By understanding the causal relationships between chemical structure and stability, researchers can rationally design, select, and formulate derivatives with optimal properties, ensuring the development of safe, effective, and stable pharmaceutical products.

References

  • Simultaneous thermal analysis for the characterization of active pharmaceutical ingredients. (n.d.). NETZSCH-Gerätebau GmbH.
  • Gaikwad, S., et al. (2021). Thermodynamic properties of active pharmaceutical ingredients that are of interest in COVID-19. Scientific Reports. Available at: [Link]

  • Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis. (2025). ACS Publications. Retrieved from [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. Retrieved from [Link]

  • Herpin, T. F., et al. (2000). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries.
  • 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions. (n.d.). Google Patents.
  • Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. (2025). Nature. Retrieved from [Link]

  • Niemczyk, M., & Wesolowski, M. (2021). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. MDPI. Available at: [Link]

  • Thermal Analysis in the Pharmaceutical Industry. (n.d.). TA Instruments. Retrieved from [Link]

  • Synthesis of piperazine carboxamide substituted vanillin; Theoretical and experimental investigation of biological activities. (2025). ResearchGate. Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). MDPI. Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025). MDPI. Retrieved from [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed. Available at: [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (2024). Arabian Journal of Chemistry. Retrieved from [Link]

  • Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. (2013). Taylor & Francis Online. Retrieved from [Link]

  • Thermal degradation of piperazine and its structural analogs. (2011). ResearchGate. Retrieved from [Link]

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (n.d.). ScienceDirect. Retrieved from [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.). The University of Texas at Austin. Retrieved from [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022). ACS Publications. Retrieved from [Link]

Sources

Physicochemical Profiling of N-Ethyl-4-methylpiperazine-1-carboxamide: An In-Depth Analysis of Melting and Boiling Points

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Ethyl-4-methylpiperazine-1-carboxamide (CAS Registry Number: 7401-05-0)[1] is a highly specialized piperazine derivative utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs). Understanding its precise thermal properties—specifically its melting point and boiling point—is paramount for drug development professionals tasked with formulation, crystallization, and downstream processing.

This technical whitepaper provides an authoritative, mechanistic breakdown of the structural determinants governing the thermal phase transitions of N-Ethyl-4-methylpiperazine-1-carboxamide, supported by self-validating experimental protocols for empirical determination.

Structural Determinants of Thermal Properties

To predict and understand the melting and boiling points of N-Ethyl-4-methylpiperazine-1-carboxamide, one must analyze the causality of its intermolecular forces. The molecule consists of a piperazine core substituted with a methyl group at the 4-position and an N-ethylcarboxamide group at the 1-position[2].

The Role of Hydrogen Bonding (Causality)

This compound is a secondary amide . Unlike its tertiary amide analog, Diethylcarbamazine (N,N-diethyl-4-methylpiperazine-1-carboxamide, a known anthelmintic agent), N-Ethyl-4-methylpiperazine-1-carboxamide possesses an active N–H bond.

  • Hydrogen Bond Donor: The secondary amine proton of the ethylcarboxamide group.

  • Hydrogen Bond Acceptors: The carbonyl oxygen and the tertiary nitrogens of the piperazine ring.

Mechanistic Impact: The presence of the N–H bond allows for extensive intermolecular hydrogen bonding. This network significantly increases the enthalpy of vaporization (


) and the enthalpy of fusion (

). Consequently, the thermal energy required to disrupt the crystal lattice (melting point) and to transition the liquid phase into a gas (boiling point) is substantially higher than that of non-hydrogen-bonding piperazine analogs[3].

Quantitative Physicochemical Data

While experimental thermal data for highly specific intermediates can vary based on purity and atmospheric pressure, predictive modeling and structural comparisons to related piperazinecarbonyl compounds (which typically exhibit boiling points near 247.5 °C[3]) allow us to establish highly accurate thermodynamic ranges.

The following table summarizes the core properties of N-Ethyl-4-methylpiperazine-1-carboxamide[1],[4]:

ParameterValue / DescriptorAnalytical Basis
IUPAC Name N-ethyl-4-methylpiperazine-1-carboxamideChemical Nomenclature
CAS Registry Number 7401-05-0Chemical Database Registry[1]
Molecular Formula C8H17N3OStoichiometry
Molecular Weight 171.24 g/mol Mass Spectrometry[1]
Melting Point 45.0 – 65.0 °C (Predicted range)In silico / DSC extrapolation
Boiling Point 290.0 – 310.0 °C at 760 mmHg (Predicted)Ebulliometric modeling
H-Bond Donors 1Topological Analysis
H-Bond Acceptors 2Topological Analysis

Self-Validating Experimental Methodologies

To empirically determine the exact melting and boiling points of a specific batch of N-Ethyl-4-methylpiperazine-1-carboxamide, researchers must employ rigorous, self-validating analytical workflows. Simple capillary tube methods are insufficient due to the potential for polymorph transitions and thermal degradation.

Protocol A: High-Precision Melting Point Determination via DSC

Differential Scanning Calorimetry (DSC) is the gold standard for melting point determination because it measures the exact heat flow associated with phase transitions.

  • System Calibration (Self-Validation): Prior to sample analysis, calibrate the DSC instrument using an Indium standard (Known MP = 156.6 °C). Causality: This step self-validates the thermocouple accuracy; if the Indium peak deviates by >0.1 °C, the system automatically triggers a recalibration protocol, ensuring absolute trustworthiness of the subsequent sample data.

  • Sample Preparation: Weigh precisely 2.0 to 5.0 mg of high-purity (>99% via HPLC) N-Ethyl-4-methylpiperazine-1-carboxamide into an aluminum DSC pan. Seal with a crimped lid. Causality: A low sample mass minimizes thermal lag across the sample, allowing for the accurate detection of the phase transition onset without artificial peak broadening.

  • Thermal Cycling: Equilibrate the chamber at 0 °C. Ramp the temperature at a controlled rate of 5 °C/min up to 100 °C under a dry nitrogen purge (50 mL/min). Causality: Nitrogen prevents oxidative degradation during heating, ensuring the endotherm represents a pure physical melting transition rather than a chemical breakdown.

  • Data Extraction: Record the extrapolated onset temperature (

    
    ) of the primary endothermic peak. This value represents the true thermodynamic melting point.
    
Protocol B: Boiling Point Profiling via Micro-Ebulliometry

Because high-boiling piperazine derivatives are prone to thermal decomposition at elevated temperatures, standard distillation setups are inadequate.

  • System Validation (Self-Validation): Run a baseline test using a reference standard with a known high boiling point (e.g., Biphenyl, BP 255 °C). Verify that the pressure transducer accurately reads 760 mmHg (1 atm).

  • Sample Introduction: Introduce 5 mL of the compound into the micro-ebulliometer flask.

  • Equilibrium Heating: Apply uniform, controlled heating until a steady state of reflux is achieved. Causality: Micro-ebulliometry minimizes the residence time of the molecule at extreme temperatures. By measuring the temperature of the vapor-liquid equilibrium rather than the bulk liquid, the system prevents superheating artifacts, yielding a true thermodynamic boiling point.

  • Decomposition Check (TGA Integration): Concurrently run Thermogravimetric Analysis (TGA) at 10 °C/min. If mass loss occurs prior to the ebulliometric boiling point, the compound degrades before boiling, and the boiling point must be reported under reduced pressure (e.g., at 10 mmHg) and extrapolated using the Clausius-Clapeyron equation.

Analytical Workflow Visualization

The following diagram illustrates the logical progression and self-validating checkpoints required to accurately profile the thermal properties of this compound.

G A N-Ethyl-4-methylpiperazine -1-carboxamide B Purity Validation (HPLC > 99%) A->B C DSC Analysis (Ramp: 5 °C/min) B->C D Micro-ebulliometry & TGA Profiling B->D E Thermodynamic Melting Point C->E F Thermodynamic Boiling Point D->F G Thermal Property Specification E->G F->G

Workflow for empirical determination of N-Ethyl-4-methylpiperazine-1-carboxamide thermal properties.

References

  • Molaid Chemical Database. "N-乙基-4-甲基-1-哌嗪羧酰胺 | 7401-05-0 (N-ethyl-4-methylpiperazine-1-carboxamide)". Molaid. Available at:[Link]

Sources

An In-depth Technical Guide to the Synthesis of n-Ethyl-4-methylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

n-Ethyl-4-methylpiperazine-1-carboxamide is a substituted piperazine derivative that serves as a valuable building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The piperazine core is a well-established "privileged scaffold" due to its ability to enhance the pharmacokinetic properties of drug candidates and interact with a variety of biological targets.[1] The N-ethyl carboxamide and 4-methyl substitutions on the piperazine ring allow for fine-tuning of steric and electronic properties, making this compound a versatile intermediate in the development of novel therapeutics, including those targeting neurological disorders and cancer.[1] This guide provides a detailed overview of the primary synthetic pathways for n-Ethyl-4-methylpiperazine-1-carboxamide, offering insights into the underlying chemical principles and practical experimental procedures.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two primary bond disconnections that suggest logical and efficient forward synthetic routes. The most evident disconnection is at the amide bond, which can be formed through several reliable methods. This leads to two key precursors: 1-methylpiperazine and a reagent that can introduce the ethylcarbamoyl group.

G TM n-Ethyl-4-methylpiperazine-1-carboxamide Disconnection Amide Bond Disconnection TM->Disconnection C-N bond Precursors 1-Methylpiperazine + Ethyl Isocyanate/Equivalent Disconnection->Precursors

Caption: Retrosynthetic approach for n-Ethyl-4-methylpiperazine-1-carboxamide.

Primary Synthesis Pathway: Reaction with Ethyl Isocyanate

The most direct and widely employed method for the synthesis of N-substituted piperazine carboxamides is the reaction of a secondary amine with an isocyanate.[2][3] This pathway is highly efficient for the preparation of n-Ethyl-4-methylpiperazine-1-carboxamide.

Reaction Scheme

G cluster_reactants Reactants cluster_product Product 1-Methylpiperazine plus1 + Ethyl Isocyanate Product Ethyl Isocyanate->Product DCM, rt

Caption: Synthesis of n-Ethyl-4-methylpiperazine-1-carboxamide via ethyl isocyanate.

Mechanism

The synthesis proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the secondary nitrogen atom of 1-methylpiperazine attacks the electrophilic carbonyl carbon of ethyl isocyanate. This is followed by a proton transfer to the nitrogen of the isocyanate, resulting in the formation of the stable urea linkage of the carboxamide.

Experimental Protocol

The following protocol is adapted from general procedures for the synthesis of N-alkyl-4-substituted piperazine-1-carboxamides.[2]

Materials:

  • 1-Methylpiperazine

  • Ethyl isocyanate

  • Dry Dichloromethane (DCM)

  • Triethylamine (optional, as a base)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-methylpiperazine (1.0 equivalent) in dry dichloromethane in a round-bottom flask.

  • If desired, add triethylamine (1.1 equivalents) to the solution.

  • Cool the reaction mixture in an ice bath with stirring.

  • Slowly add ethyl isocyanate (1.0 equivalent) dropwise to the cooled solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir overnight at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography or recrystallization to yield pure n-Ethyl-4-methylpiperazine-1-carboxamide.

Alternative Synthesis Pathways

While the isocyanate route is often preferred for its simplicity, other established amide bond-forming reactions can also be employed.

Pathway 2: Amide Coupling with a Carboxylic Acid Derivative

This method involves the coupling of 1-methylpiperazine with a suitable carboxylic acid precursor in the presence of a coupling agent.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product 1-Methylpiperazine plus1 + Carboxylic_Acid Ethylcarbamic acid (or derivative) Product Carboxylic_Acid->Product EDC, DMAP, DCM

Caption: Amide coupling route to n-Ethyl-4-methylpiperazine-1-carboxamide.

Mechanism: Coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the secondary amine of 1-methylpiperazine, leading to the formation of the amide bond and the release of a soluble urea byproduct.[4]

Pathway 3: Reaction with a Carbamoyl Chloride

The use of a carbamoyl chloride provides another route to the target molecule, as described in various patents for the synthesis of piperazine carboxamide derivatives.[5]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product 1-Methylpiperazine plus1 + Carbamoyl_Chloride N-Ethylcarbamoyl chloride Product Carbamoyl_Chloride->Product Base (e.g., Et3N), Solvent

Caption: Synthesis using a carbamoyl chloride.

Mechanism: This reaction proceeds through a nucleophilic acyl substitution. The 1-methylpiperazine acts as a nucleophile, attacking the carbonyl carbon of the N-ethylcarbamoyl chloride and displacing the chloride leaving group. A base is typically required to neutralize the hydrochloric acid byproduct.

Comparison of Synthesis Pathways

Pathway Starting Materials Advantages Disadvantages
1: Isocyanate 1-Methylpiperazine, Ethyl IsocyanateHigh yield, simple procedure, readily available starting materials.Isocyanates can be moisture-sensitive and toxic.
2: Amide Coupling 1-Methylpiperazine, Ethylcarbamic acid derivative, Coupling agents (EDC, DMAP)Versatile for a wide range of substituents, avoids use of isocyanates.Requires coupling agents which can be expensive, may require more complex workup to remove byproducts.
3: Carbamoyl Chloride 1-Methylpiperazine, N-Ethylcarbamoyl chlorideGenerally good yields.Carbamoyl chlorides can be unstable and corrosive.

Synthesis of the Key Precursor: 1-Methylpiperazine

The availability of 1-methylpiperazine is crucial for all the discussed synthetic routes. Industrially, it is often produced by the reaction of diethanolamine with methylamine at high temperature and pressure.[6] A common laboratory-scale synthesis involves the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde to methylate the secondary amine of piperazine.[6]

Conclusion

The synthesis of n-Ethyl-4-methylpiperazine-1-carboxamide can be effectively achieved through several established chemical transformations. The reaction of 1-methylpiperazine with ethyl isocyanate stands out as the most direct and efficient method for laboratory and potential scale-up applications. Alternative routes, such as amide coupling and the use of carbamoyl chlorides, offer valuable flexibility, particularly when isocyanates are not desirable. The choice of synthetic pathway will ultimately depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific requirements of the research or development program.

References

  • Herpin, T. F., et al. (2000). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. 5z.com.
  • Yar, M., et al. (2013). Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Taylor & Francis Online.
  • Synthesis of piperazine-hydrazinocarboxamide derivatives. ResearchGate.
  • N-Ethyl-N-methylpiperazine-1-carboxamide|CAS 657427-50-4. Benchchem.
  • Ismail, M. M., et al. (2025). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. PMC.
  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications.
  • Bis(N,N-diethyl-4-methyl-4-piperazine-1-carboxamide) tetrakis(isothiocyanato-κN)cobalt(II), a model compound for the blue color developed in the Scott test. PMC.
  • Su, Q., et al. (2012). Facile Synthesis of N-{2-[4-(2-Pyrimidinyl)-1-Piperazinyl]ethyl} Adamantane-1-Carboxamide. ResearchGate.
  • 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions. Google Patents.
  • A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. ResearchGate.
  • Applications of 1-Methylpiperazine. ChemicalBook.

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pharmacological applications of n-Ethyl-4-methylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacological Potential of the N-Alkyl-4-Methylpiperazine-1-Carboxamide Scaffold

Abstract

The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, a core structural motif that consistently appears in molecules with diverse and potent biological activities.[1][2][3] Its unique stereoelectronic properties, including two basic nitrogen atoms, allow it to modulate aqueous solubility and interact with a wide array of biological targets, making it a cornerstone of modern drug discovery.[2] This guide delves into the pharmacological potential of a specific, yet underexplored, subset of this chemical class: the N-Alkyl-4-Methylpiperazine-1-Carboxamide scaffold. Using n-Ethyl-4-methylpiperazine-1-carboxamide as our central reference compound, we will synthesize existing knowledge from structurally related analogs to build a predictive framework for its potential therapeutic applications. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a technical exploration of synthetic strategies, potential biological targets, detailed experimental protocols for evaluation, and future-facing perspectives on optimizing this promising chemical scaffold.

Synthesis and Characterization of the Core Scaffold: n-Ethyl-4-methylpiperazine-1-carboxamide

The synthesis of n-Ethyl-4-methylpiperazine-1-carboxamide is not explicitly detailed in the current literature. However, a robust and logical synthetic route can be designed based on well-established methodologies for the acylation of piperazines. The proposed synthesis follows a convergent approach, ensuring high yield and purity.

Proposed Synthetic Pathway

The most direct method involves the reaction of 1-methylpiperazine with ethyl isocyanate. This reaction is a nucleophilic addition of the secondary amine of the piperazine to the electrophilic carbon of the isocyanate.

Synthesis Ethyl_Isocyanate Ethyl Isocyanate Target_Compound Target_Compound Ethyl_Isocyanate->Target_Compound

Caption: Proposed synthesis of n-Ethyl-4-methylpiperazine-1-carboxamide.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 1-methylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask under a nitrogen atmosphere, add ethyl isocyanate (1.05 eq) dropwise at 0 °C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel using a gradient of DCM/Methanol to afford the pure n-Ethyl-4-methylpiperazine-1-carboxamide.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. Predicted properties are listed below.

PropertyPredicted Value / MethodReference for Method
Molecular Formula C₈H₁₇N₃ON/A
Molecular Weight 171.24 g/mol [1]
¹H-NMR Spectra would confirm the presence of ethyl (-CH₂CH₃), methyl (-CH₃), and piperazine ring protons with characteristic chemical shifts and coupling constants.[4]
¹³C-NMR Spectra would show distinct peaks for the carbonyl carbon of the carboxamide, and the aliphatic carbons of the ethyl, methyl, and piperazine moieties.[4]
FT-IR (KBr, cm⁻¹) Expected peaks around 3350 (N-H stretch), 2970 (aliphatic C-H stretch), and 1620 (C=O amide stretch).[4]
Mass Spectrometry ESI-MS would show a prominent [M+H]⁺ ion at m/z 172.14.N/A

The Pharmacological Landscape of Structurally Related Piperazine Carboxamides

While n-Ethyl-4-methylpiperazine-1-carboxamide itself is not characterized pharmacologically, its structural relatives have a rich and diverse history in drug discovery. This section explores the established activities of these analogs, providing a strong rationale for the potential therapeutic applications of our target scaffold.

Anthelmintic Activity: The Diethylcarbamazine Precedent

One of the closest structural and commercially successful analogs is N,N-diethyl-4-methyl-1-piperazine carboxamide , known as Diethylcarbamazine (DEC). It is an anthelmintic drug used for decades in the treatment of filariasis, including infections with Wuchereria bancrofti and Loa loa.[5] The primary structural difference is the presence of two ethyl groups on the carboxamide nitrogen instead of one. This precedent strongly suggests that the n-Ethyl-4-methylpiperazine-1-carboxamide scaffold should be investigated for antiparasitic, particularly anthelmintic, properties.

Anticancer Potential

The piperazine carboxamide scaffold is a recurring motif in oncology research. Studies have demonstrated significant cytotoxic activity of various derivatives against a range of cancer cell lines.

  • Benzhydrylpiperazine Carboxamides: These derivatives have shown notable in vitro cytotoxicity against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines.[6]

  • Dibenzo[a,c]carbazole Derivatives: Novel N-(piperazin-1-yl)alkyl derivatives have been synthesized and evaluated as potential MEK inhibitors, with one compound showing an IC₅₀ of 0.11 µM against MEK1 kinase.[7]

  • Triterpenoid Hybrids: N-ethyl-piperazinyl amide derivatives of oleanonic and ursonic acids induced apoptotic cell death in cancer cells, with GI₅₀ values reaching nanomolar concentrations in the NCI-60 panel.[8]

  • Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides: These compounds have displayed dual anticancer and antiviral activities, with significant cytotoxicity against colon, breast, and renal cancer cell lines.[9]

This body of evidence provides a compelling rationale for screening n-Ethyl-4-methylpiperazine-1-carboxamide for antiproliferative and cytotoxic effects.

Central Nervous System (CNS) Applications

Piperazine derivatives are well-known for their CNS activity, modulating various neurotransmitter systems.

  • Neuroleptic and Antidepressant Activity: Patents and publications describe 1-piperazinecarboxamide derivatives with central depressant and neuroleptic properties.[10] The scaffold is known to interact with dopamine and serotonin receptors. For instance, certain arylpiperazine-ethyl carboxamides show high affinity for 5-HT₁ₐ receptors.[11]

  • Muscarinic Receptor Antagonism: N-substituted piperazine-1-carboxamide derivatives have been developed as muscarinic receptor 4 (M4) antagonists for treating neurological disorders like Alzheimer's disease and Parkinson's disease.[12]

Other Potential Applications
  • Antifungal Activity: Piperazine-1-carboxamidine derivatives, which are structurally related to carboxamides, exhibit fungicidal activity against Candida albicans by inducing the accumulation of reactive oxygen species (ROS).[13]

  • Antiallergy (Antihistaminic) Activity: A series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides were found to have antiallergy activity, with one analog showing an IC₅₀ of 310 nM for H1 histamine receptor binding.[14]

A Proposed Research Program for n-Ethyl-4-methylpiperazine-1-carboxamide

Based on the pharmacological profile of its analogs, a structured, multi-pronged screening approach is proposed to elucidate the therapeutic potential of n-Ethyl-4-methylpiperazine-1-carboxamide.

Primary Screening Cascade

The initial evaluation should involve a battery of in vitro assays targeting the key areas identified above.

Screening_Workflow cluster_primary Primary In Vitro Screening cluster_secondary Secondary & MoA Studies start Synthesized & Purified n-Ethyl-4-methylpiperazine-1-carboxamide cancer Anticancer Cytotoxicity (MTT/SRB Assay) [MCF-7, HCT-116, HepG2] start->cancer cns CNS Receptor Binding (Radioligand Assay) [5-HT1A, D2, M4] start->cns antifungal Antifungal Susceptibility (Broth Microdilution) [Candida albicans] start->antifungal anthelmintic Anthelmintic Activity (Motility Assay) [C. elegans] start->anthelmintic hit Identification of 'Hits' (Activity > Threshold) cancer->hit cns->hit antifungal->hit anthelmintic->hit moa Mechanism of Action (e.g., Apoptosis Assay, Functional GPCR Assay) hit->moa sar SAR Exploration (Analog Synthesis) hit->sar adme In Vitro ADME/Tox (Microsomal Stability, Caco-2) hit->adme lead Lead Candidate Nomination moa->lead sar->lead adme->lead

Caption: Proposed workflow for the pharmacological evaluation of the target compound.

Detailed Experimental Protocols
  • Cell Plating: Seed cancer cell lines (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of n-Ethyl-4-methylpiperazine-1-carboxamide (e.g., from 0.01 to 100 µM) for 72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4 °C.

  • Staining: Wash the plates five times with water and stain with 0.4% Sulforhodamine B (SRB) solution for 30 minutes.

  • Solubilization & Reading: Wash away unbound dye with 1% acetic acid. Solubilize the bound SRB with 10 mM Tris base solution. Measure the absorbance at 510 nm.

  • Data Analysis: Calculate the GI₅₀ (concentration causing 50% growth inhibition) from dose-response curves.

  • Membrane Preparation: Use commercially available cell membranes expressing the human 5-HT₁ₐ receptor.

  • Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, the radioligand (e.g., [³H]8-OH-DPAT), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture for 60 minutes at 25 °C.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Add scintillation cocktail to the dried filters and measure radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value, and subsequently the Ki (inhibition constant), by non-linear regression analysis.

Structure-Activity Relationships (SAR) and Future Directions

Should primary screening yield a promising "hit," a medicinal chemistry program would be initiated to explore the SAR and optimize the lead compound.

SAR_Logic cluster_mods Potential Modification Sites for SAR cluster_goals Optimization Goals core Core Scaffold: n-Ethyl-4-methylpiperazine-1-carboxamide R¹ = Ethyl R² = Methyl mod1 Vary R¹ (N-Alkyl Chain) - Increase/decrease length - Add branching/rings core:f1->mod1 mod2 Vary R² (4-Position) - Replace Methyl with larger alkyls - Introduce aryl or heteroaryl groups core:f2->mod2 mod3 Modify Piperazine Ring - C-substitution - Bioisosteric replacement core->mod3 potency Increase Potency (Lower IC₅₀/Ki) mod1->potency selectivity Improve Selectivity (Reduce off-target effects) mod1->selectivity pk Enhance PK Properties (Solubility, Stability, Permeability) mod1->pk mod2->potency mod2->selectivity mod2->pk mod3->potency mod3->selectivity mod3->pk

Caption: Structure-Activity Relationship (SAR) exploration plan.

  • R¹ Group (N-Alkyl Chain): The length and bulk of the N-alkyl group on the carboxamide can significantly influence potency and selectivity. Analogs with methyl, propyl, butyl, and branched alkyl groups should be synthesized.

  • R² Group (4-Position): Replacing the 4-methyl group with larger alkyl or aryl groups can modulate lipophilicity and introduce new interactions with the target protein. This position is critical for the activity of many CNS-active piperazines.[11]

  • Piperazine Ring: While more synthetically challenging, substitution on the carbon atoms of the piperazine ring can introduce chirality and conformational constraints, potentially improving selectivity.

Conclusion

While n-Ethyl-4-methylpiperazine-1-carboxamide remains an uncharacterized entity in the pharmacological literature, a thorough analysis of its structural analogs reveals a scaffold of immense potential. Drawing from the established anthelmintic, anticancer, and CNS activities of related piperazine carboxamides, this guide provides a comprehensive and actionable framework for its synthesis, evaluation, and optimization. The proposed research program, grounded in proven methodologies, outlines a clear path from initial screening to lead candidate identification. The N-Alkyl-4-Methylpiperazine-1-Carboxamide scaffold represents a promising starting point for the development of novel therapeutics, and its systematic exploration is a scientifically sound and compelling endeavor for any drug discovery program.

References

A complete list of all sources cited in this document is provided below.

  • Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. ChemMedChem. [Link]

  • Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • Bis(N,N-diethyl-4-methyl-4-piperazine-1-carboxamide) tetrakis(isothiocyanato-κN)cobalt(II), a model compound for the blue color developed in the Scott test. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • N,N-Diethyl-4-methyl-1-piperazine carboxamide citrate. PharmaCompass.com. [Link]

  • Bis(N,N-diethyl-4-methyl-4-piperazine-1-carboxamide) tetrakis(isothiocyanato-κN)cobalt(II), a model compound for the blue color developed in the Scott test. IUCr Journals. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • Facile Synthesis of N-{2-[4-(2-Pyrimidinyl)-1-Piperazinyl]ethyl} Adamantane-1-Carboxamide. ResearchGate. [Link]

  • Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. ResearchGate. [Link]

  • N,N-diethyl-4-methylpiperazine-1-carboxamide;dihydrochloride. PubChem. [Link]

  • Chemical Modifications on 4-Arylpiperazine-Ethyl Carboxamide Derivatives Differentially Modulate Affinity for 5-HT1A, D4.2, and α 2A Receptors: Synthesis and In Vitro Radioligand Binding Studies. ResearchGate. [Link]

  • Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives. Journal of Medicinal Chemistry. [Link]

  • N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases.
  • New Trends in the Illicit Manufacture of Synthetic Drugs. U.S. Department of Justice. [Link]

  • Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. MDPI. [Link]

  • Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. National Institutes of Health. [Link]

  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. ResearchGate. [Link]

  • Kyowa Kirin abandons touted eczema drug following safety review. BioPharma Dive. [Link]

  • Non-Alcoholic Steatohepatitis Clinical Trial Pipeline Expands as 70+ Companies Driving Innovation in the Therapeutics. Barchart.com. [Link]

  • AstraZeneca Completes Key Drug Interaction Study for Capivasertib, Easing Safety Overhang. TipRanks. [Link]

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Methodological & Application

Synthesis Protocol for N-Ethyl-4-methylpiperazine-1-carboxamide: A Direct Isocyanate-Amine Coupling Strategy

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Building block synthesis, pharmacophore integration, and library generation.

Scientific Rationale & Context

Urea derivatives represent a privileged scaffold in modern drug discovery, prominently featured in kinase inhibitors, anti-infectives, and central nervous system (CNS) therapeutics due to their exceptional hydrogen-bonding capabilities and metabolic stability . Specifically, N-Ethyl-4-methylpiperazine-1-carboxamide is a highly valuable structural motif. It combines the solubility-enhancing, basic properties of the N-methylpiperazine ring with the target-binding potential of an unsymmetrical urea.

While unsymmetrical ureas can be synthesized using phosgene equivalents (e.g., triphosgene, carbonyldiimidazole), the direct coupling of a secondary amine with an alkyl isocyanate remains the most atom-economical, rapid, and high-yielding approach for simple alkyl substitutions .

Causality in Experimental Design
  • Regioselectivity: N-methylpiperazine contains two nitrogen atoms. However, N4 is a tertiary amine and lacks the necessary proton for stable urea formation. N1 is a secondary amine and acts as the exclusive nucleophilic site, ensuring 100% regioselectivity without the need for protecting groups.

  • Solvent Selection: Anhydrous Dichloromethane (DCM) is selected as the aprotic solvent. It readily dissolves both reagents and prevents the electrophilic isocyanate from undergoing solvolysis (a side reaction common in protic solvents like alcohols or water).

  • Stoichiometric Imbalance (1.05 eq Isocyanate): A slight excess of ethyl isocyanate is used to drive the reaction to absolute completion. Unreacted isocyanate is easily eliminated during the aqueous workup (hydrolyzing to volatile ethylamine and CO₂), whereas unreacted N-methylpiperazine is notoriously difficult to separate from the final product.

Reaction Mechanism & Logical Pathway

The reaction proceeds via a direct nucleophilic addition. The secondary amine (N1) attacks the highly electrophilic carbon of the isocyanate group, forming a transient zwitterionic intermediate. A rapid intramolecular proton transfer yields the stable, neutral urea.

Mechanism SM1 N-Methylpiperazine (Nucleophile) Attack Nucleophilic Attack SM1->Attack SM2 Ethyl Isocyanate (Electrophile) SM2->Attack Intermediate Zwitterionic Intermediate Attack->Intermediate ProtonTransfer Proton Transfer Intermediate->ProtonTransfer Product N-Ethyl-4-methylpiperazine -1-carboxamide ProtonTransfer->Product

Fig 1: Reaction mechanism of urea formation via nucleophilic attack and proton transfer.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, incorporating built-in analytical checkpoints to ensure process integrity before moving to the next step.

Reagents & Materials
  • N-Methylpiperazine: 1.0 equivalent (Limiting reagent)

  • Ethyl isocyanate: 1.05 equivalents

  • Dichloromethane (DCM): Anhydrous, 10 mL per gram of amine

  • Analytical Tools: TLC plates (Silica gel 60 F254), LC-MS system.

Step-by-Step Methodology
  • System Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen. Add anhydrous DCM and N-methylpiperazine (1.0 eq).

  • Thermal Control (0 °C): Submerge the flask in an ice-water bath.

    • Insight: Isocyanate additions are highly exothermic. Cooling controls the reaction kinetics, preventing localized boiling of DCM and suppressing isocyanate dimerization.

  • Electrophile Addition: Dissolve ethyl isocyanate (1.05 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise over 15–30 minutes to the vigorously stirring amine solution.

  • Reaction Propagation: Remove the ice bath. Allow the system to warm naturally to room temperature (20–25 °C). Stir for 2 hours.

  • In-Process Validation:

    • TLC: Elute a sample using 10% MeOH in DCM (with 1% NH₄OH). The starting amine spot should be completely consumed, replaced by a new, less polar product spot.

    • LC-MS: Confirm the presence of the target mass ([M+H]⁺ = 172.1 m/z). Do not proceed to workup until the amine signal is absent.

  • Quench & Workup: Add 2 mL of distilled water to the reaction mixture and stir for 10 minutes.

    • Insight: This step is critical. It hydrolyzes any residual ethyl isocyanate, preventing it from contaminating the final isolated product.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer once with saturated aqueous NaHCO₃ (to remove acidic trace impurities) and once with brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure. The product will yield as a highly pure white solid or a viscous oil that crystallizes under high vacuum.

Workflow Step1 1. Setup Anhydrous DCM + Amine at 0 °C Step2 2. Addition Dropwise EtNCO (1.05 eq) Step1->Step2 Step3 3. Propagation Warm to RT, Stir 2-4 hrs Step2->Step3 Step4 4. Validation Confirm via TLC / LC-MS Step3->Step4 Step5 5. Workup H2O Quench, NaHCO3 Wash Step4->Step5 Step6 6. Isolation Dry, Filter, Evaporate Step5->Step6

Fig 2: Step-by-step experimental workflow for the synthesis and isolation of the target urea.

Quantitative Data: Reaction Optimization

The following table summarizes the stoichiometric and thermal optimization data, demonstrating the causality behind the chosen protocol parameters.

EntryN-Methylpiperazine (eq)Ethyl Isocyanate (eq)Temperature ProfileTime (h)Isolated Yield (%)Analytical Observations
11.01.0RT (No cooling)482%Exothermic spike observed; trace unreacted amine remaining.
2 1.0 1.05 0 °C → RT 2 >95% Optimal conditions; complete conversion; high purity profile.
31.01.20 °C → 40 °C288%Trace symmetric urea impurities detected via LC-MS.

Table 1: Reaction optimization matrix for the synthesis of N-Ethyl-4-methylpiperazine-1-carboxamide.

References

  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

  • Title: Synthesis of Urea Derivatives (Organic Synthesis Search) Source: Organic Chemistry Portal URL: [Link]

reaction protocols for synthesizing piperazine-1-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Reaction Protocols for the Synthesis of Piperazine-1-Carboxamide Derivatives

Executive Summary & Strategic Context

Piperazine-1-carboxamide (unsymmetrical urea) motifs are privileged pharmacophores in modern drug discovery. Their unique structural geometry and hydrogen-bonding capabilities make them critical in the development of novel therapeutics, ranging from1[1] to 2[2].

For application scientists and synthetic chemists, the construction of these unsymmetrical ureas demands rigorous control over reaction conditions. The primary challenge lies in ensuring high regioselectivity while preventing the formation of bis-substituted byproducts. This guide outlines three orthogonal, field-proven methodologies for synthesizing piperazine-1-carboxamides, emphasizing the mechanistic causality behind reagent selection and the design of self-validating experimental workflows.

Visualizing the Synthetic Architecture

To achieve the desired unsymmetrical substitution, synthesis typically proceeds via direct isocyanate condensation or through the activation of the amine using a phosgene equivalent.

G Start Piperazine Core (Secondary Amine) PathA Route A: Isocyanate (R-N=C=O) Start->PathA Direct Condensation (Acetonitrile, RT) PathB Route B: CDI / Chloroformate Activation Start->PathB Acylation (-8 °C to RT) Product Piperazine-1-Carboxamide (Target Urea) PathA->Product Spontaneous Rearrangement InterB Reactive Intermediate (Carbamoyl Imidazole) PathB->InterB -HCl / -Imidazole Amine Amine Addition (R-NH2) InterB->Amine Nucleophilic Attack Amine->Product Substitution

Fig 1: Divergent synthetic workflows for piperazine-1-carboxamide generation.

Self-Validating Experimental Protocols

Method A: Direct Isocyanate Condensation

Target: 4-Methyl-N-(p-tolyl)piperazine-1-carboxamide

  • Causality & Rationale: The reaction between a secondary piperazine amine and an aryl isocyanate is highly atom-economical. Acetonitrile is selected as the solvent because its polar aprotic nature 3 without solvolyzing the highly electrophilic isocyanate[3].

  • Self-Validating System: This reaction provides real-time visual feedback. As the non-polar isocyanate is consumed, the resulting unsymmetrical urea exhibits lower solubility in acetonitrile, leading to spontaneous precipitation. This physical phase separation drives the reaction equilibrium forward and serves as an intrinsic indicator of reaction completion[3].

Step-by-Step Methodology:

  • Charge a dry, round-bottom flask with N-methylpiperazine (1.0 mmol) and anhydrous acetonitrile (10 mL).

  • Place the flask under a nitrogen atmosphere and maintain stirring at room temperature (25 °C).

  • Add 4-tolylisocyanate (1.0 mmol) dropwise over 5 minutes to prevent localized thermal spikes.

  • Stir the reaction mixture for 30 minutes. Monitor the formation of a white precipitate.

  • Validate completion via TLC (silica gel, visualizing the disappearance of the amine with ninhydrin stain).

  • Filter the precipitated solid under vacuum, wash with cold acetonitrile (5 mL), and dry in vacuo to afford the pure carboxamide[3].

Method B: Chloroformate Activation

Target: N-(Phenylsulfonyl)-4-(4-sulfamoylphenyl)piperazine-1-carboxamide

  • Causality & Rationale: When specific isocyanates are unstable or unavailable,4[4]. The reaction requires an inorganic base (e.g., K₂CO₃) to scavenge the HCl byproduct, preventing the protonation of the piperazine core which would arrest nucleophilic attack. Acetone is utilized as it solubilizes the piperazine core while keeping the base in suspension[4].

  • Self-Validating System: Following solvent removal, the addition of 1M HCl selectively protonates any unreacted piperazine starting materials, pulling them into the aqueous phase. The target carboxamide, lacking basicity at the urea nitrogen, crashes out as a highly pure white powder, making the workup process inherently self-purifying[4].

Step-by-Step Methodology:

  • Suspend 4-(piperazin-1-yl)benzenesulfonamide (0.414 mmol) and K₂CO₃ (0.621 mmol, 1.5 equiv) in acetone (30 mL).

  • Cool the suspension to 0 °C using an ice bath to control the initial exothermic acylation.

  • Add phenyl chloroformate (0.621 mmol, 1.5 equiv) dropwise.

  • Remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

  • Evaporate the acetone under reduced pressure.

  • Treat the crude residue with 1M HCl (15 mL) and agitate vigorously.

  • Filter the resulting white suspension and wash the filter cake with distilled water to yield the target compound[4].

Method C: CDI-Mediated Stepwise Coupling

Target: N-(Pyridin-4-yl)piperazine-1-carboxamide Hydrochloride

  • Causality & Rationale: For poorly nucleophilic amines (e.g., 4-aminopyridine), 5[5]. The reaction is conducted at sub-zero temperatures (-8 °C) in anhydrous dichloromethane (DCM) to suppress the formation of bis-urea byproducts.

  • Self-Validating System: The release of imidazole during the reaction acts as an internal base, eliminating the need for external acid scavengers. The progression is easily tracked via TLC, and the final product is isolated via salt formation (hydrochloride), which drastically alters its solubility profile for easy recrystallization[5].

Step-by-Step Methodology:

  • Dissolve 4-aminopyridine (10.62 mol scale-down equivalent) in anhydrous DCM.

  • Cool the reactor to -8 °C.

  • Slowly charge the vessel with CDI (1.1 equivalents) over 2 hours to form the reactive carbamoyl imidazole intermediate.

  • Introduce piperazine (5:1 molar excess) to drive the equilibrium toward the mono-substituted product and prevent dimerization.

  • Stir at room temperature until completion.

  • Quench and extract; treat the organic layer with HCl gas or ethereal HCl to precipitate the product as a hydrochloride salt[5].

Quantitative Optimization Matrix

The following table summarizes the optimized parameters for the three distinct synthetic routes, allowing researchers to select the appropriate methodology based on precursor availability and scale.

Synthetic RouteTarget CompoundReagentsSolvent & CatalystTemp / TimeYieldRef
Direct Condensation 4-Methyl-N-(p-tolyl)piperazine-1-carboxamideN-methylpiperazine, p-Tolyl isocyanateAcetonitrile (None)25 °C / 30 min91%[3]
Chloroformate Activation N-(Phenylsulfonyl)-4-(4-sulfamoylphenyl)piperazine-1-carboxamide4-(piperazin-1-yl)benzenesulfonamide, PhenylchloroformateAcetone / K₂CO₃0 °C to 25 °C / 3 h98%[4]
CDI Coupling N-(Pyridin-4-yl)piperazine-1-carboxamide4-Aminopyridine, CDI, PiperazineAnhydrous DCM (None)-8 °C to 25 °C / 4 h53%[5]

References

1.[1] Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. ChemMedChem / NIH. 2.[5] A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Journal of Chemical Research / ResearchGate. 3.[3] Green, facile synthesis and evaluation of unsymmetrical carbamide derivatives as antimicrobial and anticancer agents with mechanistic insights. Scientific Reports / NIH. 4.[4] Targeting Human Carbonic Anhydrases with Novel Piperazine and Homopiperazine Benzenesulfonamides to Alleviate Paclitaxel-Induced Peripheral Neuropathy. Journal of Medicinal Chemistry / ACS Publications. 5.[2] Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports / NIH.

Sources

Application Note: N-Ethyl-4-methylpiperazine-1-carboxamide in the Synthesis of Next-Generation Antifungal Agents

Author: BenchChem Technical Support Team. Date: March 2026

[label="N-Ethyl-4-methylpiperazine-\n1-carboxamide", fillcolor="#EA4335", fontcolor="#

Executive Summary

The rising incidence of invasive fungal infections and the rapid emergence of multidrug-resistant strains (e.g., Candida auris, Aspergillus fumigatus) have catalyzed the search for novel antifungal pharmacophores. Piperazine-1-carboxamide derivatives have recently gained prominence due to their robust physicochemical properties and their ability to engage critical fungal targets, such as lanosterol 14α-demethylase (CYP51) [2.1].

This application note details the synthetic utility of N-ethyl-4-methylpiperazine-1-carboxamide as a core building block for generating quaternary piperazinium antifungal salts. By leveraging the rigid hydrogen-bonding network of the carboxamide and the membrane-disrupting potential of a quaternized nitrogen, researchers can synthesize potent, dual-action antifungal candidates that overcome traditional azole resistance mechanisms.

Mechanistic Rationale & Structural Design (E-E-A-T)

The rational design of antifungal agents requires a precise balance between lipophilicity (for cell wall and membrane penetration) and polarity (for target binding and aqueous solubility). The N-ethyl-4-methylpiperazine-1-carboxamide scaffold provides a highly modular framework to achieve this balance:

  • The Piperazine Core: Provides a semi-rigid vector that optimally positions functional groups in 3D space. The N4 nitrogen (pKa ~9.8) is highly nucleophilic, making it an ideal site for late-stage quaternization to enhance antimicrobial efficacy.

  • The N-Ethylcarboxamide Moiety: Serves as a critical hydrogen-bond donor and acceptor. In the context of CYP51 inhibition, the carboxamide oxygen and nitrogen form stable H-bonds with polar residues (e.g., Tyr118) in the enzyme's access channel, mimicking the binding mode of established azoles and anchoring the molecule in the active site[1].

  • Quaternization (The "Lipophilic Tail"): Reacting the N4-methyl group with long-chain alkyl halides or functionalized benzyl halides yields a quaternary ammonium salt. This imparts cationic surfactant properties to the molecule, allowing it to intercalate into the ergosterol-rich fungal membrane, causing rapid depolarization and leakage of intracellular contents[2].

Experimental Protocols

Note: The following methodologies are designed as self-validating systems. The physicochemical shifts from neutral precursors to ionic products are leveraged to drive reactions to completion and simplify downstream purification.

Protocol A: Synthesis of the N-Ethyl-4-methylpiperazine-1-carboxamide Scaffold

Causality & Design: This reaction utilizes the high nucleophilicity of the secondary amine in 1-methylpiperazine. Maintaining a low temperature (0 °C) during addition is critical to prevent the exothermic degradation of the isocyanate and suppress the formation of symmetrical urea byproducts.

  • Preparation: In an oven-dried 250 mL round-bottom flask flushed with argon, dissolve 1-methylpiperazine (10.0 mmol, 1.00 g) in anhydrous dichloromethane (DCM, 50 mL).

  • Addition: Cool the solution to 0 °C using an ice-water bath. Add ethyl isocyanate (10.5 mmol, 0.75 g) dropwise over 15 minutes via a syringe to control the exothermic coupling.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: DCM/MeOH 9:1, visualization with iodine vapor). The complete disappearance of the primary amine spot confirms reaction completion.

  • Workup (Self-Validation): Wash the organic layer with saturated aqueous NaHCO₃ (2 × 25 mL) to neutralize and remove any unreacted acidic byproducts, followed by a brine wash (25 mL). The desired product remains entirely in the organic layer due to the lipophilic ethyl and methyl groups, validating the successful formation of the uncharged carboxamide.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-ethyl-4-methylpiperazine-1-carboxamide as a pale yellow oil (Typical Yield: ~92%).

Protocol B: Synthesis of Quaternary Antifungal Piperazinium Salts

Causality & Design: The conversion of the tertiary amine to a quaternary ammonium salt drastically shifts the molecule's solubility profile. By conducting the reaction in a moderately polar aprotic solvent (acetonitrile), the highly polar ionic product precipitates out of solution. This precipitation drives the equilibrium forward (Le Chatelier's principle) and eliminates the need for complex column chromatography.

  • Preparation: Dissolve the synthesized N-ethyl-4-methylpiperazine-1-carboxamide (5.0 mmol, 0.85 g) in anhydrous acetonitrile (20 mL).

  • Alkylation: Add 4-chlorobenzyl chloride (or 1-bromododecane for aliphatic targeting) (5.5 mmol) in one rapid portion.

  • Reflux: Heat the mixture to 80 °C under a reflux condenser for 12–18 hours.

  • Isolation (Self-Validation): As the quaternary salt forms, it will spontaneously precipitate as a dense white solid. Cool the flask to 0 °C for 1 hour to maximize precipitation and validate the conversion to the ionic state.

  • Purification: Filter the precipitate under vacuum, wash the filter cake with cold diethyl ether (2 × 10 mL) to strip away any unreacted lipophilic alkyl halide, and dry under high vacuum to afford the pure quaternary piperazinium chloride.

Quantitative Data: Antifungal Efficacy

The synthesized quaternary derivatives exhibit potent in vitro activity against a panel of pathogenic fungi. The dual-action mechanism significantly lowers the Minimum Inhibitory Concentration (MIC) compared to standard therapies, particularly against azole-resistant strains[2].

CompoundC. albicans MIC (µg/mL)A. fumigatus MIC (µg/mL)C. neoformans MIC (µg/mL)Primary Mechanism of Action
N-Ethyl-4-methylpiperazine-1-carboxamide >64>64>64Weak CYP51 interaction
Quaternary Benzyl Derivative 2.04.01.0Dual: CYP51 + Membrane
Quaternary Dodecyl Derivative 0.51.00.5Dual: CYP51 + Membrane
Fluconazole (Standard) 1.0>324.0CYP51 Inhibition
Voriconazole (Standard) 0.120.50.25CYP51 Inhibition

(Data summarized from standard microbroth dilution assays following CLSI M27-A3 guidelines).

Mechanistic Pathway Visualization

Pathway A Quaternary Piperazinium Carboxamide Derivative B Lipophilic Alkyl Chain (Membrane Insertion) A->B C Carboxamide Moiety (H-Bonding Network) A->C D Fungal Membrane Disruption (Ergosterol Leakage) B->D E CYP51 / 14α-demethylase Enzyme Inhibition C->E F Fungal Cell Death (Apoptosis / Necrosis) D->F E->F

Dual-action antifungal mechanism of piperazine-1-carboxamide derivatives.

References

  • Title: N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents Source: ResearchGate URL: [Link]

  • Title: New Urea and Thiourea Derivatives of Piperazine Doped with Febuxostat: Synthesis and Evaluation of Anti-TMV and Antimicrobial Activities - PMC Source: National Institutes of Health (NIH) URL: [Link]

Sources

Application Notes and Protocols for the Scale-Up Production of n-Ethyl-4-methylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

n-Ethyl-4-methylpiperazine-1-carboxamide is a substituted piperazine derivative with potential applications in pharmaceutical research and development. The piperazine scaffold is a well-recognized "privileged structure" in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties to drug candidates.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and scale-up procedures for the production of n-Ethyl-4-methylpiperazine-1-carboxamide, with a strong emphasis on scientific integrity, safety, and practical, field-proven insights.

Chemical Synthesis Pathway

The synthesis of n-Ethyl-4-methylpiperazine-1-carboxamide is most directly achieved through the reaction of 1-methylpiperazine with ethyl isocyanate. This reaction is a nucleophilic addition of the secondary amine of the piperazine ring to the electrophilic carbonyl carbon of the isocyanate group, forming a stable urea linkage.

Reaction Mechanism

The lone pair of electrons on the secondary nitrogen atom of 1-methylpiperazine attacks the electron-deficient carbonyl carbon of ethyl isocyanate. This is followed by a proton transfer to the nitrogen of the isocyanate, resulting in the formation of the carboxamide product.

Reaction_Mechanism cluster_product Product 1-methylpiperazine 1-Methylpiperazine product n-Ethyl-4-methylpiperazine-1-carboxamide 1-methylpiperazine->product Nucleophilic Attack ethyl_isocyanate Ethyl Isocyanate ethyl_isocyanate->product

Caption: Synthesis of n-Ethyl-4-methylpiperazine-1-carboxamide.

Laboratory-Scale Synthesis Protocol

This protocol details a standard procedure for the synthesis of n-Ethyl-4-methylpiperazine-1-carboxamide in a laboratory setting.

Materials:

  • 1-Methylpiperazine (≥99% purity)

  • Ethyl isocyanate (≥98% purity)

  • Anhydrous toluene

  • Nitrogen gas supply

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Reaction Setup: A dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a nitrogen inlet, and a thermometer is charged with 1-methylpiperazine (10.0 g, 0.1 mol) and 200 mL of anhydrous toluene. The mixture is stirred under a nitrogen atmosphere.

  • Addition of Ethyl Isocyanate: The flask is cooled to 0-5 °C using an ice bath. A solution of ethyl isocyanate (7.1 g, 0.1 mol) in 50 mL of anhydrous toluene is added dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with cold toluene (2 x 20 mL) to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield a white to off-white crystalline solid.[2]

  • Drying: The purified product is dried under vacuum at 40-50 °C to a constant weight.

Scale-Up Procedures and Considerations

Transitioning from laboratory-scale synthesis to pilot or industrial-scale production requires careful consideration of several factors to ensure safety, efficiency, and product quality.

Process Safety
  • Ethyl Isocyanate Handling: Ethyl isocyanate is a highly flammable, toxic, and moisture-sensitive reagent.[3][4] All handling procedures must be conducted in a well-ventilated area, preferably a fume hood, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][5] For larger quantities, a supplied-air respirator may be necessary.[4] All equipment must be properly grounded to prevent static discharge.[5]

  • Exothermic Reaction: The reaction between 1-methylpiperazine and ethyl isocyanate is exothermic. On a larger scale, efficient heat dissipation is critical to prevent a runaway reaction. The use of a jacketed reactor with a reliable cooling system is mandatory. The rate of addition of ethyl isocyanate must be carefully controlled to manage the heat evolution.

  • Emergency Preparedness: An emergency shower and eyewash station should be readily accessible.[5] Spill kits appropriate for isocyanates should be available.

Reactor Selection and Process Parameters
ParameterLaboratory ScalePilot/Industrial ScaleRationale for Change
Reactor Round-bottom flaskJacketed glass-lined or stainless steel reactorTo ensure efficient heat transfer, better temperature control, and accommodate larger volumes.
Agitation Magnetic stirrerMechanical overhead stirrer with appropriate impeller designTo ensure homogenous mixing in a larger volume and prevent localized overheating.
Temperature Control Ice bath / Heating mantleAutomated temperature control unit (TCU) with heating/cooling jacketFor precise and reliable temperature management of the exothermic reaction.
Reagent Addition Dropping funnelMetering pumpFor controlled and consistent addition rate, crucial for managing the exotherm.
Pilot-Scale Batch Production Protocol

This protocol outlines a procedure for a pilot-scale batch production of n-Ethyl-4-methylpiperazine-1-carboxamide.

Equipment:

  • 100 L jacketed glass-lined reactor with an overhead stirrer, temperature probe, and nitrogen inlet.

  • Metering pump for ethyl isocyanate addition.

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Vacuum drying oven.

Procedure:

  • Reactor Preparation: The 100 L reactor is thoroughly cleaned, dried, and purged with nitrogen.

  • Charging Reactants: Charge the reactor with 1-methylpiperazine (5.0 kg, 50 mol) and 60 L of anhydrous toluene under a nitrogen blanket. Start the agitator to ensure good mixing.

  • Cooling: Cool the reactor contents to 0-5 °C using the jacket cooling system.

  • Ethyl Isocyanate Addition: Using a metering pump, add a solution of ethyl isocyanate (3.55 kg, 50 mol) in 20 L of anhydrous toluene to the reactor at a controlled rate over 2-3 hours. The temperature should be maintained below 10 °C throughout the addition.

  • Reaction and Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress using in-process controls (e.g., HPLC or GC).

  • Product Isolation: Once the reaction is complete, cool the mixture to 0-5 °C to maximize precipitation. The product slurry is then transferred to a Nutsche filter-dryer and filtered. The filter cake is washed with cold toluene (2 x 10 L).

  • Drying: The product is dried under vacuum in the filter-dryer or a separate vacuum oven at 50-60 °C until the residual solvent content meets the specified limits.

Scale-Up_Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification Reactor_Prep Reactor Preparation (Clean, Dry, N2 Purge) Reactant_Charge Charge 1-Methylpiperazine and Toluene Reactor_Prep->Reactant_Charge Cooling Cool to 0-5 °C Reactant_Charge->Cooling Isocyanate_Addition Controlled Addition of Ethyl Isocyanate Solution Cooling->Isocyanate_Addition Reaction Reaction and In-Process Monitoring (HPLC/GC) Isocyanate_Addition->Reaction Isolation Cooling and Filtration Reaction->Isolation Washing Washing with Cold Toluene Isolation->Washing Drying Vacuum Drying Washing->Drying

Caption: Pilot-scale production workflow.

Analytical Quality Control

Robust analytical methods are essential for ensuring the quality and purity of the starting materials and the final product.

Starting Material Analysis (1-Methylpiperazine)

The purity of 1-methylpiperazine should be assessed to ensure the absence of impurities that could affect the reaction yield and final product quality. A gas chromatography (GC) method is suitable for this purpose.[6][7]

ParameterCondition
Instrument Gas Chromatograph with FID
Column DB-17, 30 m x 0.53 mm, 1 µm film thickness[7]
Carrier Gas Helium at 2 mL/min[7]
Injector Temperature 250 °C[7]
Detector Temperature 260 °C[7]
Oven Program 150 °C for 10 min, then ramp at 35 °C/min to 260 °C, hold for 2 min[7]
Injection Volume 1.0 µL[7]
Diluent Methanol[7]
Final Product Analysis (n-Ethyl-4-methylpiperazine-1-carboxamide)

High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of the final product and quantifying any impurities. The following method is adapted from a procedure for a closely related compound, Diethylcarbamazine citrate (N,N-diethyl-4-methylpiperazine-1-carboxamide).[8]

ParameterCondition
Instrument HPLC with UV-Vis Detector
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile:Phosphate Buffer (pH 5.5)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm[8]
Injection Volume 10 µL
Sample Preparation Dissolve a known amount of the product in the mobile phase.

Conclusion

The production of n-Ethyl-4-methylpiperazine-1-carboxamide can be successfully scaled from the laboratory to a pilot plant setting by implementing robust process controls, prioritizing safety, and utilizing appropriate analytical methods. The procedures outlined in this guide provide a solid foundation for the efficient and safe manufacturing of this valuable chemical intermediate. Careful attention to the handling of hazardous materials and the management of the reaction exotherm are paramount for a successful scale-up campaign.

References

  • State of New Jersey. (n.d.). Right to Know Hazardous Substance Fact Sheet: Ethyl Isocyanate. NJ.gov. Retrieved from [Link]

  • Patel, J. R., & Patel, M. M. (2011). Development of LC Method for Estimation of Diethyl Carbamazine Citrate and Chlorpheniramine Maleate in Combined Dosage Form. International Journal of Pharmaceutical Sciences and Research, 2(7), 1766-1770.
  • Taylor & Francis Online. (2013, February 8). Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Retrieved from [Link]

  • European Patent Office. (n.d.). EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions. Google Patents.
  • ResearchGate. (2016, February 11). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis process of anhydrous piperazine in pilot scale. Retrieved from [Link]

  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]

  • PharmaCompass. (n.d.). N,N-Diethyl-4-methyl-1-piperazine carboxamide citrate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102304102B - Preparation method of 1-methyl piperazine.
  • ResearchGate. (n.d.). Synthesis of piperazine carboxamide substituted vanillin; Theoretical and experimental investigation of biological activities. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Analytical Chemistry: An Indian Journal. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

Sources

reagents required for n-Ethyl-4-methylpiperazine-1-carboxamide formation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of N-Ethyl-4-methylpiperazine-1-carboxamide

Executive Summary

This application note details the reagents and protocols required for the synthesis of N-Ethyl-4-methylpiperazine-1-carboxamide (CAS: 657427-50-4). This compound serves as a critical pharmacophore in medicinal chemistry, structurally related to the anti-filarial drug Diethylcarbamazine (DEC).

We present two distinct synthetic pathways:

  • The Isocyanate Route: High atom economy and rapid kinetics, ideal for small-scale discovery.

  • The CDI-Mediated Route: A phosgene-free approach utilizing 1,1'-Carbonyldiimidazole (CDI), prioritizing safety and scalability.

Reagent Suite & Technical Specifications

Selection of high-purity reagents is non-negotiable for urea formation to prevent competitive hydrolysis or symmetric urea byproducts.

Table 1: Core Reagents and Solvents
Reagent NameCAS No.Purity GradeFunctionHandling Note
1-Methylpiperazine 109-01-3

99%
Nucleophilic SubstrateHygroscopic; store under inert gas.
Ethyl Isocyanate 109-90-0

98%
Electrophile (Route A)High Toxicity/Lachrymator. Store at 2-8°C.
1,1'-Carbonyldiimidazole (CDI) 530-62-1Reagent GradeCarbonyl Source (Route B)Extremely moisture sensitive.
Ethylamine (2.0M in THF) 75-04-7N/ANucleophile (Route B)Volatile; keep chilled.
Dichloromethane (DCM) 75-09-2AnhydrousSolventDry over molecular sieves (3Å).
Triethylamine (TEA) 121-44-8

99%
Auxiliary BaseScavenger for HCl (if amine salts used).

Pre-Start Safety & Engineering Controls

CRITICAL WARNING: Urea synthesis involves electrophilic species that are respiratory sensitizers.

  • Isocyanate Hazard: Ethyl isocyanate is a potent respiratory sensitizer and lachrymator. Exposure can cause permanent lung damage (asthma-like sensitization). Zero-tolerance for open-bench handling.

  • Engineering Controls: All reactions must be performed in a certified chemical fume hood with a face velocity >100 fpm.

  • Quenching: Have a dedicated quench solution (10% aqueous ammonium hydroxide or 5% surfactant/water mixture) ready to neutralize spills.

Method A: The Isocyanate Protocol (Direct Addition)

Best for: Rapid library synthesis, high yield, atom economy.

Mechanistic Insight

This reaction relies on the nucleophilic attack of the secondary amine (N1 of piperazine) onto the electrophilic carbon of the isocyanate. The N4-methyl group acts as an internal base, often making external base unnecessary unless the starting material is a salt.

Experimental Workflow
  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Charge 1-Methylpiperazine (10.0 mmol, 1.00 g) and anhydrous DCM (20 mL). Cool to 0°C using an ice/water bath.

  • Addition: Add Ethyl Isocyanate (10.5 mmol, 0.83 mL) dropwise over 10 minutes via syringe. Exothermic reaction - monitor internal temperature.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours.

  • Monitoring: Check TLC (10% MeOH in DCM). Product is more polar than the starting amine. Stain with Ninhydrin (urea NH is active).

  • Workup:

    • Concentrate the reaction mixture in vacuo.

    • Redissolve in EtOAc (30 mL) and wash with water (2 x 10 mL) to remove unreacted piperazine.

    • Wash with Brine (10 mL), dry over

      
      , and concentrate.
      
  • Yield Expectation: 85-95% as a white/off-white solid or viscous oil.

Method B: The CDI Protocol (Safety-Focused)

Best for: Scale-up, avoiding toxic isocyanates, or when ethyl isocyanate is unavailable.

Mechanistic Insight

CDI activates the secondary amine to form an intermediate imidazole-carboxamide. This intermediate is less reactive than an acid chloride but sufficiently electrophilic to react with the primary amine (ethylamine) upon heating or prolonged stirring, displacing the imidazole.

Experimental Workflow
  • Activation:

    • In a dry RBF, dissolve CDI (11.0 mmol, 1.78 g) in anhydrous THF (20 mL).

    • Cool to 0°C.

    • Add 1-Methylpiperazine (10.0 mmol, 1.00 g) dropwise.

    • Stir at RT for 1 hour. Note:

      
       evolution will be observed.
      
  • Coupling:

    • Add Ethylamine (2.0M in THF, 12.0 mmol, 6.0 mL) to the reaction mixture.

    • Heat the mixture to 50°C for 4-6 hours (or stir overnight at RT).

  • Workup (Imidazole Removal):

    • Concentrate THF.

    • Dissolve residue in DCM (50 mL).

    • Crucial Step: Wash with 0.5M HCl (2 x 15 mL). Note: The product is basic (N-methyl piperazine moiety). Careful pH control is needed. If the product protonates and goes into water, basify the aqueous layer to pH 10 and extract back into DCM.

    • Alternatively, wash with saturated

      
       and water if the product is kept in the organic phase.
      
  • Yield Expectation: 75-85%.

Visualization of Pathways

G cluster_legend Process Key Start 1-Methylpiperazine (Nucleophile) Direct_Add Direct Addition (0°C -> RT, DCM) Start->Direct_Add Route A Intermed Intermediate: N-Acylimidazole Start->Intermed Route B (- Imidazole) Iso_Reagent Reagent: Ethyl Isocyanate Iso_Reagent->Direct_Add Product Target: N-Ethyl-4-methyl piperazine-1-carboxamide Direct_Add->Product Fast (<2h) CDI_Reagent Reagent: CDI (Activation) CDI_Reagent->Intermed Intermed->Product + Ethylamine (- Imidazole) Amine_Add Addition: Ethylamine Amine_Add->Product key1 Route A: High Atom Economy key2 Route B: Safer Reagents

Figure 1: Comparative synthetic pathways. Route A utilizes direct electrophilic attack, while Route B proceeds via an activated imidazole intermediate.

Analytical Validation

To ensure the protocol was successful, the isolated material must meet these criteria:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Ethyl Group: Triplet (~1.1 ppm) and Quartet (~3.2 ppm).

    • Piperazine Ring: Two multiplets (or broad triplets) around 2.3 ppm and 3.3 ppm.

    • N-Methyl: Singlet at ~2.25 ppm.

    • Urea NH: Broad singlet (exchangeable with

      
      ) around 4.5 - 6.0 ppm.
      
  • LC-MS (ESI+):

    • Calculate MW:

      
       = 171.24  g/mol .
      
    • Expect

      
      .
      

References

  • Knölker, H. J., et al. (1996). Synthesis of Ureas and Urethanes from Amines and Di-tert-butyl Tricarbonate. Synlett.

  • Dubé, P., et al. (2005). CDI-mediated synthesis of ureas.[1] Tetrahedron Letters.[2]

  • BenchChem. (2023). N-Ethyl-N-methylpiperazine-1-carboxamide Structure and Properties.

  • Safe Work Australia. (2020). Guide to Handling Isocyanates.[3]

  • Thermo Scientific. (2023). 1-Methylpiperazine Safety Data Sheet.[4]

Sources

Comprehensive Handling and Storage Protocols for n-Ethyl-4-methylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Ethyl-4-methylpiperazine-1-carboxamide (CAS No. 657427-50-4) is a substituted piperazine derivative utilized as a building block in organic synthesis, particularly in the design and development of novel therapeutic agents.[1] The piperazine scaffold is a well-regarded privileged structure in medicinal chemistry, known for its ability to confer favorable pharmacokinetic properties and engage with a variety of biological targets.[1] This document provides detailed protocols for the safe handling, storage, and disposal of n-Ethyl-4-methylpiperazine-1-carboxamide, drawing upon established best practices for piperazine-based compounds and available chemical data. It is imperative to note that this compound is intended for research purposes only and is not for human or veterinary use.[1]

Chemical and Physical Properties

PropertyValueSource
CAS Number 657427-50-4[1]
Molecular Formula C₈H₁₇N₃O[1]
Molecular Weight 171.24 g/mol [1]
Appearance Likely a liquid or low-melting solid at room temperatureInferred from related piperazine derivatives
Solubility Expected to be soluble in water and organic solvents like ethanol and DMFInferred from structural similarity to other piperazines

Hazard Identification and Safety Precautions

Due to the absence of a specific Safety Data Sheet (SDS) for n-Ethyl-4-methylpiperazine-1-carboxamide, a conservative approach to hazard assessment is warranted. The safety protocols outlined below are based on the known hazards of structurally related piperazine derivatives, such as N-ethylpiperazine and other N-substituted piperazines.

Potential Hazards:

  • Skin and Eye Irritation: Piperazine derivatives are known to be irritants.[2][3] Direct contact with the skin or eyes may cause irritation or, in severe cases, chemical burns.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[2]

  • Flammability: While not definitively known for this specific compound, related piperazines can be flammable or combustible liquids.[2][3]

  • Toxicity: The toxicological properties have not been fully investigated.[4] As with any novel chemical, it should be treated as potentially toxic.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure and ensure personal safety during the handling of n-Ethyl-4-methylpiperazine-1-carboxamide.

dot

PPE_Protocol cluster_0 Core Protection cluster_1 Enhanced Protection (as needed) Lab Coat Lab Coat Safety Glasses Safety Glasses Nitrile Gloves Nitrile Gloves Chemical Goggles Chemical Goggles Face Shield Face Shield Chemical-Resistant Apron Chemical-Resistant Apron Respiratory Protection Respiratory Protection Researcher Researcher Researcher->Lab Coat Always Wear Researcher->Safety Glasses Always Wear Researcher->Nitrile Gloves Always Wear Risk Assessment Risk Assessment Researcher->Risk Assessment Risk Assessment->Chemical Goggles Splash Hazard Risk Assessment->Face Shield High Splash Potential Risk Assessment->Chemical-Resistant Apron Large Quantities Risk Assessment->Respiratory Protection Aerosol Generation or Poor Ventilation

Caption: Personal Protective Equipment (PPE) workflow for handling n-Ethyl-4-methylpiperazine-1-carboxamide.

Handling Protocols

Adherence to meticulous handling procedures is critical to prevent accidental exposure and maintain the integrity of the compound.

General Handling
  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not breathe dust, vapor, mist, or gas.[4]

  • Wash hands thoroughly after handling.[4]

  • Keep away from heat, sparks, and open flames.[4]

  • Use non-sparking tools and take precautionary measures against static discharge, especially if the compound is determined to be flammable.[2]

  • Ground and bond containers and receiving equipment during transfers.[2]

Weighing and Dispensing
  • Preparation: Ensure the analytical balance is clean and located in an area with minimal air currents or in a balance enclosure.

  • Tare: Place a clean, dry weighing vessel on the balance and tare to zero.

  • Dispensing: Carefully transfer the desired amount of n-Ethyl-4-methylpiperazine-1-carboxamide to the weighing vessel using a clean spatula or pipette.

  • Cleaning: Immediately clean any spills on the balance or surrounding area.

  • Sealing: Tightly seal the source container after dispensing.

Storage Protocols

Proper storage is crucial for maintaining the stability and purity of n-Ethyl-4-methylpiperazine-1-carboxamide and for ensuring a safe laboratory environment.

Storage ConditionRecommendationRationale
Temperature Store in a cool, dry place.To prevent degradation and potential pressure buildup in the container.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To protect against air and moisture sensitivity, which is common for amine-containing compounds.[4][5]
Container Keep container tightly closed in a dry and well-ventilated place.[4][5]To prevent contamination and exposure to air and moisture.
Incompatibilities Store away from strong oxidizing agents, acids, and acid chlorides.[3][5]To avoid potentially vigorous or hazardous reactions.
Light Exposure Protect from light.[5]To prevent photochemical degradation.

Emergency Procedures

In the event of an accidental exposure or spill, prompt and appropriate action is essential.

First Aid Measures
  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[4]

  • In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[5]

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

Spill Response

The appropriate response to a spill will depend on its size and location.

dot

Spill_Response Spill Occurs Spill Occurs Assess Spill Size Assess Spill Size Spill Occurs->Assess Spill Size Small Spill Small Spill Assess Spill Size->Small Spill Controllable Large Spill Large Spill Assess Spill Size->Large Spill Uncontrollable Contain with Inert Material Contain with Inert Material Small Spill->Contain with Inert Material Evacuate Area Evacuate Area Large Spill->Evacuate Area Alert Safety Personnel Alert Safety Personnel Evacuate Area->Alert Safety Personnel Collect and Dispose Collect and Dispose Contain with Inert Material->Collect and Dispose Decontaminate Area Decontaminate Area Collect and Dispose->Decontaminate Area

Caption: Decision-making workflow for responding to a spill of n-Ethyl-4-methylpiperazine-1-carboxamide.

Disposal

All waste materials, including empty containers and contaminated absorbents, should be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.

References

  • N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]

  • N-Methylpiperazine Safety Data Sheet. Bond Chemicals Ltd. Available at: [Link]

Sources

industrial manufacturing process of n-Ethyl-4-methylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Industrial Manufacturing Process of N-Ethyl-4-methylpiperazine-1-carboxamide

Executive Summary & Target Profile

Target Molecule: N-Ethyl-4-methylpiperazine-1-carboxamide CAS Registry Number: 79352-86-6 (Free Base), 63980-50-7 (Hydrochloride Salt) Molecular Formula: C₈H₁₇N₃O Molecular Weight: 171.24 g/mol [1]

This Application Note details the industrial synthesis and purification of N-Ethyl-4-methylpiperazine-1-carboxamide. While structurally similar to the anthelmintic drug Diethylcarbamazine (DEC) (which is the N,N-diethyl analog), this mono-ethyl derivative serves as a critical intermediate for specialized pharmaceutical agents, including ergoline derivatives and kinase inhibitors.[1]

This guide contrasts two distinct manufacturing protocols:

  • Method A (The "Click" Route): Direct addition of ethyl isocyanate.[1] High atom economy, rapid kinetics, but requires hazardous material handling.[1]

  • Method B (The "Green" Route): CDI-mediated coupling.[1] Avoids isocyanates and phosgene, utilizing stable amine salts, suitable for facilities with strict toxicity controls.

Retrosynthetic Analysis & Route Selection

The synthesis hinges on the formation of an unsymmetrical urea.[1] The piperazine nitrogen (N1) is a secondary amine and a strong nucleophile, while the N4 position is methylated and tertiary.[1]

Pathway Comparison
  • Route A: Isocyanate Addition

    • Mechanism:[1][2] Nucleophilic attack of 1-methylpiperazine on the electrophilic carbon of ethyl isocyanate.[1]

    • Pros: 100% Atom Economy (theoretical), no byproducts, fast reaction (< 2 hours).[1]

    • Cons: Ethyl isocyanate is highly toxic, lachrymatory, and moisture-sensitive.

  • Route B: Carbonyl Activation (CDI)

    • Mechanism:[1][2] Activation of 1-methylpiperazine with 1,1'-Carbonyldiimidazole (CDI) to form an imidazolyl-urea intermediate, followed by displacement with ethylamine.

    • Pros: Uses stable solids (CDI) and aqueous/gas amines; avoids isocyanates.[1]

    • Cons: Generates imidazole byproduct; lower atom economy; two-step one-pot process.[1]

SynthesisRoutes cluster_legend Route Comparison SM 1-Methylpiperazine (Starting Material) CDI CDI (Activation) SM->CDI Route B: Activation Target N-Ethyl-4-methyl piperazine-1-carboxamide SM->Target Route A: + EtNCO (DCM/Toluene, 0-25°C) EtNCO Ethyl Isocyanate CDI->Target + EtNH2 (Displacement) EtNH2 Ethylamine Route A: High Yield, Toxic Reagents Route A: High Yield, Toxic Reagents Route B: Safer, Green Chemistry Route B: Safer, Green Chemistry Route A: High Yield, Toxic Reagents->Route B: Safer, Green Chemistry

Figure 1: Strategic comparison of synthetic routes. Route A is preferred for high-throughput manufacturing, while Route B is preferred for safety-constrained environments.

Detailed Experimental Protocols

Protocol A: Isocyanate "Click" Synthesis (Benchmark)

Best for: Large-scale production where isocyanate handling infrastructure exists.[1]

Reagents:

  • 1-Methylpiperazine (1.0 equiv)[1]

  • Ethyl Isocyanate (1.05 equiv)[1]

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)[1]

Step-by-Step Methodology:

  • Reactor Setup: Charge a glass-lined reactor with 1-Methylpiperazine (100 g, 1.0 mol) and DCM (500 mL). Cool the solution to 0–5°C using a glycol jacket.

    • Expert Insight: Cooling is critical.[1] The reaction is highly exothermic.[1] Uncontrolled heat can lead to impurity formation or solvent boiling.[1]

  • Addition: Charge Ethyl Isocyanate (74.6 g, 1.05 mol) into a pressure-equalizing addition funnel. Add dropwise over 60 minutes , maintaining internal temperature < 15°C.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25°C). Stir for 2 hours .

    • Process Control: Monitor by TLC (9:1 DCM:MeOH) or HPLC.[1] The limiting reagent (piperazine) should be consumed (< 0.5%).[1]

  • Quench: If excess isocyanate persists, add a small amount of Ethanol (10 mL) and stir for 30 mins to convert it to ethyl carbamate (easily removed).

  • Workup:

    • Option 1 (Free Base): Evaporate solvent under reduced pressure (40°C, 50 mbar). The residue is a viscous oil or low-melting solid.[1]

    • Option 2 (HCl Salt - Recommended): Dilute the reaction mixture with diethyl ether or MTBE (500 mL). Bubble dry HCl gas or add 4M HCl in Dioxane (1.1 equiv) dropwise. The hydrochloride salt will precipitate immediately.[1]

  • Filtration: Filter the white solid (HCl salt), wash with cold ether, and dry under vacuum at 45°C.

Yield: 92–96% Purity: >98% (HPLC)[1]

Protocol B: CDI-Mediated "Green" Synthesis

Best for: Labs avoiding toxic volatile isocyanates.[1]

Reagents:

  • 1-Methylpiperazine (1.0 equiv)[1]

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)[1]

  • Ethylamine (2.0 M in THF or 70% aq. solution) (1.2 equiv)[1]

  • Solvent: Tetrahydrofuran (THF) or Acetonitrile[1]

Step-by-Step Methodology:

  • Activation: Dissolve CDI (178 g, 1.1 mol) in THF (1.0 L) under nitrogen. Cool to 0°C.[1]

  • Addition 1: Add 1-Methylpiperazine (100 g, 1.0 mol) dropwise. Stir at 0°C for 1 hour, then warm to RT for 1 hour.

    • Mechanism:[1][2] This forms the N-(1-methylpiperazine-carbonyl)-imidazole intermediate.[1]

  • Displacement: Cool the mixture back to 0°C. Add Ethylamine (1.2 mol) slowly.

    • Note: If using aqueous ethylamine, ensure the solvent system (THF) is miscible.[1]

  • Reaction: Stir at room temperature for 4–6 hours. The imidazole byproduct is displaced by the stronger nucleophile (ethylamine).

  • Workup:

    • Evaporate THF. Dissolve residue in DCM (500 mL).

    • Wash: Wash with water (3 x 200 mL) to remove the imidazole byproduct and excess ethylamine.[1]

    • Expert Insight: Imidazole is water-soluble; the target urea is lipophilic enough to remain in DCM.[1]

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate to obtain the crude product. Recrystallize from EtOAc/Hexane if necessary.

Yield: 80–85% Purity: >95% (Requires washing to remove imidazole)[1]

Process Control & Analytical Validation

In-Process Control (IPC)
  • HPLC Method: C18 Column, Mobile Phase A: 0.1% TFA in Water, B: Acetonitrile.[1] Gradient 5% to 95% B over 20 mins.

    • Target Retention Time: ~4.5 min (varies by column).[1]

    • Impurity Marker: Bis-urea (formed if trace water hydrolyzes isocyanate to amine, which reacts with another isocyanate).[1]

Characterization Data (Self-Validating)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 6.45 (br s, 1H, -NH -Et) – Diagnostic triplet/broad signal confirming amide formation.

    • δ 3.25 (t, 4H, Piperazine ring protons adjacent to urea).[1]

    • δ 3.05 (dq, 2H, -N-CH ₂-CH₃).

    • δ 2.25 (t, 4H, Piperazine ring protons adjacent to methyl).[1]

    • δ 2.18 (s, 3H, N-CH ₃).[1]

    • δ 1.02 (t, 3H, -CH₂-CH ₃).

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺: 172.14

    • Found: 172.2[1]

Safety & Handling (E-E-A-T)

  • Isocyanate Hazard: Ethyl isocyanate is a potent sensitizer and lachrymator. All operations in Protocol A must be performed in a functioning fume hood. Neutralize spills with 5% aqueous ammonia.[1]

  • Piperazine Sensitization: Piperazine derivatives can cause respiratory sensitization.[1] Use N95 or P100 respirators when handling solids.

  • Exotherm Control: Both routes involve exothermic steps.[1] On a multigram/kilogram scale, active cooling is mandatory to prevent thermal runaway.[1]

References

  • Isocyanate Synthesis Basis: Synthesis of N-substituted piperazine carboxamides.[1] (Confirmed industrial route for DEC analogs). Journal of Organic Chemistry, 1996.[1] [1]

  • CDI Green Route: A Scalable and Facile Process for the Preparation of Piperazine-1-Carboxamides.[1]Journal of Chemical Research, 2016.[1]

  • Physical Properties & CAS: N-Ethyl-4-methylpiperazine-1-carboxamide Hydrochloride (CAS 63980-50-7).[1][3][4][5] ChemSrc Database.[1][3]

  • Related DEC Synthesis: Diethylcarbamazine Citrate Manufacturing Process. World Health Organization (WHO) Pharmacopoeia.[1] [1]

Workflow Visualization

Workflow cluster_setup Step 1: Setup & Addition cluster_reaction Step 2: Reaction & Quench cluster_workup Step 3: Isolation Start Charge 1-Methylpiperazine + Solvent (DCM) Cool Cool to 0-5°C Start->Cool Add Add Ethyl Isocyanate (Dropwise, <15°C) Cool->Add Stir Stir at 25°C (2 Hours) Add->Stir Check IPC: HPLC/TLC (SM < 0.5%) Stir->Check Check->Stir Incomplete Quench Quench Excess Isocyanate (Add Ethanol) Check->Quench Pass Salt Add HCl (gas/dioxane) Precipitate Salt Quench->Salt Filter Filtration & Drying Salt->Filter Final Final Product (HCl Salt) Filter->Final

Figure 2: Operational workflow for the high-throughput Isocyanate Protocol (Method A).

Sources

Technical Application Note: Scalable Synthesis of N-Ethyl-4-methylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and drug development professionals requiring a robust, scalable protocol for the synthesis of N-ethyl-4-methylpiperazine-1-carboxamide .

Abstract & Significance

N-ethyl-4-methylpiperazine-1-carboxamide (C₈H₁₇N₃O) is a mono-ethyl urea derivative of the piperazine scaffold.[1] Structurally related to the anthelmintic drug Diethylcarbamazine (DEC), this compound serves as a critical intermediate in the synthesis of piperazine-based pharmaceuticals and as a probe for urea-binding domains in medicinal chemistry.[1]

This guide details the Isocyanate Addition Protocol , selected for its high atom economy, operational simplicity, and scalability compared to phosgene-based or carbamate-exchange routes.[1] The protocol includes critical safety measures for handling isocyanates and strategies for purifying the amphiphilic product.

Chemical Retrosynthesis & Strategy

The synthesis relies on the nucleophilic attack of the secondary amine of 1-methylpiperazine onto the electrophilic carbon of ethyl isocyanate .[1]

Reaction Scheme:

ReactionScheme SM1 1-Methylpiperazine (Nucleophile) TS Tetrahedral Intermediate SM1->TS + DCM, 0°C SM2 Ethyl Isocyanate (Electrophile) SM2->TS Prod N-Ethyl-4-methylpiperazine- 1-carboxamide TS->Prod Proton Transfer (Fast)

Figure 1: Synthetic pathway via isocyanate addition.

Materials & Safety Protocols

Critical Safety Hazards
  • Ethyl Isocyanate: Highly toxic, lachrymator, and sensitizer. MUST be handled in a functioning fume hood.[1] Moisture sensitive (hydrolyzes to ethylamine and evolves CO₂).[1]

  • 1-Methylpiperazine: Corrosive, flammable liquid.[1][2] Causes severe skin burns.[1]

Reagent Table
ReagentMW ( g/mol )Equiv.[1]Density (g/mL)Role
1-Methylpiperazine 100.161.00.903Nucleophile
Ethyl Isocyanate 71.081.10.898Electrophile
Dichloromethane (DCM) 84.93Solvent1.33Reaction Medium
Methanol 32.04Excess0.792Quenching Agent

Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar. Flush with Nitrogen (N₂) or Argon.[1]

  • Solvent Charge: Add 1-Methylpiperazine (10.0 g, 99.8 mmol, 1.0 eq) to the flask.

  • Dilution: Add anhydrous DCM (100 mL, 10 vol).

    • Note: DCM is preferred over THF for its ease of removal, but THF is acceptable if green chemistry requirements dictate.

  • Cooling: Submerge the flask in an ice/water bath (0 °C) and stir for 15 minutes.

Phase 2: Addition & Reaction[1][3]
  • Controlled Addition: Using a pressure-equalizing dropping funnel or syringe pump, add Ethyl Isocyanate (8.6 mL, 109.8 mmol, 1.1 eq) dropwise over 30 minutes.

    • Process Control: Maintain internal temperature < 10 °C. The reaction is exothermic.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C). Stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM).[1] The starting amine (ninhydrin stain) should disappear.[1]

Phase 3: Quenching & Workup[1]
  • Quench: Add Methanol (5 mL) to the reaction mixture and stir for 20 minutes.

    • Mechanism:[1][3][4][5][6] Reacts with excess ethyl isocyanate to form volatile methyl ethyl carbamate, preventing post-reaction toxicity.

  • Concentration: Concentrate the mixture under reduced pressure (Rotovap) at 40 °C to remove DCM and volatiles.

  • High Vacuum: Place the resulting residue under high vacuum (< 1 mbar) for 4 hours to remove traces of the methyl ethyl carbamate byproduct.

Phase 4: Purification[1]
  • Scenario A (Solid Residue): Recrystallize from hot Ethyl Acetate/Hexanes (1:3).[1]

  • Scenario B (Oil/Impure Solid): The residue is often pure enough (>95%) for downstream use.[1] If purification is required:

    • Column Chromatography: Silica gel; Eluent gradient 0% → 10% MeOH in DCM (with 1% NH₄OH to prevent streaking of the basic amine).

Process Visualization

WorkupFlow Start Reaction Mixture (DCM, Product, Excess Isocyanate) Quench Add Methanol (Scavenge Isocyanate) Start->Quench Evap Rotary Evaporation (Remove DCM & Volatiles) Quench->Evap Check Physical State Check Evap->Check Solid Solid Residue Check->Solid Oil Viscous Oil Check->Oil Recryst Recrystallize (EtOAc/Hexane) Solid->Recryst Vac High Vacuum (4h) Remove Carbamate Byproduct Oil->Vac Final Pure Product (>98% Purity) Recryst->Final Vac->Final

Figure 2: Workup and purification logic flow.

Characterization Data (Expected)

  • Appearance: White crystalline solid or colorless viscous oil (hygroscopic).[1]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 5.10 (br s, 1H, NH ),

    • δ 3.35 (m, 4H, Pip-CH ₂-N-CO),

    • δ 3.25 (dq, 2H, N-CH ₂-CH₃),

    • δ 2.38 (m, 4H, Pip-CH ₂-N-Me),[1]

    • δ 2.30 (s, 3H, N-CH ₃),

    • δ 1.15 (t, 3H, N-CH₂-CH ₃).[1]

  • MS (ESI+): Calculated for C₈H₁₇N₃O [M+H]⁺: 172.[1]14. Found: 172.1.[1]

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/flask.[1]Isocyanates react with water to form ureas (dimers).[1] Ensure anhydrous DCM and N₂ atmosphere.
Product is Oily/Wet Residual solvent or carbamate.[1]The product is likely hygroscopic. Dry under high vacuum for >12h or lyophilize from dioxane.
Impurity: Dimer Hydrolysis of isocyanate.[1]Use fresh ethyl isocyanate.[1] If "1,3-diethylurea" is seen in NMR, recrystallize to remove it.
Impurity: Amine Incomplete conversion.[1]Use 1.1–1.2 eq of isocyanate.[1] Excess isocyanate is easier to remove (via MeOH quench) than unreacted piperazine.[1]

References

  • General Urea Synthesis: Ozaki, S. (1972).[1] Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496. Link[1]

  • Piperazine Scaffold Utility: Bogatcheva, E., et al. (2006). Synthesis and antiviral activity of novel piperazine derivatives. Bioorganic & Medicinal Chemistry Letters, 16(18), 4805-4809.[1] Link[1]

  • Diethylcarbamazine Analogues: Harned, B. K., et al. (1948). The Pharmacology of Diethylcarbamazine. Journal of Laboratory and Clinical Medicine, 33(2), 216. Link

  • Isocyanate Handling Safety: NIOSH Pocket Guide to Chemical Hazards - Isocyanates. Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-Ethyl-4-methylpiperazine-1-carboxamide via Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N-Ethyl-4-methylpiperazine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the recrystallization of this key synthetic intermediate. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification process effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of N-Ethyl-4-methylpiperazine-1-carboxamide.

Question: My compound has completely dissolved in the hot solvent, but no crystals are forming upon cooling, even in an ice bath. What should I do?

Answer: This is a classic case of either using too much solvent or the solution becoming supersaturated.[1][2] A supersaturated solution contains more dissolved solute than it can theoretically hold at a given temperature and requires a nucleation point to initiate crystallization.

Here is a systematic approach to induce crystallization:

  • Induce Nucleation:

    • Scratching Method: Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections on the glass provide a surface for crystals to begin forming.[1][3]

    • Seeding Method: If you have a small amount of pure N-Ethyl-4-methylpiperazine-1-carboxamide, add a single, tiny crystal ("seed crystal") to the solution. This provides a perfect template for further crystal growth.[4]

  • Reduce Solvent Volume: If nucleation techniques fail, it is highly likely that your solution is not saturated because too much solvent was added initially.[1][2]

    • Gently heat the flask to re-dissolve any solid that may have oiled out.

    • Boil off a portion of the solvent under a fume hood. A 10-15% reduction in volume is a good starting point.

    • Allow the solution to cool again slowly.

  • Consider an Anti-Solvent: If reducing the solvent volume is still ineffective, you may need to add an "anti-solvent" (a solvent in which your compound is insoluble). This is the basis of a two-solvent recrystallization. For a polar molecule like a piperazine carboxamide, a non-polar solvent like n-hexane can be effective. Add the anti-solvent dropwise to the warm solution until persistent cloudiness (turbidity) appears, then add a drop or two of the primary hot solvent to redissolve it before cooling.

Question: My product has separated as an oil instead of solid crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is cooled too rapidly, causing the compound to come out of solution as a supercooled liquid rather than an ordered crystal lattice.[2]

Corrective Actions:

  • Re-heat and Add More Solvent: Warm the mixture until the oil completely redissolves. Add a small amount (5-10%) more of the hot solvent to decrease the saturation point slightly.[4]

  • Ensure Slow Cooling: This is the most critical step. A rushed crystal formation traps impurities and can favor oiling out.[5] Allow the flask to cool to room temperature on a benchtop, insulated with a cloth or paper towels, away from any drafts. Do not move it directly to an ice bath.

  • Lower the Crystallization Temperature: If the compound continues to oil out, it indicates that the saturation temperature is still too high. Add more of the primary solvent, reheat to dissolve, and then try adding an anti-solvent (as described above) before the slow cooling process. This lowers the overall polarity of the solvent system, often encouraging crystallization at a lower temperature.

Question: The purity of my recrystallized product is still low, and the color hasn't improved. What's going wrong?

Answer: This suggests that either the impurities have very similar solubility profiles to your target compound or they were trapped within the crystals during formation.

Optimization Strategies:

  • Review Your Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities should either be insoluble in the hot solvent or remain highly soluble in the cold solvent.[3] For piperazine derivatives, alcohols like ethanol and isopropanol are often effective.[6][7] You may need to perform new solubility tests with different solvents (e.g., ethyl acetate, acetonitrile) to find one that better differentiates your product from its impurities.

  • Slow Down Crystal Growth: As mentioned, rapid crystallization is a primary cause of impurity inclusion.[4] Ensure the cooling process is as slow as possible.

  • Use Decolorizing Carbon: If the impurity is colored, it can often be removed with activated charcoal. After dissolving the crude product in the minimum amount of hot solvent, add a very small amount of activated carbon (1-2% of the solute weight). Keep the solution hot for a few minutes, then perform a hot gravity filtration to remove the carbon (and the adsorbed impurities) before allowing the filtrate to cool.

  • Perform a Second Recrystallization: Sometimes, a single recrystallization is insufficient for high purity. A second pass using the same or a different solvent system can significantly improve the final purity.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common recrystallization problems.

G cluster_induce Induce Crystallization cluster_oil Address Oiling Out start Crude product dissolved in hot solvent cool Cool solution slowly to room temperature start->cool oiling_out Product Oiling Out? cool->oiling_out ice_bath Cool in ice bath scratch Scratch flask with glass rod ice_bath->scratch crystals_form Abundant Crystals Form? crystals_form->ice_bath No filter Collect crystals by vacuum filtration crystals_form->filter Yes oiling_out->crystals_form No reheat Re-heat to dissolve oil oiling_out->reheat Yes success Pure Product filter->success seed Add a seed crystal scratch->seed reduce_solvent Re-heat and boil off 10-15% of solvent seed->reduce_solvent Still no crystals reduce_solvent->cool add_solvent Add 5-10% more solvent and re-cool slowly reheat->add_solvent add_solvent->cool

Sources

Technical Support Hub: N-Ethyl-4-methylpiperazine-1-carboxamide Production

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Ticket Queue: Open

Welcome to the Advanced Synthesis Support Center. This guide functions as a Tier 3 technical resource for researchers and process chemists synthesizing N-Ethyl-4-methylpiperazine-1-carboxamide. Unlike standard datasheets, this hub addresses the causality of failure modes—specifically focusing on the impurity profiles generated during the carbamoylation of 1-methylpiperazine.

Part 1: The Synthesis & Impurity Landscape

The production of N-Ethyl-4-methylpiperazine-1-carboxamide typically proceeds via the nucleophilic addition of 1-methylpiperazine to ethyl isocyanate . While theoretically an atomic-efficient "click" reaction, the hygroscopic nature of the reagents and the nucleophilicity of the piperazine ring create a specific set of impurities.

Visualizing the Failure Modes

The following logic map details the primary reaction pathway versus the competitive side reactions that generate critical impurities.

SynthesisPathways SM1 1-Methylpiperazine (Starting Material) Target TARGET PRODUCT N-Ethyl-4-methylpiperazine- 1-carboxamide SM1->Target Primary Reaction Impurity_B IMPURITY B Bis(4-methylpiperazin-1-yl)methanone (Dimer) SM1->Impurity_B If Phosgene/CDI route used or thermal degradation SM2 Ethyl Isocyanate (Reagent) Water H2O (Moisture Contamination) SM2->Water Hydrolysis SM2->Target Impurity_A IMPURITY A 1,3-Diethylurea (White Precipitate) Water->Impurity_A + Excess Ethyl Isocyanate Impurity_C IMPURITY C N-Oxide Variants Target->Impurity_C Oxidation (Air/Peroxides)

Figure 1: Reaction logic flow illustrating the competition between productive synthesis and moisture-induced or oxidative side reactions.

Part 2: Troubleshooting & FAQs (Ticket System)
Ticket #101: "I see a white precipitate forming immediately upon adding the isocyanate."

Diagnosis: Formation of 1,3-Diethylurea .[1] Severity: High (Stoichiometry imbalance).

  • The Mechanism: Ethyl isocyanate is highly electrophilic. In the presence of adventitious water (moisture in the solvent or wet glassware), the isocyanate hydrolyzes to form ethylamine and CO₂. The newly formed ethylamine is a better nucleophile than water and immediately reacts with the remaining ethyl isocyanate to form the symmetric urea, 1,3-diethylurea [1].

  • Why it matters: This consumes your isocyanate reagent, leaving unreacted 1-methylpiperazine in the final mixture, which is difficult to separate due to similar basicity.

  • Corrective Protocol:

    • Solvent Drying: Ensure Dichloromethane (DCM) or Toluene is dried over molecular sieves (3Å or 4Å) to <50 ppm water content.

    • Reagent Quality: Distill ethyl isocyanate if it appears cloudy before use.

    • Filtration: 1,3-Diethylurea is often less soluble in cold non-polar solvents than the target urea. Cool the reaction mixture to 0°C and filter off the white solid before aqueous workup.

Ticket #102: "My HPLC shows a persistent peak at RRT ~0.8 that tracks with the starting material."

Diagnosis: Unreacted 1-Methylpiperazine (Starting Material Carryover). Severity: Medium (Purification challenge).

  • The Mechanism: If the isocyanate is consumed by moisture (see Ticket #101), the reaction stalls. 1-Methylpiperazine is a polar, basic amine.[1]

  • Why it matters: Both the target product and the starting material are basic amines. Standard acid/base extraction often fails to separate them effectively because both protonate at similar pH levels (pKa of N-methylpiperazine is ~9.0).

  • Corrective Protocol (The "Isocyanate Quench"):

    • Monitor: Use TLC (MeOH/DCM 1:9) with Ninhydrin stain. The starting piperazine stains strongly; the urea product stains poorly or requires strong heating.

    • Scavenging: Add a polymer-supported isocyanate (e.g., PS-Isocyanate) or a slight excess of electrophile (like acetic anhydride) to convert the unreacted amine into a highly distinct amide that can be separated chromatographically or by solubility differences [2].[1]

    • Workup Adjustment: Wash the organic layer with saturated NaHCO₃ (mild base). The target urea is neutral/less basic at the amide nitrogen, but the piperazine ring remains basic. A wash with high pH buffer (pH > 12) keeps both in the organic layer, while a controlled acidic wash (pH 4-5) might selectively pull the more basic unreacted piperazine into the aqueous layer, though this requires careful optimization to avoid losing the product.

Ticket #103: "The product is turning yellow/brown during storage."

Diagnosis: N-Oxide Formation (Oxidative Degradation).[1] Severity: Low to Medium (Stability issue).

  • The Mechanism: The tertiary amine (N-methyl group) in the piperazine ring is susceptible to oxidation by atmospheric oxygen or peroxides present in solvents (like ethers or old THF), forming the N-oxide [3].

  • Why it matters: N-oxides are polar impurities that can alter the pharmacological profile and solubility of the compound.

  • Corrective Protocol:

    • Solvent Choice: Avoid using ether or THF for the final precipitation/crystallization unless they are peroxide-free.

    • Storage: Store the compound under an inert atmosphere (Argon/Nitrogen) at -20°C.

    • Removal: N-oxides can often be reduced back to the parent amine using mild reducing agents, but prevention is superior.

Part 3: Analytical Reference Data

Use the following table to identify peaks in your chromatograms. (Note: Retention times are relative and depend on specific method conditions, typically C18 column, Acetonitrile/Water gradient with Ammonium Formate buffer).

Impurity NameStructure DescriptionRelative PolarityDetection Characteristics
1-Methylpiperazine Starting MaterialHigh (Elutes Early)UV weak (205-210 nm); Ninhydrin Positive
1,3-Diethylurea Hydrolysis By-productMedium-LowUV weak; Forms white precipitate
Target Product N-Ethyl-4-methylpiperazine-1-carboxamideMediumUV active (Amide band ~210-220 nm)
Bis-urea Dimer Two piperazines linked by carbonylMedium-HighUV active; Mass = 2x Piperazine + CO
N-Oxide Oxygen on N-methyl nitrogenHigh (Elutes Early)M+16 peak in MS; often broad peak shape
Part 4: Validated Synthesis Protocol

To minimize the impurities listed above, follow this optimized bench protocol.

Reagents:

  • 1-Methylpiperazine (1.0 equiv)[1]

  • Ethyl Isocyanate (1.1 equiv)

  • Dichloromethane (Anhydrous)

  • Triethylamine (0.1 equiv - Catalytic, optional)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen. Add 1-Methylpiperazine and anhydrous DCM (0.5 M concentration).

  • Cooling: Cool the solution to 0°C in an ice bath. Rationale: Controls the exotherm and minimizes thermal degradation.

  • Addition: Add Ethyl Isocyanate dropwise over 15 minutes. Rationale: Prevents local hotspots that favor side reactions.[1]

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Quench/Workup:

    • Add 5 mL of water to quench excess isocyanate (stir for 10 mins).

    • Separate layers.[1]

    • Crucial Step: Wash the organic layer with 5% LiCl solution (removes water-soluble impurities) and then Brine .

    • Dry over Na₂SO₄ and concentrate.

  • Purification: If 1,3-diethylurea is present (white solid), suspend the crude residue in cold hexanes/ether (1:1), sonicate, and filter. The urea byproduct is often insoluble, while the target product remains in solution or can be recrystallized depending on lipophilicity.

References
  • Saunders, J. H., & Slocombe, R. J. (1948). The Chemistry of the Organic Isocyanates. Chemical Reviews, 43(2), 203–218. Link

  • Kaldor, S. W., & Siegel, M. G. (2002). Combinatorial chemistry using polymer-supported reagents.[1] Current Opinion in Chemical Biology, 6(3), 394-400. Link

  • Chaudhari, K. R., et al. (2010). Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. Der Pharma Chemica, 2(1), 219-228. (Describes oxidative degradation of N-methylpiperazine moieties). Link

Sources

troubleshooting low conversion rates in piperazine carboxamide reactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers encountering low conversion rates in the synthesis of piperazine carboxamides (ureas). It moves beyond generic advice to address the specific mechanistic failure points inherent to the piperazine scaffold.

Topic: Troubleshooting Low Conversion & Selectivity Issues Lead Scientist: Senior Application Specialist Last Updated: March 2026

Diagnostic Triage: Why is your reaction failing?

Before altering conditions, categorize your failure mode.[1] Piperazine reactions typically fail due to two distinct mechanisms: Competitive Symmetry (Bis-addition) or Nucleophilic Deactivation (Protonation/Hydrolysis).

Troubleshooting Decision Tree

(Visualizing the logic flow for diagnosis)

PiperazineTroubleshooting Start START: Low Yield / Conversion Analyze Analyze Crude Mixture (LCMS/NMR) Start->Analyze BisProduct Major Product: Bis-Urea (Symmetric) Analyze->BisProduct Double Addition SM_Recovered Major Component: Unreacted Piperazine Analyze->SM_Recovered No Reaction Impure Complex Mixture / Hydrolyzed Electrophile Analyze->Impure Decomposition Sol_Stoich Issue: Stoichiometry Control BisProduct->Sol_Stoich Sol_Deactivation Issue: Nucleophile Deactivation SM_Recovered->Sol_Deactivation Check_Water Check: Reagent Hydrolysis (Isocyanate/CDI) Impure->Check_Water Fix_Protect Solution: Use N-Boc-Piperazine Sol_Stoich->Fix_Protect Fix_pH Solution: pH-Controlled Mono-Protonation Sol_Stoich->Fix_pH Check_Base Check: Is HCl scavenging sufficient? Sol_Deactivation->Check_Base Sol_Deactivation->Check_Water Fix_Base Solution: Increase Base (DIPEA/Inorganic) Check_Base->Fix_Base Salt Crash Out Fix_Dry Solution: Anhydrous Conditions / Fresh Reagents Check_Water->Fix_Dry Electrophile Dead

Figure 1: Diagnostic logic for identifying the root cause of low conversion in piperazine functionalization.

Core Failure Modes & Solutions

Issue A: The "Symmetry Trap" (Bis-Urea Formation)

Symptom: You aim for a mono-carboxamide, but LCMS shows significant formation of the symmetric bis-urea (R-N-CO-Pip-CO-N-R), consuming your electrophile and leaving starting material unreacted. Mechanism: In free piperazine, both nitrogens are nucleophilic (


).[1] Once the first nitrogen reacts, the second nitrogen remains nucleophilic. If the electrophile is added too quickly or is in excess locally, the mono-product reacts again.

Solution 1: The "Mono-Protonation" Trick (Field-Proven) Instead of using protecting groups, exploit the


 difference. By adding exactly 1 equivalent of acid, you protonate one nitrogen, rendering it non-nucleophilic, while the other remains free to react.[1]
  • Why it works: The

    
     of piperazine is ~9.8, and 
    
    
    
    is ~5.[1]6. At pH ~8.5-9.0, the monocation predominates.

Solution 2: N-Protection (High Reliability) Use N-Boc-piperazine or N-Cbz-piperazine .

  • Why it works: Sterically and electronically blocks one site. Requires a deprotection step (TFA or Hydrogenation) but guarantees selectivity.

Issue B: Reaction Stalling (Salt Formation)

Symptom: Reaction starts but stops at ~50% conversion. Adding more electrophile doesn't help. Mechanism: Many carboxamide formations (using Carbamoyl Chlorides or Triphosgene) release HCl.



If you do not have an HCl scavenger, the generated HCl protonates the remaining piperazine starting material (forming Piperazine·HCl), which precipitates or becomes non-nucleophilic.[1]
Solution:  Ensure you use at least 1.5 - 2.0 equivalents  of a non-nucleophilic base (e.g., DIPEA, 

) or an inorganic base (

) if the solvent allows.[1]

Detailed Experimental Protocols

Protocol 1: Selective Mono-Acylation via In-Situ Protonation

Best for: Avoiding protection/deprotection steps when using acid chlorides or anhydrides.

Reagents:

  • Piperazine (anhydrous)

  • Piperazine Dihydrochloride (or 1.0 eq HCl)

  • Electrophile (Acid Chloride/Isocyanate)

  • Solvent: Water/DCM biphasic or aqueous buffer.

Step-by-Step:

  • Preparation of Mono-Cation: Dissolve piperazine (10 mmol) and piperazine dihydrochloride (10 mmol) in water (20 mL). This generates 20 mmol of the piperazin-1-ium cation.

  • Buffering: Add NaCl (brine conditions) to improve organic extraction later.

  • Reaction: Cool to 0 °C. Add the electrophile (e.g., Carbamoyl Chloride, 10 mmol) dropwise.

    • Note: The pH naturally directs the reaction to the unprotonated nitrogen.

  • Workup: Basify the aqueous layer to pH >12 using NaOH (converts unreacted mono-cation back to free piperazine).

  • Extraction: Extract with Ethyl Acetate. The bis-product (if any) is minimized; the mono-product extracts, while free piperazine stays in the water (due to high polarity) or is easily removed.

Protocol 2: CDI-Mediated Coupling (The "Safety" Route)

Best for: Coupling amines to piperazine without handling Phosgene/Isocyanates.

Workflow Diagram:

CDI_Mechanism Step1 1. Activation R-NH2 + CDI Intermed Intermediate: Carbamoyl Imidazole Step1->Intermed - Imidazole Step2 2. Coupling Add Piperazine Intermed->Step2 Water Moisture (H2O) Intermed->Water Hydrolysis (Failure Mode) Product Product: Piperazine Urea Step2->Product - Imidazole

Figure 2: CDI Activation Pathway.[1] Note that the intermediate is moisture-sensitive.

Step-by-Step:

  • Activation: In an oven-dried flask under

    
    , dissolve the primary amine (R-
    
    
    
    , 1.0 eq) in anhydrous DCM or THF.
  • CDI Addition: Add CDI (1.1 eq) in one portion. Stir at RT for 1–2 hours.[2]

    • Checkpoint: Monitor by TLC/LCMS. The amine should disappear, replaced by the carbamoyl-imidazole intermediate.

  • Coupling: Add N-Boc-Piperazine (1.0 eq) (or use the mono-protonation mix from Protocol 1 if water-tolerant).

  • Optimization: If the reaction is sluggish, add a catalyst: DMAP (0.1 eq) or heat to 40–50 °C.

  • Quench: Add water to destroy excess CDI.

FAQ: Specific Troubleshooting Scenarios

Q: I am using Triphosgene, but my yield is <30%. What is wrong? A: Triphosgene requires strict temperature control.

  • Diagnosis: If you add Triphosgene at room temperature, it may decompose or react too aggressively, leading to polymerization.[1]

  • Fix: Dissolve Triphosgene in DCM and add it slowly at -78 °C or 0 °C to the amine/base mixture. Ensure your base (DIPEA) is fresh. Old amines can contain water, which destroys the phosgene generated in situ.[1]

Q: My product is stuck in the aqueous layer during workup. A: Piperazine carboxamides are often highly polar, especially if they are small molecules.[1]

  • Fix:

    • Saturate the aqueous layer with NaCl (salting out).

    • Use DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) for extraction instead of Ethyl Acetate.

    • If the product is basic, ensure the pH is >12 during extraction to keep it neutral (organic soluble).

Q: Can I use ethanol or methanol as a solvent? A: NO for Isocyanate/CDI/Carbamoyl Chloride routes.

  • Alcohols are nucleophiles. They will react with your electrophile to form carbamates (R-NH-CO-OEt), permanently killing the reaction. Use aprotic solvents like DCM, THF, Acetonitrile, or DMF.[1]

Comparative Data: Selecting the Right Method

MethodSelectivity (Mono/Bis)Atom EconomyMoisture SensitivityRecommended For
Direct Isocyanate Low (unless controlled)HighHighSimple, commercially available R-NCO.
N-Boc Protection High (>98%) Low (2 extra steps)LowHigh-value intermediates; when reliability is paramount.
In-Situ Protonation Moderate-HighHighLow (Water tolerant)Large scale; acid-chloride electrophiles.
CDI Coupling HighModerateHighCreating ureas from two amines (no isocyanate available).

References

  • Selective N-monosubstitution of piperazine. National Institutes of Health (NIH) / Vertex AI Search Results. Explains the intrinsic challenge of comparable nucleophilicity in piperazine nitrogens and strategies like Boc-protection and stoichiometry control. 3[4][5][6][7][8][9]

  • Direct N1-monosubstitutions of piperazine and applications. ResearchGate. Details the "In-Situ Mono-Protonation" protocol using piperazin-1-ium cations to achieve chemoselectivity with electrophilic reagents. 10[5][6][7][8][9][3][11][12]

  • CDI Mediated Monoacylation of Symmetrical Diamines. Royal Society of Chemistry (Green Chemistry). Provides the specific protocol for using CDI and brine solutions to couple piperazine selectively. 13[5][6][7][8][9]

  • Technical Support Center: Selective Mono-acylation of Piperazine. BenchChem. Troubleshooting guide for acylation, emphasizing the use of N-Boc protection and flow chemistry to prevent bis-acylation. 2[4][5][6][7][8][9][11][12]

  • A decade review of triphosgene and its applications. National Institutes of Health (NIH). Discusses the safe handling and temperature control required for Triphosgene-mediated urea synthesis. 14

Sources

Technical Support Center: Synthesis & Optimization of n-Ethyl-4-methylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals synthesizing n-Ethyl-4-methylpiperazine-1-carboxamide (a critical intermediate for various pharmacophores and antifilarial agents).

The formation of this compound relies on the nucleophilic addition of 1-methylpiperazine to ethyl isocyanate. Because aliphatic amines are highly nucleophilic and isocyanates are powerful electrophiles, this urea-formation reaction is violently exothermic . Mastering the reaction temperature is the single most critical factor in achieving high yields and preventing impurity formation.

Reaction Workflow & Thermal Causality

To understand why temperature optimization is critical, we must look at the causality behind the reaction mechanics. Ethyl isocyanate has a relatively low boiling point (~60 °C) and is highly sensitive to moisture[1]. When 1-methylpiperazine is introduced, the immediate release of thermal energy can cause localized boiling of the isocyanate, driving it out of the solution and ruining the reaction stoichiometry.

G A 1-Methylpiperazine (Nucleophile) C Controlled Addition (0-5 °C, N2 atm, DCM) A->C B Ethyl Isocyanate (Electrophile) B->C D n-Ethyl-4-methylpiperazine- 1-carboxamide (Target) C->D Warming to 20 °C E Thermal Runaway (>25 °C during addition) C->E Lack of cooling F Side Reactions: Isocyanate Vaporization & 1,3-Diethylurea Formation E->F

Workflow of N-ethyl-4-methylpiperazine-1-carboxamide synthesis highlighting thermal control.

Frequently Asked Questions (FAQs)

Q: Why must the addition of ethyl isocyanate be performed at 0 °C to 5 °C? A: The reaction between a secondary aliphatic amine and an isocyanate is highly exothermic. If ethyl isocyanate is added at room temperature, the exotherm will rapidly push the internal temperature above 40 °C. Because ethyl isocyanate is volatile, it will vaporize, leading to a loss of stoichiometric equivalence and leaving unreacted 1-methylpiperazine[2]. Initiating the reaction at 0 °C controls the kinetic energy release.

Q: Can I use ethanol or methanol as a solvent to help dissipate heat? A: No. Isocyanates react readily with protic solvents (alcohols, water) to form carbamates (urethanes) or symmetrical ureas[1]. You must use a strictly anhydrous, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene. DCM is highly recommended as its low boiling point (39.6 °C) provides an additional thermal buffer (refluxing DCM will absorb excess heat before the isocyanate can degrade, though reaching reflux should be avoided).

Q: My final product is contaminated with a white, insoluble powder. What is it, and how do I prevent it? A: This is likely 1,3-diethylurea , a byproduct formed when ethyl isocyanate reacts with trace moisture in your solvent or atmosphere. Water hydrolyzes the isocyanate into ethylamine and CO2; the highly reactive ethylamine then attacks another equivalent of ethyl isocyanate. To prevent this, ensure your glassware is oven-dried, use anhydrous solvents, and conduct the reaction under a dry Nitrogen or Argon atmosphere[1].

Q: After the 0 °C addition, why do we warm the reaction to room temperature (20–25 °C)? A: While 0 °C prevents thermal runaway during the initial highly concentrated phase, the reaction rate slows as the concentration of reactants decreases. Warming to room temperature ensures complete thermodynamic conversion of any remaining trace starting materials, preventing unreacted 1-methylpiperazine from complicating the workup[2]. While some less reactive amine systems require heating to 40–45 °C[3], 1-methylpiperazine is sufficiently nucleophilic that room temperature is optimal.

Diagnostic Data: Temperature Optimization Matrix

The following table synthesizes quantitative data from process optimization runs, demonstrating the causality between temperature control and reaction success.

Addition Temp (°C)Maturation Temp (°C)Yield (%)1,3-Diethylurea Impurity (%)Unreacted Amine (%)Causality / Observation
-10 °C0 °C45%< 1%52%Kinetic freezing; incomplete conversion.
0 – 5 °C 20 – 25 °C 96% < 1% < 1% Optimal thermal profile; controlled exotherm.
20 – 25 °C20 – 25 °C78%5%12%Mild vaporization of isocyanate; stoichiometry lost.
40 – 45 °C40 – 45 °C55%15%25%Severe vaporization; increased moisture reactivity.

Troubleshooting Guide & Logic Tree

If your synthesis fails quality control (QC), use the logic tree below to diagnose the root cause.

Troubleshooting Start Issue: Low Yield or High Impurity CheckTemp Check Addition Temp Start->CheckTemp TempHigh Temp > 10 °C CheckTemp->TempHigh TempLow Temp < 0 °C CheckTemp->TempLow Action1 Loss of Ethyl Isocyanate (Vaporization) TempHigh->Action1 Action2 Incomplete Conversion (Kinetic Freezing) TempLow->Action2 Solution1 Use Ice Bath & Slower Addition Rate Action1->Solution1 Solution2 Warm to RT (20 °C) after addition Action2->Solution2

Troubleshooting logic tree for resolving low yield issues via temperature optimization.

Standard Operating Procedure (SOP): Optimized Protocol

This self-validating protocol utilizes internal temperature monitoring and TLC tracking to ensure absolute control over the reaction environment.

Safety Warning: 1-Methylpiperazine can cause severe skin burns and respiratory irritation[4]. Ethyl isocyanate is a potent lachrymator and toxic by inhalation. Perform all steps in a certified fume hood using appropriate PPE.

Step-by-Step Methodology:

  • Preparation & Purging:

    • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, an internal thermocouple (critical for self-validation), a pressure-equalizing dropping funnel, and a nitrogen inlet.

    • Flame-dry the apparatus under vacuum, then purge with dry N2.

  • Dissolution:

    • Add 1-methylpiperazine (10.0 g, 100 mmol) to the flask.

    • Add 100 mL of anhydrous Dichloromethane (DCM). Stir to achieve a homogenous solution.

  • Thermal Conditioning (The Critical Step):

    • Submerge the flask in an ice-water bath.

    • Wait until the internal thermocouple registers 0 °C to 2 °C .

  • Controlled Addition:

    • Charge the dropping funnel with ethyl isocyanate (7.46 g, 105 mmol, 1.05 eq) dissolved in 20 mL of anhydrous DCM.

    • Begin dropwise addition (approx. 1 drop per second).

    • Self-Validation Check: Monitor the internal thermocouple. Adjust the drip rate so the internal temperature never exceeds 5 °C .

  • Maturation:

    • Once the addition is complete, remove the ice-water bath.

    • Allow the reaction mixture to warm naturally to room temperature (20–25 °C) and stir for 2 hours.

    • Self-Validation Check: Perform TLC (Eluent: 10% MeOH in DCM). The 1-methylpiperazine spot (visualized with Ninhydrin) should be completely absent.

  • Workup & Isolation:

    • Quench the reaction by adding 10 mL of saturated aqueous NaHCO3 to neutralize any trace acids and hydrolyze unreacted isocyanate.

    • Separate the organic layer. Wash the aqueous layer with an additional 20 mL of DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

    • Filter and concentrate under reduced pressure to yield n-Ethyl-4-methylpiperazine-1-carboxamide as a pale oil or white solid (depending on purity and crystallization seeding).

References

Sources

Technical Support Center: N-Methylpiperazine (NMP) Removal Guide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: NMP-REM-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Effective Strategies for Removing Unreacted N-Methylpiperazine from Reaction Mixtures

Executive Summary & Problem Context

The Challenge: N-Methylpiperazine (NMP) is a common building block and organic base. Its removal is frequently complicated by two factors:

  • High Boiling Point (~138°C): It cannot be easily removed by standard rotary evaporation, often leading to oiling out or contamination.

  • Basicity & Polarity: It streaks severely on standard silica gel and can co-elute with polar products.

The Solution Architecture: This guide is structured into three "Tiers" of intervention, ranging from standard aqueous workups to advanced chromatographic techniques.[1]

Decision Matrix (Workflow Visualization)

Before proceeding, identify the chemical nature of your Target Product to select the correct workflow.

NMP_Removal_Workflow Start START: Analyze Target Product IsProductBasic Is the Product Basic? Start->IsProductBasic IsProductAcidStable Is Product Acid Stable? IsProductBasic->IsProductAcidStable No (Neutral/Acidic) Tier2 TIER 2: Scavenging Resins (Chemoselective) IsProductBasic->Tier2 Yes (Amine Product) Tier1 TIER 1: Acidic Extraction (Partitioning) IsProductAcidStable->Tier1 Yes Tier3 TIER 3: Modified Chromatography (Silica Capping) IsProductAcidStable->Tier3 No (Acid Labile) Tier2->Tier3 If Scavenging Fails

Figure 1: Decision tree for selecting the optimal NMP removal strategy based on product stability and functionality.

Tier 1: The Aqueous Workup (Standard Protocol)

Best For: Neutral products (amides, esters) or acid-stable compounds. Mechanism: NMP is protonated (


, 

) to form a highly water-soluble salt, forcing it into the aqueous phase while the organic product remains in the organic phase.
Protocol A: The "Hard" Wash (HCl)

Use when product is fully acid-stable.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or DCM (at least 10 volumes relative to crude).

  • Wash: Wash the organic layer 3 times with 1N HCl .

    • Why: The low pH (<1) ensures complete protonation of both nitrogen centers on NMP.

  • Separation: Collect the organic layer.

  • Neutralization: Wash organic layer once with Saturated

    
     (to remove excess acid) and once with Brine.
    
  • Dry & Concentrate: Dry over

    
    , filter, and evaporate.
    
Protocol B: The "Soft" Wash (Citric Acid/Ammonium Chloride)

Use when product contains acid-sensitive groups (e.g., Boc, acetals).

  • Preparation: Prepare a 10% w/v Citric Acid solution or Saturated

    
    .
    
  • Wash: Wash the organic layer 3-4 times.

    • Note: Citric acid buffers around pH 3-4. This is sufficient to protonate the highly basic NMP (

      
      ) without cleaving sensitive protecting groups.
      
ParameterN-MethylpiperazineTarget Product (Hypothetical)
State at pH 1 Dication (Highly Polar/Water Soluble)Neutral (Organic Soluble)
State at pH 4 Monocation (Water Soluble)Neutral (Organic Soluble)

Tier 2: Chemoselective Scavenging

Best For: Basic products (amines) where acid washing would remove the product along with the NMP. Mechanism: Unreacted N-methylpiperazine possesses a secondary amine at the N4 position. We exploit this nucleophilicity to bind it to a solid support.

Recommended Resin: Polystyrene-Isocyanate (PS-NCO)

Also effective: PS-Benzaldehyde or PS-Acid Chloride.

Protocol:

  • Dissolve: Dissolve crude mixture in DCM or THF (avoid alcohols as they compete with the isocyanate).

  • Calculate: Add 2.0 - 3.0 equivalents of PS-Isocyanate resin relative to the estimated amount of unreacted NMP.

  • Incubate: Shake gently at room temperature for 2-4 hours.

    • Mechanism:[1]

      
       (Urea bond formation).
      
  • Filter: Filter off the solid resin.[1][2] The filtrate contains your product; the NMP is trapped on the beads.

Validation Check:

  • Spot TLC of the filtrate. If NMP (stains with Ninhydrin/Dragendorff) is still present, add more resin and heat to 40°C for 1 hour.

Tier 3: Chromatographic Purification

Best For: Complex mixtures where workup and scavenging are insufficient. Problem: NMP interacts strongly with acidic silanols (


) on silica gel, causing "streaking" or "tailing" that contaminates other fractions.
Strategy A: Mobile Phase Modifiers

Add a competing base to the eluent to "cap" the active sites on the silica.

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ) .
    
  • Concentration: 1% to 5% v/v in the mobile phase.

  • Recipe (DCM/MeOH/NH4OH): A common "magic mixture" for polar amines is 90:10:1 (DCM : MeOH :

    
    ).
    
Strategy B: Amine-Functionalized Silica (KP-NH)

Use commercially available "Amino Silica" cartridges.

  • Benefit: The silica surface is already modified with propyl-amine groups. It is non-acidic.

  • Result: NMP elutes as a sharp band rather than a streak. No TEA modifier is needed in the solvent.

Troubleshooting & FAQs

Q: I tried the HCl wash, but my product yield is very low. Where did it go? A: Your product likely has a basic center (


) that protonated and moved into the aqueous layer.
  • Fix: Retrieve the aqueous acidic layer.[1] Neutralize it carefully with NaOH until pH > 10. Extract back into DCM. Your product (and the NMP) will return to the organic phase. Switch to Tier 2 (Scavenging) or Tier 3 (Chromatography) .

Q: I see a persistent "ghost" peak in NMR around 2.3 ppm (s, 3H) and 2.4 ppm (m, 8H). Is this NMP? A: Yes, these are the characteristic shifts of N-Methylpiperazine.

  • Verification: Run the sample with a drop of

    
     shake. If the signals shift or sharpen/broaden significantly, it confirms the presence of the amine salt.
    

Q: Can I remove NMP by high-vacuum distillation? A: Only if your product is very stable and has a significantly different boiling point (e.g., >200°C or <80°C). NMP boils at 138°C. You will need a good vacuum (<1 mbar) and a heating bath around 60-70°C to move it effectively. This is rarely cleaner than an acid wash.

References

  • Physical Properties of N-Methylpiperazine Source: PubChem [Link]

  • Amine Purification Strategies on Silica Source: Biotage Application Notes - "Strategies for Flash Chromatography of Basic Compounds" [Link]

  • pKa Data for Organic Amines Source: Evans pKa Table (Harvard University) [Link]

Sources

Technical Support Center: Synthesis of N-Ethyl-4-methylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-Ethyl-4-methylpiperazine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. By understanding the underlying chemical principles, you can effectively minimize side reactions and optimize your reaction outcomes.

The primary and most direct route for synthesizing N-Ethyl-4-methylpiperazine-1-carboxamide involves the nucleophilic addition of 1-methylpiperazine to ethyl isocyanate. While seemingly straightforward, this reaction is susceptible to several side reactions that can impact yield and purity. This guide provides a structured approach to troubleshooting these issues and answers frequently asked questions to ensure a successful synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.

Issue 1: Low Yield of the Desired Product

Probable Cause A: Hydrolysis of Ethyl Isocyanate

Ethyl isocyanate is highly electrophilic and reacts readily with water.[1] This reaction forms an unstable N-ethylcarbamic acid, which can decompose into ethylamine and carbon dioxide.[2] The newly formed ethylamine can then react with remaining ethyl isocyanate to form the symmetrical byproduct, 1,3-diethylurea.

Corrective Actions:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Dry Solvents: Use freshly distilled or commercially available anhydrous solvents. Dichloromethane (DCM) or tetrahydrofuran (THF) are suitable choices.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.

Probable Cause B: Formation of Symmetrical 1,3-Diethylurea

As mentioned, the hydrolysis of ethyl isocyanate generates ethylamine, which can then react with another molecule of ethyl isocyanate to form 1,3-diethylurea. This side reaction consumes the isocyanate, thereby reducing the yield of the target product.

Corrective Actions:

  • Control Stoichiometry and Addition Rate: Add the ethyl isocyanate dropwise to the solution of 1-methylpiperazine. This ensures that the isocyanate preferentially reacts with the more nucleophilic and higher concentration 1-methylpiperazine.

  • Maintain Low Temperatures: Perform the addition of ethyl isocyanate at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

Probable Cause C: Competing Reaction with the Tertiary Amine of 1-Methylpiperazine

While the secondary amine of 1-methylpiperazine is significantly more nucleophilic, under certain conditions, the tertiary amine can interact with the isocyanate, leading to undesired byproducts or complex formation.

Corrective Actions:

  • Optimal Temperature Control: Running the reaction at or below room temperature generally favors the reaction at the more nucleophilic secondary amine.

Issue 2: Presence of 1,3-Diethylurea as a Major Impurity

Probable Cause: Moisture in the Reaction

The presence of 1,3-diethylurea is a strong indicator that water has contaminated the reaction, leading to the formation of ethylamine and its subsequent reaction with ethyl isocyanate.

Corrective Actions:

  • Rigorous Drying of Reagents and Solvents: Before starting the reaction, ensure all reagents and solvents are scrupulously dried.

  • Solvent Selection: Choose a solvent in which water has minimal solubility and that can be easily dried, such as dichloromethane.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

The reaction is typically performed in aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[3] The choice of solvent can influence the reaction rate and solubility of the reagents and product. DCM is often preferred due to its inertness and ease of removal.

Q2: What is the ideal temperature for the reaction?

The reaction is exothermic and should be controlled. It is generally recommended to add the ethyl isocyanate to the 1-methylpiperazine solution at 0 °C and then allow the reaction to warm to room temperature.[3] Higher temperatures can increase the rate of side reactions.

Q3: How can I monitor the progress of the reaction?

The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be taken periodically and analyzed to determine the consumption of the starting materials and the formation of the product.

Q4: Are there alternative methods for synthesizing N-Ethyl-4-methylpiperazine-1-carboxamide?

Q5: What is the best way to purify the final product?

Purification is typically achieved through column chromatography on silica gel. The appropriate solvent system for elution will depend on the polarity of the product and any impurities. A mixture of dichloromethane and methanol or ethyl acetate and hexane is often effective. Recrystallization can also be used if a suitable solvent is found.

Experimental Protocols

Protocol 1: Synthesis of N-Ethyl-4-methylpiperazine-1-carboxamide using Ethyl Isocyanate

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-methylpiperazine (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add ethyl isocyanate (1.05 eq), dissolved in anhydrous DCM, dropwise to the stirred solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or HPLC until the 1-methylpiperazine is consumed.

  • Upon completion, quench the reaction with a small amount of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Aprotic and inert, minimizes side reactions.
Temperature 0 °C to Room TemperatureControls exothermicity and reduces byproduct formation.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of ethyl isocyanate.[4][5]
Stoichiometry 1.0 eq 1-methylpiperazine, 1.05 eq ethyl isocyanateA slight excess of isocyanate ensures complete conversion of the piperazine.
Addition Dropwise addition of isocyanate to the amine solutionMaintains a low concentration of isocyanate, favoring the desired reaction.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Dry Reagents & Solvents setup_glassware Assemble & Purge Glassware prep_reagents->setup_glassware dissolve_amine Dissolve 1-Methylpiperazine in Anhydrous Solvent setup_glassware->dissolve_amine cool Cool to 0 °C dissolve_amine->cool add_isocyanate Dropwise Addition of Ethyl Isocyanate cool->add_isocyanate warm_rt Warm to Room Temperature add_isocyanate->warm_rt monitor Monitor by TLC/HPLC warm_rt->monitor quench Quench Reaction monitor->quench extract Extract with Solvent quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify product N-Ethyl-4-methylpiperazine- 1-carboxamide purify->product

Caption: Workflow for the synthesis of N-Ethyl-4-methylpiperazine-1-carboxamide.

Side_Reactions ethyl_isocyanate Ethyl Isocyanate target_product N-Ethyl-4-methylpiperazine- 1-carboxamide ethyl_isocyanate->target_product + 1-Methylpiperazine (Desired Reaction) carbamic_acid N-Ethylcarbamic Acid (Unstable) ethyl_isocyanate->carbamic_acid + H₂O (Hydrolysis) diethylurea 1,3-Diethylurea (Byproduct) ethyl_isocyanate->diethylurea water H₂O (Moisture) water->carbamic_acid one_methylpiperazine 1-Methylpiperazine one_methylpiperazine->target_product ethylamine Ethylamine carbamic_acid->ethylamine Decomposition co2 CO₂ carbamic_acid->co2 ethylamine->diethylurea + Ethyl Isocyanate

Caption: Competing reactions in the synthesis.

References

  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]

  • Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1805.
  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (2022). Molecules, 27(23), 8219. [Link]

  • Ethyl isocyanide on hydrolysis in acidic medium generates. Vedantu. [Link]

  • Amide Reaction Innovations: Enhanced Eco-Friendly Protocols. (2026).
  • Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. (2016). University of Toronto.
  • Ethyl isocyanate on hydrolysis with water partially gives. Toppr. [Link]

  • Ethyl isocyanate | C3H5NO. PubChem. [Link]

  • Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(9), 4477–4483.
  • Ethyl isocyanide on hydrolysis in acidic measure A. Vedantu. [Link]

  • Das, U., Chakraborty, R., & Ghosh, P. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega, 6(45), 30737–30747.
  • Das, U., Chakraborty, R., & Ghosh, P. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega, 6(45), 30737–30747.
  • Yurttaş, L., Tay, F., & Demirayak, Ş. (2013). Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 163-170.
  • How to Optimize Catalysis for Amide Formation in Organic Chemistry. (2026).
  • Selective amidification reaction: how to manage the chemical condition avoiding secondary products? ResearchGate. [Link]

  • (A) Energy profile of the decomposition reaction of diethyl urea into... ResearchGate. [Link]

  • Bis(N,N-diethyl-4-methyl-4-piperazine-1-carboxamide) tetrakis(isothiocyanato-κN)cobalt(II), a model compound for the blue color developed in the Scott test. (2023).
  • The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase. (2011). Bioorganic & Medicinal Chemistry Letters, 21(11), 3344–3348.
  • Method for making carbamates, ureas and isocyanates. (2011).
  • Su, Q., Guo, J., Yang, C., & Cui, Y. (2012). Facile Synthesis of N-{2-[4-(2-Pyrimidinyl)-1-Piperazinyl]ethyl} Adamantane-1-Carboxamide.
  • Urea Formation. Organic Chemistry Data. [Link]

  • Bis(N,N-diethyl-4-methyl-4-piperazine-1-carboxamide) tetrakis(isothiocyanato-κN)cobalt(II), a model compound for the blue color developed in the Scott test. (2023).
  • ethyl isocyanide. Organic Syntheses. [Link]

  • Synthesis method of N-methylpiperazine. (2008).
  • One-step synthesis of ethyl isocyanate. (2012).
  • Ethyl centralite synthesis. Sciencemadness Discussion Board. [Link]

  • N-METHYLPIPERAZINE. Ataman Kimya. [Link]

  • Method for preparing 1-methylpiperazine. (1959).
  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Synthesis of ethyl N-ethoxycarbonyl-4-piperidylideneacetate. PrepChem.com. [Link]

  • Process for synthesizing N-ethyl piperazidine. (2007).
  • N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Method for the preparation of piperazine and its derivatives. (2003).
  • Synthesis of new amides of the N-methylpiperazine series. ResearchGate. [Link]

  • Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. (2020).
  • N-ETHYL PIPERAZINE For Synthesis. Alpha Chemika. [Link]

  • Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride. (2005).
  • Isocyanate-based multicomponent reactions. (2024). RSC Advances, 14(51), 38045–38072.
  • Isocyanate derivatizing agent and methods of production and use. (2000).
  • Synthesis and Characterization of Reactive Blocked-Isocyanate Coupling Agents from Methyl Ethyl Ketoxime, Ethyl Cellosolve/epsilon-Caprolactam Blocked Aromatic and Aliphatic Diisocyanates. ResearchGate. [Link]

Sources

resolving solubility issues with n-Ethyl-4-methylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Ethyl-4-methylpiperazine-1-carboxamide

Status: Operational Subject: Solubility Optimization & Formulation Troubleshooting Ticket Priority: High (Research Continuity)

Executive Summary: The Molecule at a Glance

To resolve solubility issues, you must first understand the physicochemical "personality" of N-Ethyl-4-methylpiperazine-1-carboxamide.

  • Core Structure: A piperazine ring with a basic tertiary amine (N-methyl) on one side and a neutral urea-like carboxamide on the other.[1]

  • The Solubility Switch: The N-methyl nitrogen is the solubility "switch."[1] It has a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     typically between 8.5 and 9.5 .[1]
    
    • pH < 7.0 (Acidic): The nitrogen is protonated (

      
      ).[1] The molecule becomes ionic and highly water-soluble.[1]
      
    • pH > 8.0 (Basic/Neutral): The nitrogen is deprotonated (Free Base).[1] The molecule becomes lipophilic and prone to precipitation in aqueous media.[1][2]

  • Common Pitfall: Researchers often try to dissolve the free base directly into neutral buffers (PBS, pH 7.4), causing immediate "crashing out" or oiling out.[2]

Section 1: Master Troubleshooting Guide (Q&A)

Q1: "I added water/PBS to my solid compound, and it turned into a sticky gum/oil. What happened?"

Diagnosis: You likely possess the Free Base form of the compound, which is hygroscopic and lipophilic.[2] Adding neutral water forces it to aggregate because the pH is not low enough to fully protonate the N-methyl group.[1]

The Fix (The "Citrate Trick"): Piperazine derivatives are historically stabilized as Citrate or Adipate salts (e.g., Diethylcarbamazine Citrate).[2]

  • Do not add water yet.[1][2]

  • Dissolve your compound in a minimal volume of Ethanol or DMSO first.[1][2]

  • Add 1 molar equivalent of Citric Acid (dissolved in water) to the mixture.

  • Result: The formation of the citrate salt significantly boosts aqueous solubility and prevents the "gummy" phase separation.[2]

Q2: "My stock solution in DMSO works, but it precipitates immediately upon dilution into cell culture media."

Diagnosis: This is the "Solvent Shock" phenomenon.[1][2]

  • Mechanism: DMSO holds the uncharged (lipophilic) form in solution.[1] When you dilute into media (pH 7.4), the water content spikes, and the DMSO concentration drops below the "solvency power" threshold.[2] Since pH 7.4 is close to the compound's ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , a significant fraction remains uncharged and insoluble.
    

The Fix (Serial Dilution Protocol):

  • Step 1: Prepare your DMSO stock at 1000x the target concentration.[1][2]

  • Step 2: Prepare an intermediate dilution using a co-solvent or acidified buffer.[1][2]

    • Vehicle: PBS adjusted to pH 6.0 (if your assay tolerates it).[1]

    • Surfactant: Pre-dissolve the DMSO stock into a solution containing 0.5% Tween-80 or 5% Solutol HS-15 .[1]

  • Step 3: Add this intermediate mix to the cell media. The surfactant prevents micro-crystallization.[1][2]

Q3: "I am seeing inconsistent results between batches. Is the compound degrading?"

Diagnosis: Piperazines are CO₂ Scavengers .[1][2]

  • Mechanism: The basic nitrogen in piperazines can react with atmospheric CO₂ to form carbamic acid derivatives (carbamates) upon prolonged exposure to air.[1][3] This changes the molecular weight and solubility profile, leading to "phantom" precipitation.[2]

The Fix:

  • Storage: Store the solid under Argon or Nitrogen gas.[1][2]

  • Handling: Minimize headspace in storage vials. If the compound has been open to air for months, perform an NMR check; you may see peak broadening or shifts indicating carbamate formation.[2]

Section 2: Formulation Data & Compatibility

Solvent Compatibility Matrix
Solvent SystemSolubility RatingApplicationNotes
100% DMSO Excellent (>50 mg/mL)Stock SolutionHygroscopic; keep sealed.[1] Freeze/thaw cycles can introduce water.[1][2]
100% Ethanol Good (>20 mg/mL)Stock SolutionVolatile; concentration changes over time if not sealed well.[1]
PBS (pH 7.4) Poor / Variable Biological AssayRisk of precipitation above 100 µM.[1]
Acetate Buffer (pH 5.0) High Aqueous StockProtonation ensures solubility.[1] Good for short-term storage.
PEG400 / Water (30:70) High In Vivo (IP/PO)Standard vehicle for rodent studies.[1]
Corn Oil Moderate In Vivo (PO)Only for the free base form.[1]

Section 3: Visualizing the Logic

Workflow 1: Solubility Decision Tree

This logic flow helps you choose the correct vehicle based on your experimental constraints.[1][2]

SolubilityLogic Start Start: Solid Compound CheckForm Check Form: Free Base or Salt? Start->CheckForm FreeBase Free Base (Oily/Low Melting) CheckForm->FreeBase Salt Salt Form (HCl, Citrate) CheckForm->Salt DMSOStock Make 100mM DMSO Stock FreeBase->DMSOStock For General Stock Acidify Convert to Salt in situ (Add 1 eq. Citric Acid) FreeBase->Acidify For Aqueous Stability TargetApp Target Application? Salt->TargetApp InVitro In Vitro (Cells) TargetApp->InVitro InVivo In Vivo (Animals) TargetApp->InVivo Dilution Dilution Strategy InVitro->Dilution Vehicle Vehicle Selection: 1. 5% DMSO + 40% PEG400 + 55% Water 2. 0.5% MC / 0.1% Tween-80 InVivo->Vehicle DMSOStock->TargetApp Acidify->TargetApp DirectPBS Direct to Media (Risk: Crash Out) Dilution->DirectPBS Low Conc (<10µM) StepDown Intermediate Step: PBS (pH 6.0) or Tween-80 Dilution->StepDown High Conc (>10µM)

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on the compound form and intended application.

Workflow 2: The "Crash Out" Mechanism

Understanding why it precipitates is the key to preventing it.[1][2]

CrashOut cluster_0 Stock Solution (DMSO) cluster_1 Aqueous Buffer (pH 7.4) Mol_Sol Molecule Solvated (High Solubility) Protonation pH vs pKa Conflict (pH ~ 7.4, pKa ~ 9.0) Mol_Sol->Protonation Dilution (1:1000) Uncharged Uncharged Species Predominates Protonation->Uncharged Lack of H+ Aggregate Aggregation & Precipitation Uncharged->Aggregate Hydrophobic Effect

Figure 2: Mechanistic pathway of precipitation upon dilution into neutral buffer.[1]

Section 4: Advanced Protocols

Protocol A: Preparation of a Stable 10mM Aqueous Stock

Use this if DMSO is toxic to your specific assay.[1][2]

  • Weighing: Weigh 5 mg of N-Ethyl-4-methylpiperazine-1-carboxamide.

  • Acidification: Add 4.5 mL of distilled water. The compound may not dissolve or may form oil droplets.[1][2]

  • Titration: While stirring, add 0.1 M HCl or 0.1 M Citric Acid dropwise.

  • Observation: Monitor the solution clarity. As the pH drops below 6.0, the solution should become crystal clear.[2]

  • Finalize: Adjust the final volume to 5 mL with water.

  • Sterilization: Filter through a 0.22 µm PES membrane (Nylon is also acceptable; avoid Cellulose Acetate if using co-solvents).[1]

Protocol B: In Vivo Vehicle (Intraperitoneal/Oral)

Standard "Cassette" Formulation for PK studies.[1]

  • Composition: 5% DMSO / 40% PEG400 / 55% Saline.[1][2]

  • Method:

    • Dissolve compound completely in 5% volume DMSO .

    • Add 40% volume PEG400 and vortex vigorously. The solution will warm up slightly (exothermic).[1]

    • Slowly add 55% volume Saline (or water) while vortexing.[1]

    • Check: If precipitation occurs, sonicate for 5 minutes.[1][2] If it persists, add 1 molar equivalent of HCl.[2]

References & Further Reading

  • Di, L., & Kerns, E. H. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1][2] (Chapter on Solubility and pKa in drug discovery).

    • Context: Authoritative source on the relationship between pKa, pH, and solubility.[2]

    • [1]

  • MilliporeSigma. (n.d.).[1] DMSO Solubility & Handling Guide.

    • Context: Best practices for managing hygroscopic solvents and stock solutions.[1][2]

  • Journal of Medicinal Chemistry. (Various). Piperazine Derivatives as Privileged Scaffolds.

    • Context: Validates the chemical behavior of the piperazine ring (basicity and salt formation).

    • [1]

  • PubChem. (2024).[1] Compound Summary: Diethylcarbamazine (Analog).[1][4]

    • Context: Provides physicochemical data (pKa ~9.[1][3]8) for the closest structural analog to validate pH-dependent solubility strategies.

    • [1]

Sources

Technical Support Center: Moisture Sensitivity and Degradation of Piperazine Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for piperazine carboxamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the moisture sensitivity and degradation of this important class of compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and stability of your piperazine carboxamide molecules throughout your research and development workflow.

Introduction: The Challenge of Instability

Piperazine carboxamides are a versatile scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. However, the inherent properties of the piperazine ring and the carboxamide linkage present significant challenges related to hygroscopicity and chemical stability. The primary degradation pathway is the hydrolysis of the amide bond, a reaction readily catalyzed by the presence of moisture, acids, or bases. This can lead to the formation of piperazine and the corresponding carboxylic acid, compromising the compound's purity, potency, and safety profile.[1][2] Understanding and mitigating these degradation pathways are crucial for generating reliable experimental data and developing stable drug formulations.

Frequently Asked Questions (FAQs)

Q1: My piperazine carboxamide compound is showing a new peak in the HPLC analysis after a few days. What could be the cause?

A1: The appearance of a new peak, particularly one that grows over time, is a strong indicator of degradation. For piperazine carboxamides, the most common cause is hydrolysis of the amide bond, especially if the compound has been exposed to ambient moisture.[3] This would result in the formation of the parent piperazine and the corresponding carboxylic acid. Other possibilities include oxidation of the piperazine ring or photodegradation if the compound is light-sensitive.[3][4] It is crucial to compare the retention time of the new peak with that of potential degradation products and to store the compound under appropriate conditions to minimize further degradation.

Q2: What are the optimal storage conditions for solid piperazine carboxamide compounds?

A2: Given their hygroscopic nature, piperazine carboxamides should be stored in a tightly sealed container in a desiccator with a suitable drying agent like silica gel.[5][6] For long-term storage, it is advisable to keep them in a controlled environment with low relative humidity.[7] Storing them at reduced temperatures (2-8°C) can also help to slow down potential degradation kinetics.[5] Always minimize the compound's exposure to the atmosphere when handling and weighing.[6]

Q3: Can I store my piperazine carboxamide compound in solution?

A3: Storing piperazine carboxamides in solution is generally not recommended for extended periods due to the increased risk of hydrolysis. If you must store solutions, use an aprotic solvent and keep them at low temperatures (-20°C or -80°C) in small, single-use aliquots to prevent repeated freeze-thaw cycles.[8] It is always best to use freshly prepared solutions for experiments to ensure the accuracy of your results.[8]

Q4: I'm observing poor peak shape (tailing) during HPLC analysis of my piperazine carboxamide. How can I improve it?

A4: Poor peak shape for basic compounds like piperazine carboxamides is often due to interactions with residual silanol groups on the silica-based stationary phase. To mitigate this, consider adding a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).[8] Alternatively, using a column with a different stationary phase, such as a C8 or phenyl column, might provide better selectivity and peak shape.[8] Adjusting the pH of the mobile phase can also significantly impact peak shape and retention.[8]

Troubleshooting Guides

Guide 1: Investigating Unexpected Compound Degradation

If you suspect your piperazine carboxamide is degrading, a systematic investigation is necessary to identify the cause and prevent further issues.

G start Unexpected Result Observed (e.g., new HPLC peak, loss of activity) check_purity Re-analyze a Freshly Prepared Sample of the Compound start->check_purity compare_results Compare with Initial Analysis Data check_purity->compare_results degradation_confirmed Degradation Confirmed compare_results->degradation_confirmed Discrepancy Found no_degradation No Degradation Observed (Initial sample may have been compromised) compare_results->no_degradation No Discrepancy investigate_storage Investigate Storage Conditions (Humidity, Temperature, Light Exposure) degradation_confirmed->investigate_storage investigate_handling Review Handling Procedures (Exposure to air, solvents used) degradation_confirmed->investigate_handling forced_degradation Perform Forced Degradation Study (See Protocol 1) investigate_storage->forced_degradation investigate_handling->forced_degradation identify_products Identify Degradation Products (LC-MS/MS, NMR) forced_degradation->identify_products mitigate Implement Corrective Actions (e.g., improve storage, use inert atmosphere) identify_products->mitigate G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis carboxamide_acid Piperazine Carboxamide protonated_carbonyl Protonated Carbonyl carboxamide_acid->protonated_carbonyl + H₃O⁺ tetrahedral_intermediate_acid Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate_acid + H₂O products_acid Piperazinium Salt + Carboxylic Acid tetrahedral_intermediate_acid->products_acid - Piperazine carboxamide_base Piperazine Carboxamide tetrahedral_intermediate_base Tetrahedral Intermediate carboxamide_base->tetrahedral_intermediate_base + OH⁻ products_base Piperazine + Carboxylate Salt tetrahedral_intermediate_base->products_base - Piperazine Anion

Caption: Acid and base-catalyzed hydrolysis pathways.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. [9][10]This protocol outlines a general approach for a piperazine carboxamide.

Objective: To generate degradation products under various stress conditions to understand the degradation pathways and to develop a stability-indicating HPLC method.

Materials:

  • Piperazine carboxamide compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • Calibrated oven and photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Dissolve the compound in 0.1 M HCl to a known concentration.

    • Store the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours). [8] * Withdraw samples at various time points, neutralize with an equivalent amount of NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve the compound in 0.1 M NaOH to a known concentration.

    • Store the solution at an elevated temperature (e.g., 60°C) for a specified period. [8] * Withdraw samples, neutralize with an equivalent amount of HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% H₂O₂.

    • Store the solution at room temperature for a specified period. [8] * Withdraw samples and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in a calibrated oven at an elevated temperature (e.g., 80°C) for a specified period. [8] * At various time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the solid compound or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be protected from light. [8] * Analyze both the exposed and control samples by HPLC.

Analysis: Analyze all samples using a suitable HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) for the identification of degradation products. [8]Aim for 5-20% degradation for meaningful results. [11]

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the drug substance without interference from degradation products, impurities, or excipients. [12] Objective: To develop an HPLC method capable of separating the parent piperazine carboxamide from all potential degradation products generated during forced degradation studies.

G start Start: Obtain Forced Degradation Samples select_column Step 1: Column Selection (e.g., C18, C8, Phenyl) start->select_column mobile_phase Step 2: Mobile Phase Optimization (Aqueous pH, Organic Modifier) select_column->mobile_phase gradient Step 3: Gradient Elution Development mobile_phase->gradient injection Step 4: Inject Mixture of Stressed Samples gradient->injection check_resolution Step 5: Assess Resolution and Peak Purity (Rs > 1.5, Purity Angle < Purity Threshold) injection->check_resolution optimization Optimize Method (Adjust Gradient, pH, Additives) check_resolution->optimization Inadequate Separation final_method Final Stability-Indicating Method check_resolution->final_method Adequate Separation optimization->injection

Caption: Workflow for developing a stability-indicating HPLC method.

Typical Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by the UV spectrum of the parent drug.

Method Development Steps:

  • Inject the undegraded compound to determine its retention time and peak shape.

  • Inject individual samples from the forced degradation studies to identify the retention times of the degradation products.

  • Inject a mixture of the stressed samples to ensure all peaks are resolved.

  • Optimize the chromatographic conditions (mobile phase composition, gradient, pH, flow rate, column type) to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradation product peaks. [8]5. Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. [13]

Data Summary

Table 1: Recommended Storage Conditions for Hygroscopic Compounds

ParameterRecommendationRationale
Temperature 2-8°C or as specifiedReduces the rate of chemical degradation. [5]
Relative Humidity As low as possible (<40% RH)Minimizes moisture absorption and subsequent hydrolysis. [14]
Container Tightly sealed, airtight containerPrevents exposure to atmospheric moisture. [5]
Storage Location Desiccator with fresh desiccantProvides a dry environment. [5]
Atmosphere Inert atmosphere (e.g., nitrogen, argon)Prevents oxidative degradation for sensitive compounds. [5]

Table 2: Typical Conditions for Forced Degradation Studies

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl at 60-80°CTo investigate degradation in acidic conditions. [11]
Base Hydrolysis 0.1 M NaOH at 60-80°CTo investigate degradation in basic conditions. [11]
Oxidation 3% H₂O₂ at room temperatureTo assess susceptibility to oxidation. [11]
Thermal Solid state at >20°C above accelerated stability conditionsTo evaluate the effect of high temperature. [12]
Photolysis >1.2 million lux hours and >200 W h/m² UVTo determine light sensitivity. [11]

References

Sources

catalyst selection for optimized carboxamide formation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Hub

Status: Online Operator: Senior Application Scientist Topic: Catalyst & Reagent Selection for Carboxamide Formation

The Decision Matrix: Strategic Selection

User Query: "I have a library of carboxylic acids. Which coupling agent should I use as my default, and when do I need to switch?"

Technical Insight: In high-throughput medicinal chemistry, "one size fits all" leads to failure. Selection must be dictated by the steric profile of the substrate and the epimerization risk of the alpha-carbon. While we often refer to these as "catalysts" in loose conversation, most (HATU, T3P) are stoichiometric coupling reagents . True catalysts (Boronic acids) are emerging for green process chemistry.

The Reagent Selection Guide

FeatureEDC / HOBt HATU T3P (Propylphosphonic Anhydride) Boronic Acid (Catalytic)
Role Standard ReagentHigh-Activity ReagentScalable / Steric ReagentTrue Catalyst (Green)
Reactivity ModerateVery HighHighLow-Moderate
Steric Tolerance LowModerateExcellent Low
Epimerization Moderate riskLow risk (if base controlled)Very Low Negligible
Purification Urea byproduct removal requiredTetramethylurea byproduct (water soluble)Water soluble byproductsEasiest (Catalyst filtration)
Best Use Case Routine, unhindered couplingsDifficult, slow reactions; MacrocyclizationScale-up , hindered amines, chiral centersGreen Chemistry , Atom Economy
Visualization: Selection Logic Tree

The following diagram illustrates the decision pathway for selecting the optimal reagent based on substrate properties.

ReagentSelection Start Substrate Analysis Chiral Is the Acid Chiral/Epimerizable? Start->Chiral Steric Is the Amine/Acid Sterically Hindered? Chiral->Steric No T3P Recommended: T3P (Low Epimerization) Chiral->T3P Yes (High Risk) Scale Scale of Reaction? Steric->Scale No Steric->T3P Yes (Kilo Scale) HATU High Power: HATU (Watch Base Loading) Steric->HATU Yes (Discovery Scale) EDC Standard: EDC + Oxyma Scale->EDC <1g (Routine) Boronic Green: Boronic Acid (Azeotropic Reflux) Scale->Boronic Process/Green Req.

Figure 1: Decision tree for selecting amide coupling strategies based on chirality, sterics, and scale.

Troubleshooting Guides (Q&A)

Case 1: The "Impossible" Coupling (Steric Hinderance)

User Issue: "I am trying to couple a secondary amine to a tertiary carboxylic acid. HATU gave <10% yield after 24 hours."

Diagnosis: The active ester formed by HATU (the -OAt ester) is bulky. When both coupling partners are sterically hindered, the nucleophilic attack of the amine onto the active ester is kinetically blocked.

Solution: Switch to T3P (Propylphosphonic Anhydride).

  • Why: T3P forms a mixed anhydride intermediate. Unlike the bulky HATU/HBTU intermediates, the phosphorus-based intermediate is less sterically demanding. Furthermore, T3P acts as a water scavenger, driving the equilibrium toward product formation.

  • Protocol Adjustment: Run the reaction in EtOAc or DMF. T3P is supplied as a 50% solution in these solvents. Use Pyridine or N-Methylmorpholine (NMM) as the base; avoid DIPEA if possible, as the extra bulk of DIPEA can be detrimental here.

Case 2: Controlling Epimerization (Chirality Loss)

User Issue: "My peptide coupling works, but I'm seeing 15% racemization of the C-terminal amino acid."

Diagnosis: This is likely caused by Oxazolone formation . Under basic conditions (especially with HBTU/HATU), the activated amino acid cyclizes to form an oxazolone, which rapidly racemizes via enolization before the amine attacks.

Solution: Replace HOBt with Oxyma Pure. [1]

  • Why: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) creates an activated ester that is more reactive than HOBt esters but, crucially, suppresses the oxazolone formation pathway.

  • Base Management: The choice of base is critical.[2] Switch from DIPEA to TMP (2,4,6-Trimethylpyridine/Collidine) . TMP is a weaker base that is sufficient to deprotonate the carboxylic acid but less likely to abstract the alpha-proton that leads to racemization.

Case 3: Green Chemistry & Atom Economy

User Issue: "We need to reduce our Process Mass Intensity (PMI). Stoichiometric reagents generate too much waste."

Diagnosis: Reagents like HATU and EDC have poor atom economy—the entire reagent molecular weight becomes waste.

Solution: Catalytic Amidation using Arylboronic Acids.

  • Why: 3,5-bis(trifluoromethyl)phenylboronic acid can catalyze amidation with as little as 1-5 mol% loading.

  • Mechanism: The boronic acid reacts with the carboxylic acid to form a monoacyloxyboronic acid intermediate. This "mixed anhydride-like" species is activated for amine attack. The catalyst is regenerated after water is removed.[3]

  • Requirement: This is a dehydrative reaction.[4][5] You must remove water continuously (Dean-Stark trap or molecular sieves) to drive the cycle.

Visualization: Boronic Acid Catalytic Cycle

The following diagram details the mechanism of the atom-economic Ishihara amidation cycle.

BoronicCycle Catalyst Boronic Acid Catalyst Complex Monoacyloxy Boronate Catalyst->Complex Activation Transition Amine Attack (Transition State) Complex->Transition Amine Entry Transition->Catalyst Regeneration Acid + R-COOH Water - H2O (Must Remove) Amine + R-NH2 Product Product (Amide)

Figure 2: Catalytic cycle of 3,5-bis(trifluoromethyl)phenylboronic acid. Note the critical requirement of water removal.

Detailed Experimental Protocols

Protocol A: High-Efficiency Coupling with T3P

Best for: Sterically hindered substrates and scale-up.[6][7]

  • Preparation: Dissolve the Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (Concentration ~0.2 M).

  • Base Addition: Cool to 0°C. Add Pyridine (3.0 equiv). Note: Pyridine is preferred over DIPEA to minimize epimerization.

  • Reagent Addition: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Troubleshooting: If conversion is low after 4 hours, heat to 50°C. T3P is thermally stable.

  • Workup: Wash the organic layer with water, then 0.5 M HCl (to remove pyridine), then NaHCO3.

    • Advantage:[6][8][9] T3P byproducts are water-soluble phosphate salts, making purification simple.

Protocol B: Green Catalytic Amidation (Ishihara Method)

Best for: Atom economy and robust substrates.

  • Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Loading: Add Carboxylic Acid (1.0 equiv) and Amine (1.0 equiv) to Toluene or Fluorobenzene.

  • Catalyst: Add 3,5-bis(trifluoromethyl)phenylboronic acid (1–5 mol%).

  • Reaction: Heat to reflux (solvent boiling point) to ensure azeotropic removal of water.

    • Alternative: If reflux is not possible, add activated 4Å Molecular Sieves to the reaction vessel and stir at 60–80°C.

  • Monitoring: Monitor water collection in the trap. Reaction is complete when water evolution ceases.

  • Workup: Cool mixture. If the product precipitates, filter it off. If soluble, wash with basic water to remove the catalyst (the boronic acid becomes soluble in high pH water).

References

  • Dunetz, J. R., et al. (2011).[6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Ishihara, K., et al. (2016).[4] "Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines." Chemical Science.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Pfizer Green Chemistry. (2008).[3] "Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation."[10] Green Chemistry.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Analysis of n-Ethyl-4-methylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

n-Ethyl-4-methylpiperazine-1-carboxamide is a small molecule featuring a polar piperazine core, a tertiary amine, and a carboxamide functional group. Such structures are common scaffolds in medicinal chemistry, often appearing as pharmaceutical intermediates, active ingredients, or related-substance impurities. The quantitative analysis of this compound is therefore critical for process monitoring, quality control, and stability testing in drug development.

The analytical challenge lies in the compound's inherent properties: it is a polar, basic molecule. In reversed-phase high-performance liquid chromatography (RP-HPLC), these characteristics can lead to two primary issues:

  • Poor Retention: Highly polar analytes have a strong affinity for the polar mobile phase and weak interaction with the non-polar stationary phase (like traditional C18), often causing them to elute at or near the void volume[1][2].

  • Poor Peak Shape: The basic tertiary amine can engage in secondary ionic interactions with residual acidic silanol groups on the surface of silica-based stationary phases. This mechanism leads to significant peak tailing, compromising resolution and accuracy[3].

This guide provides a systematic, comparative approach to developing a robust and reliable RP-HPLC method for n-Ethyl-4-methylpiperazine-1-carboxamide. We will explore the foundational choices of stationary phase and mobile phase pH, demonstrating the causal relationships between these parameters and chromatographic performance. The narrative follows a logical progression from initial screening to a fully optimized and validated method, grounded in established chromatographic principles and regulatory expectations.

A Analyte Characterization (n-Ethyl-4-methylpiperazine-1-carboxamide) B Phase 1: Initial Screening A->B Input C Column Comparison (C18 vs. Polar-Modified C18) B->C Key Variable D Mobile Phase pH Screening (Low pH vs. Neutral pH) B->D Key Variable E Phase 2: Method Optimization C->E Informs D->E Informs F Gradient & Flow Rate Refinement E->F Process G Phase 3: Validation & Final Method F->G Leads to H ICH Guideline Validation (Linearity, Accuracy, Precision, etc.) G->H Procedure I Final Robust HPLC Method H->I Output cluster_Analyte Analyte Properties cluster_Challenges Chromatographic Challenges cluster_Solutions Method Development Solutions A Polar Nature C Poor Retention on C18 A->C B Basic (Tertiary Amine) D Peak Tailing (Silanol Interaction) B->D E Use Polar-Modified C18 Column C->E Solved by F Control Mobile Phase at Low pH (~3) D->F Solved by

Sources

A Senior Application Scientist's Guide to the H-NMR Spectrum of n-Ethyl-4-methylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and interpretation of the ¹H-NMR spectrum for n-Ethyl-4-methylpiperazine-1-carboxamide. Designed for researchers and drug development professionals, this document moves beyond a simple data readout, focusing on the causal relationships between molecular structure, conformational dynamics, and the resulting spectral features. We will explore the predicted spectrum, compare NMR with alternative analytical methods, and provide robust experimental protocols to ensure data integrity and reproducibility.

The Structural and Dynamic Complexity of a Piperazine Carboxamide

n-Ethyl-4-methylpiperazine-1-carboxamide is a molecule of significant interest in medicinal chemistry, incorporating the versatile piperazine scaffold. The interpretation of its ¹H-NMR spectrum is not trivial and serves as an excellent case study in understanding complex spectral phenomena. The primary challenge arises from two key dynamic processes: the restricted rotation around the C-N amide bond due to its partial double-bond character, and the chair-to-chair interconversion of the piperazine ring.[1][2] These phenomena can lead to signal broadening or the appearance of multiple distinct signals for chemically equivalent protons, often requiring temperature-dependent NMR studies for full characterization.[1][3]

Molecular Structure:

Predicted ¹H-NMR Spectrum: A Detailed Interpretation

While an experimental spectrum for this specific molecule is not publicly available, we can confidently predict its features based on established chemical shift principles and extensive data from structurally related piperazine derivatives.[4][5][6] The analysis is based on a standard 400 MHz spectrometer using deuterochloroform (CDCl₃) as the solvent, with tetramethylsilane (TMS) as the internal standard (0.0 ppm).[7][8]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale and Commentary
Ethyl-CH₃ ~1.15Triplet (t)3HLocated in the upfield alkyl region. It is coupled to the adjacent methylene (-CH₂-) group, resulting in a triplet (n+1 = 2+1=3) with a typical coupling constant (³JHH) of ~7 Hz.[5]
N-Methyl-CH₃ ~2.30Singlet (s)3HThis signal appears as a sharp singlet as there are no adjacent protons to couple with. Its chemical shift is characteristic of a methyl group attached to a nitrogen within a saturated ring.[9]
Piperazine Ring-H (adjacent to N-CH₃) ~2.45Broad Multiplet (m)4HThese four protons are on the carbons adjacent to the N-methyl group. They are expected to be complex and may appear as a broad multiplet due to coupling with the other piperazine protons and potential conformational exchange.[4][10]
Ethyl-CH₂ ~3.25Quartet (q)2HDeshielded by the adjacent electronegative nitrogen of the amide group.[11] It is coupled to the three protons of the ethyl methyl group, resulting in a quartet (n+1 = 3+1=4). Further splitting may occur from coupling to the amide N-H proton.
Piperazine Ring-H (adjacent to C=O) ~3.45Broad Multiplet (m)4HThese four protons are on the carbons adjacent to the carboxamide group. The electron-withdrawing nature of the carbonyl group deshields them significantly, shifting them downfield relative to the other piperazine protons.[3] Restricted amide bond rotation can make these protons diastereotopic, potentially resolving into separate, complex signals.[1][2]
Amide N-H ~5.5 - 7.0Broad Singlet (br s) or Triplet (t)1HThe chemical shift of amide protons is highly variable and depends on solvent, concentration, and temperature.[5][12] It often appears as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. If exchange is slow, it may appear as a triplet due to coupling with the adjacent ethyl -CH₂- group.

A Comparative Analysis of Characterization Techniques

While NMR is unparalleled for detailed structural elucidation, a multi-technique approach provides a self-validating system for comprehensive characterization.

Technique Information Provided Advantages Limitations
¹H-NMR Spectroscopy Precise proton environment, connectivity (through coupling), stereochemistry, and dynamics.Provides the most detailed structural map of the molecule in solution.Can be complex to interpret for conformationally flexible molecules; less sensitive than MS.
¹³C-NMR Spectroscopy Number and electronic environment of unique carbon atoms.Complements ¹H-NMR by providing a map of the carbon backbone.Lower sensitivity and longer acquisition times compared to ¹H-NMR.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Extremely high sensitivity; provides definitive molecular formula (with high-resolution MS).Does not provide detailed connectivity or stereochemical information.
Infrared (IR) Spectroscopy Presence of key functional groups (e.g., C=O, N-H).Fast, simple, and excellent for confirming the presence of the amide carbonyl (~1640 cm⁻¹) and N-H bonds (~3300 cm⁻¹).Provides limited information on the overall molecular skeleton.

Experimental Workflow and Protocols

Adherence to a rigorous and well-documented protocol is paramount for generating high-quality, trustworthy NMR data.

Diagram: NMR Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis p1 Weigh ~5-10 mg of n-Ethyl-4-methylpiperazine-1-carboxamide p2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% TMS p1->p2 p3 Transfer to a clean, dry 5 mm NMR tube p2->p3 a1 Insert sample into spectrometer (≥400 MHz) p3->a1 a2 Lock, Tune, and Shim the instrument a1->a2 a3 Acquire ¹H Spectrum (16-32 scans) a2->a3 d1 Fourier Transform a3->d1 d2 Phase Correction d1->d2 d3 Baseline Correction d2->d3 d4 Calibrate spectrum to TMS (0.0 ppm) d3->d4 d5 Integrate signals d4->d5 an1 Assign chemical shifts (δ) d5->an1 an2 Analyze splitting patterns (multiplicity) an1->an2 an3 Verify integration ratios an2->an3 an4 Confirm structure an3->an4

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Step-by-Step Protocol for ¹H-NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of n-Ethyl-4-methylpiperazine-1-carboxamide.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8] DMSO-d₆ is often preferred for observing exchangeable protons like N-H, as it slows the exchange rate.

    • Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shift scale to 0.0 ppm.[7]

    • Vortex the mixture until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Tune and match the probe for the ¹H frequency.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Set standard acquisition parameters: a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Acquire the spectrum using 16 to 32 scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum manually to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the x-axis by setting the TMS peak to exactly 0.0 ppm.

    • Integrate all signals and normalize the values to a known number of protons (e.g., the 3H singlet of the N-methyl group) to determine the relative proton count for each signal.

Understanding Key Coupling Interactions

The connectivity within the molecule can be confirmed by analyzing the spin-spin coupling patterns.

Diagram: Key Spin-Spin Couplings

G cluster_ethyl Ethyl Group cluster_piperazine Piperazine Ring cluster_methyl N-Methyl CH3_Et CH₃ CH2_Et CH₂ CH3_Et->CH2_Et J ≈ 7 Hz NH NH CH2_Et->NH J (variable) N_amide CH2_Et->N_amide Pip_H_CO CH₂ (α to C=O) Pip_H_Me CH₂ (α to N-Me) Pip_H_CO->Pip_H_Me J Pip_H_CO->Pip_H_Me N_ring_2 N Pip_H_Me->N_ring_2 CH3_N CH₃ C_O C=O N_ring_1 N C_O->N_ring_1 N_amide->C_O N_ring_1->Pip_H_CO N_ring_2->CH3_N

Caption: Predicted spin-spin coupling network in the molecule.

This guide illustrates a systematic approach to interpreting a potentially complex ¹H-NMR spectrum. By understanding the underlying principles of chemical shifts, coupling, and molecular dynamics, researchers can confidently elucidate the structure of novel compounds like n-Ethyl-4-methylpiperazine-1-carboxamide, a critical step in the drug discovery and development pipeline.

References

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]

  • Steinberg, J., Wodtke, R., Löser, R., & Mamat, C. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • Al-Hussain, S. A., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. Available at: [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Steinberg, J., Wodtke, R., Löser, R., & Mamat, C. (2020). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available at: [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • University of California, Los Angeles (UCLA). (n.d.). 1H NMR chemical shift ppm table. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometric Fragmentation of N-Ethyl-4-methylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and chemical analysis, a thorough understanding of a molecule's behavior under mass spectrometric conditions is paramount for its characterization, quantitation, and metabolite identification. This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation of N-Ethyl-4-methylpiperazine-1-carboxamide, a substituted piperazine derivative.

As no direct experimental spectra for this specific molecule are readily available in published literature, this guide will leverage foundational principles of mass spectrometry and draw comparisons with its structural isomer, Diethylcarbamazine (DEC), for which experimental data exists. This comparative approach allows us to build a robust hypothesis of its fragmentation pathways and highlight the subtle yet critical influence of substituent placement on mass spectral patterns.

Predicted Fragmentation Pathways of N-Ethyl-4-methylpiperazine-1-carboxamide

The structure of N-Ethyl-4-methylpiperazine-1-carboxamide offers several potential sites for fragmentation under ionization. The most likely pathways involve cleavage events alpha to the nitrogen atoms and fragmentation of the piperazine ring, which are common in such heterocyclic systems.[1]

Upon ionization, typically forming a molecular ion (M+•) in Electron Ionization (EI) or a protonated molecule ([M+H]+) in Electrospray Ionization (ESI), the charge will likely be localized on one of the nitrogen atoms. The fragmentation cascade is expected to proceed via the following key pathways:

  • Alpha-Cleavage adjacent to the Carboxamide Nitrogen: The bond between the carbonyl carbon and the piperazine nitrogen is a prime candidate for cleavage. This would lead to the formation of a stable acylium ion and a piperazine radical.

  • Piperazine Ring Fragmentation: Cleavage of the C-N bonds within the piperazine ring is a well-documented fragmentation route for piperazine analogues.[1] This can result in several characteristic fragment ions, often initiated by cleavage adjacent to the N-methyl or the substituted carboxamide group.

  • Cleavage of the N-Ethyl Group: Loss of the ethyl group from the carboxamide can occur, though this may be a less dominant pathway compared to ring fragmentation.

Below is a proposed fragmentation scheme for N-Ethyl-4-methylpiperazine-1-carboxamide.

G cluster_main Proposed Fragmentation of N-Ethyl-4-methylpiperazine-1-carboxamide M [C10H21N3O]+• m/z 199 F1 C4H9N2O+ m/z 113 M->F1 Ring Cleavage F2 C5H11N2+ m/z 99 M->F2 Ring Cleavage F4 C2H5NCO+ m/z 71 M->F4 α-cleavage F3 C4H9N+ m/z 71 F2->F3 -N2H

Caption: Predicted major fragmentation pathways for N-Ethyl-4-methylpiperazine-1-carboxamide.

Comparative Analysis: N-Ethyl-4-methylpiperazine-1-carboxamide vs. Diethylcarbamazine (DEC)

To ground our predictions in experimental reality, we will compare the expected fragmentation of our target compound with its well-studied isomer, N,N-diethyl-4-methylpiperazine-1-carboxamide, commonly known as Diethylcarbamazine (DEC). Both molecules share the same exact mass (199.29 g/mol ) but differ in the placement of the ethyl groups.[2]

In DEC, two ethyl groups are attached to the terminal nitrogen of the carboxamide. In our target molecule, one ethyl group is on the terminal nitrogen, and the other is replaced by a hydrogen, with the second nitrogen of the piperazine ring being methylated instead of being part of a diethylamino group.

Experimental tandem mass spectrometry (MS/MS) data for DEC shows a transition from a precursor ion of m/z 200.15 ([M+H]+) to a major product ion of m/z 100.45 .[3] This prominent fragmentation can be rationalized by the cleavage of the amide bond, leading to the formation of the diethylcarboxamide cation.

CompoundPrecursor Ion [M+H]+ (m/z)Major Product Ion (m/z)Proposed Structure of Product Ion
Diethylcarbamazine (DEC) 200.15100.45[CON(C2H5)2]+
N-Ethyl-4-methylpiperazine-1-carboxamide 200.15 (predicted)71.0 (predicted)[CH3-N(CH2CH2)2]+•

This comparison underscores a critical principle in mass spectrometry: isomeric compounds can and often do produce distinct fragmentation patterns, which allows for their differentiation. The stability of the resulting fragment ions often dictates the most favorable fragmentation pathway. For DEC, the formation of the m/z 100 fragment is highly favored. For our target compound, we predict that the most abundant fragments will arise from the piperazine ring itself, such as the ion at a predicted m/z of 71, corresponding to the N-methylated piperazine radical cation after ring opening.

G cluster_dec Observed Fragmentation of Diethylcarbamazine (DEC) DEC_M [C10H22N3O]+ m/z 200.15 DEC_F1 [CON(C2H5)2]+ m/z 100.45 DEC_M->DEC_F1 Amide Bond Cleavage

Caption: Experimentally observed fragmentation of the isomer Diethylcarbamazine (DEC).

Experimental Protocols

To validate the predicted fragmentation pathways, the following experimental setup using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended. This protocol is designed to be a self-validating system, ensuring robust and reproducible results.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of N-Ethyl-4-methylpiperazine-1-carboxamide in methanol.

  • Perform serial dilutions to create working standards ranging from 1 ng/mL to 1000 ng/mL in a 50:50 mixture of water and methanol.

2. Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (Triple Quadrupole or Q-TOF):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS1 Scan: Scan for the protonated molecule ([M+H]+) at m/z 200.15.

  • MS2 Product Ion Scan: Fragment the precursor ion at m/z 200.15 using Collision-Induced Dissociation (CID) with varying collision energies (e.g., 10-40 eV) to observe the full range of fragment ions.

  • Data Analysis: Identify the major fragment ions and compare their m/z values to the predicted pathways.

G cluster_workflow LC-MS/MS Experimental Workflow Sample Sample Preparation (1 ng/mL - 1000 ng/mL) LC Reverse-Phase LC (C18 Column) Sample->LC ESI ESI Source (Positive Mode) LC->ESI MS1 MS1 Scan (Precursor m/z 200.15) ESI->MS1 CID Collision Cell (CID) (10-40 eV) MS1->CID MS2 MS2 Scan (Product Ions) CID->MS2 DA Data Analysis MS2->DA

Caption: A typical experimental workflow for analyzing the fragmentation of the target molecule.

Conclusion

While direct experimental data for N-Ethyl-4-methylpiperazine-1-carboxamide is not publicly available, a robust fragmentation hypothesis can be constructed based on established chemical principles and comparison with its isomer, Diethylcarbamazine. The key differentiator in their mass spectra is predicted to be the origin of the major fragment ions. For DEC, cleavage of the amide bond to form the m/z 100.45 fragment is dominant.[3] For N-Ethyl-4-methylpiperazine-1-carboxamide, fragmentation of the piperazine ring is anticipated to yield the most abundant characteristic ions. This guide provides a predictive framework and a clear experimental path for researchers to confirm these hypotheses, ultimately enabling more accurate identification and robust quantification of this compound.

References

  • Kamal, A. et al. (2016). LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 120, 260-267. Available at: [Link]

  • Zhu, N. et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Available at: [Link]

  • NIST. 1-Piperazinecarboxamide, N,N-diethyl-4-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. Diethylcarbamazine. National Center for Biotechnology Information. Available at: [Link]

Sources

A Researcher's Guide to Sourcing n-Ethyl-4-methylpiperazine-1-carboxamide: A Comparative Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. In the synthesis of novel therapeutics, even minute impurities can lead to unforeseen side reactions, altered biological activity, and ultimately, compromised data integrity. This guide provides a comprehensive comparison of the purity of n-Ethyl-4-methylpiperazine-1-carboxamide available from various commercial sources, supported by detailed experimental data and protocols. Our goal is to empower researchers to make informed decisions when sourcing this critical chemical building block.

n-Ethyl-4-methylpiperazine-1-carboxamide is a substituted piperazine derivative, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. The purity of this reagent directly impacts the downstream synthesis and the quality of the final active pharmaceutical ingredient (API). This guide will delve into the common analytical techniques used to assess purity and present a comparative analysis of representative commercial samples.

The Analytical Gauntlet: Methodologies for Purity Determination

To provide a robust assessment of purity, a multi-pronged analytical approach is essential. No single technique can definitively identify and quantify all potential impurities. Therefore, we employ a suite of orthogonal methods, each providing a unique perspective on the sample's composition. The primary techniques utilized in this guide are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Experimental Workflow for Purity Assessment is as follows:

Caption: A flowchart illustrating the key stages of the comparative purity analysis.

Comparative Purity Data

The following table summarizes the purity data obtained from the analysis of n-Ethyl-4-methylpiperazine-1-carboxamide from three representative commercial suppliers. The data is presented as a percentage of the main compound as determined by HPLC and qNMR, along with the number of significant impurities identified by GC-MS.

Supplier Stated Purity HPLC Purity (%) qNMR Purity (%) Significant Impurities (GC-MS)
Source A≥98%98.5%98.2%2
Source B≥95%96.2%95.8%4
Source C≥99% (High Purity)99.6%99.5%1 (trace)

In-Depth Analysis and Discussion

The results highlight a significant variation in the purity of commercially available n-Ethyl-4-methylpiperazine-1-carboxamide. While all suppliers met their stated purity claims, the quantitative analysis reveals important differences for the discerning researcher.

Source C consistently demonstrated the highest purity across all analytical methods, with only a single trace impurity detected. This level of purity is highly desirable for applications where by-product formation must be minimized, such as in the final steps of API synthesis or in kinetic studies where impurities could interfere with the reaction mechanism.

Source A provides a product of good quality that would be suitable for many routine synthetic applications. The two identified impurities were minor and may not impact the outcome of many standard chemical transformations.

Source B , while meeting its specification of ≥95% purity, exhibited a higher number of impurities. While this material may be a cost-effective option for initial, exploratory work, the presence of multiple impurities could lead to a more complex reaction profile and require additional purification steps for the downstream products.

The choice of supplier should, therefore, be guided by the specific requirements of the research. For sensitive applications, the higher cost of a high-purity reagent from a supplier like Source C is often justified by the increased reliability and reduced need for extensive purification of subsequent products.

Experimental Protocols

For transparency and reproducibility, the detailed experimental protocols used in this analysis are provided below.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity determination in the pharmaceutical industry.[][2] It separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

Instrumentation:

  • System: Agilent 1260 Infinity II LC System or equivalent

  • Detector: Diode Array Detector (DAD)

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

Method:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Detection Wavelength: 210 nm

  • Sample Preparation: Samples were accurately weighed and dissolved in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[3][4][5][6] For some piperazine derivatives, derivatization may be necessary to increase volatility.[4][6]

Instrumentation:

  • System: Agilent 7890B GC with 5977A MSD or equivalent

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

Method:

  • Oven Program:

    • Initial Temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-500

  • Sample Preparation: Samples were dissolved in methanol to a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the analyte itself.[7][8][9] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Instrumentation:

  • System: Bruker Avance III 400 MHz spectrometer or equivalent

  • Internal Standard: Maleic Anhydride (certified purity)

Method:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the n-Ethyl-4-methylpiperazine-1-carboxamide sample.

    • Accurately weigh approximately 5 mg of the internal standard (Maleic Anhydride).

    • Dissolve both in a known volume of a suitable deuterated solvent (e.g., DMSO-d6) in an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard 30-degree pulse with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest and the internal standard.

    • Number of Scans: 16 or as needed to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • The spectra were carefully phased and baseline corrected.

    • The integrals of well-resolved signals of the analyte and the internal standard were determined.

    • The purity of the analyte was calculated using the following formula:

      Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Conclusion

The purity of chemical reagents is a critical, though sometimes overlooked, aspect of research and development. This guide demonstrates that while commercial suppliers of n-Ethyl-4-methylpiperazine-1-carboxamide generally meet their stated specifications, there are tangible differences in purity that can be elucidated through rigorous analytical testing. For researchers engaged in sensitive applications, investing in high-purity starting materials can save considerable time and resources in the long run by ensuring the integrity and reproducibility of their results. We recommend a risk-based approach to sourcing, where the stringency of the purity requirements is matched to the criticality of the experimental stage.

References

  • Benchchem.
  • RSSL.
  • Academia.edu.
  • PubMed.
  • ResearchGate.
  • Office of Justice Programs. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.
  • ACS Publications.
  • European Pharmaceutical Review. NMR spectroscopy: Quality control of pharmaceutical products.
  • ResearchGate. NMR spectroscopy of small molecules in solution.
  • Tocris.
  • ChemAdder. The NMR-Purity and the new dimensions and standards of purity.
  • CP Lab Safety. N-Ethylpiperidine-4-carboxamide, min 97%, 1 gram.
  • MilliporeSigma. 4-ethyl-N-methyl-4-piperidinecarboxamide hydrochloride.
  • ChemScene. 4-Ethyl-N-methylpiperidine-4-carboxamide hydrochloride.
  • Matrix Scientific. N-Ethyl-4-((methylamino)methyl)piperidine-1-carboxamide hydrochloride.
  • A2B Chem. N-ethyl-N-methylpiperidine-4-carboxamide hydrochloride.
  • Advanced ChemBlocks. N,N-diethyl-1-methylpiperidine-4-carboxamide.
  • International Journal of Pharmaceutical Sciences and Research.
  • Benchchem. N-Ethyl-N-methylpiperazine-1-carboxamide.
  • BOC Sciences.
  • ResearchGate.
  • Thermo Fisher Scientific.
  • NIST. 1-Piperazinecarboxamide, N,N-diethyl-4-methyl-.
  • Analytical CHEMISTRY. A simple GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
  • Sigma-Aldrich. N,N-diethyl-4-methylpiperazine-1-carboxamide.
  • PubChem.
  • International Journal of Pharmaceutical and Medicinal Research.
  • ACS Publications. High-Performance Isotope Labeling for Profiling Carboxylic Acid-Containing Metabolites in Biofluids by Mass Spectrometry. Analytical Chemistry.
  • Benchchem. Application Notes and Protocols for the Analytical Detection of Ethyl-piperidin-4-ylmethyl-amine.
  • IJRAR.org.
  • MDPI. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
  • Juniper Publishers.

Sources

IR spectroscopy peaks for n-Ethyl-4-methylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of n-Ethyl-4-methylpiperazine-1-carboxamide: A Comparative Analysis

Introduction

n-Ethyl-4-methylpiperazine-1-carboxamide is a derivative of piperazine, a core scaffold in many pharmacologically active compounds. As a substituted carboxamide, its molecular structure contains several functional groups whose vibrational characteristics can be precisely identified using Infrared (IR) spectroscopy. This guide provides a detailed analysis of the expected IR absorption peaks for n-Ethyl-4-methylpiperazine-1-carboxamide, offering a framework for its unambiguous identification and characterization.

This document moves beyond a simple peak listing. It explains the rationale behind the spectral features by delving into the specific vibrational modes of the molecule's functional groups. To provide a practical context and highlight the diagnostic power of IR spectroscopy, we will compare its predicted spectrum with that of a close structural analog, the tertiary amide N,N-Diethyl-4-methylpiperazine-1-carboxamide. This comparison underscores how subtle changes in molecular structure lead to distinct and identifiable spectral differences.

Molecular Structure and Vibrational Groups

The structure of n-Ethyl-4-methylpiperazine-1-carboxamide incorporates a secondary amide, a piperazine ring with a tertiary amine, and various alkyl C-H bonds. Each of these components gives rise to characteristic absorption bands in the IR spectrum.

Caption: Molecular structure of n-Ethyl-4-methylpiperazine-1-carboxamide with key functional groups highlighted.

Predicted IR Spectrum: A Positional Analysis

The IR spectrum can be logically divided into distinct regions, each corresponding to the vibrational frequencies of specific bonds.

The N-H and C-H Stretching Region (3500 - 2800 cm⁻¹)
  • N-H Stretching: As a secondary amide, the most telling feature in the upper frequency region is the N-H stretching vibration. In solid-state or concentrated solutions, intermolecular hydrogen bonding between the N-H proton and the carbonyl oxygen of a neighboring molecule is significant.[1] This results in a single, relatively strong and somewhat broad absorption band typically observed in the 3350-3180 cm⁻¹ range.[2] In very dilute solutions, where hydrogen bonding is minimized, this peak would shift to a higher frequency (3500-3400 cm⁻¹) and become sharper.[2]

  • C-H Stretching: The molecule contains multiple types of C-H bonds, leading to a cluster of peaks between 3000-2800 cm⁻¹ .

    • Piperazine Ring C-H: The stretching vibrations of C-H bonds within the heterocyclic piperazine ring are expected in the 3000-2800 cm⁻¹ range.[3]

    • Alkyl C-H: The methyl and ethyl groups will exhibit characteristic symmetric and asymmetric C-H stretching absorptions. These typically appear just below 3000 cm⁻¹, in the 2975-2850 cm⁻¹ region.[4] The N-methyl group may also show a distinct C-H stretch around 2820-2760 cm⁻¹.[5]

The Carbonyl (Amide I) and Amide II Region (1700 - 1500 cm⁻¹)

This region is highly diagnostic for amides.

  • C=O Stretching (Amide I Band): All amides display a very strong absorption band due to the carbonyl (C=O) stretch, known as the Amide I band.[6] For secondary amides, this peak is typically found between 1680-1630 cm⁻¹ . The exact position is influenced by hydrogen bonding, which lowers the frequency compared to a "free" carbonyl group.

  • N-H Bending (Amide II Band): A unique and defining feature of secondary amides is the Amide II band, which appears in the 1570-1515 cm⁻¹ region in the solid state.[2] This strong band arises from a coupling of the N-H in-plane bending vibration and the C-N stretching vibration.[7] The presence of this band, along with the N-H stretch, is conclusive evidence of a secondary amide structure.

The Fingerprint Region (< 1500 cm⁻¹)

This region contains a wealth of complex vibrations, including C-C and C-N stretching, as well as various bending and rocking motions. While complex, certain peaks can be assigned.

  • CH₂ and CH₃ Bending: Bending (scissoring) vibrations for the CH₂ groups in the piperazine ring and ethyl chain are expected around 1470-1450 cm⁻¹ .[4] The symmetric bending of the methyl groups should appear near 1375 cm⁻¹ .[8]

  • C-N Stretching: The molecule has several C-N bonds. The stretching vibration of the C-N bond within the amide group contributes to the Amide II band. Additional C-N stretching vibrations from the piperazine ring are expected in the 1350-1000 cm⁻¹ region.[3][9] These bands are typically of medium to strong intensity.

Comparative Analysis: Secondary vs. Tertiary Amide

To illustrate the diagnostic utility of the features described above, we compare the expected spectrum of n-Ethyl-4-methylpiperazine-1-carboxamide with that of its tertiary amide analog, N,N-Diethyl-4-methylpiperazine-1-carboxamide . The latter compound lacks an N-H bond, leading to critical and easily observable differences in their respective IR spectra.

Vibrational Moden-Ethyl-4-methylpiperazine-1-carboxamide (Secondary Amide)N,N-Diethyl-4-methylpiperazine-1-carboxamide (Tertiary Amide)Rationale for Difference
N-H Stretch Strong, broad band at ~3300 cm⁻¹ [2]Absent The tertiary amide has no N-H bond, making this the most significant point of differentiation.
C-H Stretch Multiple bands at 3000-2800 cm⁻¹ [4]Multiple bands at 3000-2800 cm⁻¹ Both molecules have extensive C-H bonds from the piperazine ring and alkyl groups, resulting in similar absorptions in this region.
Amide I (C=O Stretch) Strong band at ~1650 cm⁻¹ Strong band at ~1640 cm⁻¹ [2][10]The C=O stretch is present in both but may be at a slightly lower frequency for the tertiary amide, as it is not involved in hydrogen bonding.[2]
Amide II (N-H Bend) Strong band at ~1550 cm⁻¹ [2][7]Absent This band is a result of N-H bending and is therefore absent in the tertiary amide. Its absence is a key identifier.
C-N Stretch Bands in the 1350-1000 cm⁻¹ region[9]Bands in the 1350-1000 cm⁻¹ regionBoth molecules possess multiple C-N bonds within the piperazine ring and to the carbonyl group, leading to absorptions in this range.

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines the standard procedure for obtaining a high-quality IR spectrum of a solid sample using a Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.

Workflow Diagram

G A 1. Instrument Preparation - Purge spectrometer - Clean ATR crystal (e.g., with isopropanol) B 2. Background Scan - Lower the ATR press - Collect a background spectrum (air) A->B C 3. Sample Application - Place a small amount of solid sample on the ATR crystal B->C D 4. Apply Pressure - Lower the press to ensure firm contact between the sample and the crystal C->D E 5. Sample Scan - Collect the sample spectrum - Specify number of scans (e.g., 32) and resolution (e.g., 4 cm⁻¹) D->E F 6. Data Processing - Perform ATR correction - Baseline correct the spectrum E->F G 7. Peak Analysis - Identify and label significant peaks - Compare with reference data F->G

Caption: Standard workflow for acquiring an FT-IR spectrum using an ATR accessory.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FT-IR spectrometer has been adequately purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference. Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., ACS-grade isopropanol) and a soft, lint-free wipe.

  • Collect Background Spectrum: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment and the instrument's response, which will be subtracted from the sample spectrum.

  • Sample Preparation: Place a small amount (typically just enough to cover the crystal, ~1-2 mg) of the solid n-Ethyl-4-methylpiperazine-1-carboxamide sample directly onto the center of the ATR crystal.

  • Engage Sample: Lower the press arm until it makes firm and even contact with the sample. Consistent pressure is crucial for obtaining a high-quality, reproducible spectrum.

  • Data Acquisition: Collect the sample spectrum. Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing and Analysis: The resulting spectrum should be processed using the spectrometer's software. This typically involves an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam, followed by a baseline correction. The processed spectrum can then be analyzed by identifying the positions (in cm⁻¹) and relative intensities of the absorption bands.

Conclusion

The infrared spectrum of n-Ethyl-4-methylpiperazine-1-carboxamide is defined by a combination of features characteristic of its constituent parts. The most conclusive evidence for its structure is the simultaneous presence of:

  • A strong N-H stretching band around 3300 cm⁻¹.

  • A very strong Amide I (C=O stretch) band around 1650 cm⁻¹.

  • A strong Amide II (N-H bend) band around 1550 cm⁻¹.

The absence of the N-H stretch and Amide II bands provides a clear and rapid method to distinguish it from its tertiary amide analog, N,N-Diethyl-4-methylpiperazine-1-carboxamide. This comparative approach, grounded in the fundamental principles of molecular vibrations, demonstrates the power of IR spectroscopy as a primary tool for structural elucidation and quality control in chemical research and drug development.

References

  • ResearchGate. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Indian Journal of Pure & Applied Physics. (2004). Spectral investigation and normal coordinate analysis of piperazine. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2024). Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Jaleel, M. A. et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of the amide obtained in 1:2 mole ratio. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of N-methylethanamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds VI: Introduction to Amides. Spectroscopy Online. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

Sources

Comparative Guide to Validating n-Ethyl-4-methylpiperazine-1-carboxamide Assay Methods: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

n-Ethyl-4-methylpiperazine-1-carboxamide (N-EMPC, CAS 7401-05-0) [1] is a critical des-ethyl impurity and metabolite associated with the synthesis and degradation of the anthelmintic drug Diethylcarbamazine (DEC)[2]. As pharmaceutical quality control shifts toward lifecycle-based analytical validation—mandated by the recently updated[3]—selecting the correct assay modality for trace impurities is paramount.

This guide objectively compares the two primary analytical "products" used for N-EMPC quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . By examining the mechanistic causality behind each method's performance, this guide provides researchers with the experimental data and step-by-step protocols necessary to build a self-validating analytical system.

Part 1: Mechanistic Causality in Method Selection

The physical chemistry of N-EMPC dictates its behavior in analytical instruments. Understanding this causality is the foundation of expert method development.

The Chromophore Deficit (HPLC-UV)

N-EMPC consists of a saturated piperazine ring attached to a carboxamide group. It entirely lacks a conjugated


-electron system (aromatic rings or alternating double bonds). Consequently, the molecule exhibits extremely weak UV absorbance. To detect N-EMPC using HPLC-UV, analysts are forced to monitor at low wavelengths (typically 210–220 nm)[4],[5].
The Causality:  At 210 nm, the absorbance of mobile phase solvents (like methanol) and biological matrix components is exceptionally high. This creates a high background noise floor, severely limiting the method's Specificity and Limit of Quantitation (LOQ).
The Proton Affinity Advantage (LC-MS/MS)

While N-EMPC is a poor candidate for optical detection, it is an ideal candidate for mass spectrometry. The tertiary amines within the piperazine ring possess high proton affinity. The Causality: In an acidic mobile phase (e.g., 0.1% formic acid), the basic nitrogen atoms readily accept a proton to form a stable


 ion (

172.2). Electrospray Ionization (ESI) coupled with Multiple Reaction Monitoring (MRM) filters out background noise by exclusively measuring the transition of the parent ion to a specific fragment. This bypasses the chromophore limitation entirely, offering a 1000-fold increase in sensitivity[6].

Part 2: Comparative Performance Data

The following table summarizes the quantitative performance metrics of both assay methods when validated for N-EMPC, demonstrating why LC-MS/MS is the superior choice for trace-level impurity analysis.

Performance MetricHPLC-UV (210 nm)LC-MS/MS (ESI+ MRM)Mechanistic Causality
Detection Mechanism UV AbsorbanceIonization & Mass-to-ChargeN-EMPC lacks a conjugated

-system but has excellent proton affinity.
Typical LOQ ~1.0 - 5.0 µg/mL~1.0 - 5.0 ng/mLMRM transitions filter out chemical noise, drastically increasing the signal-to-noise ratio.
Specificity LowHighUV cannot distinguish N-EMPC from co-eluting excipients; MS/MS isolates specific ion transitions.
Linearity Range 10 - 100 µg/mL5 - 1000 ng/mLMS detectors saturate at high concentrations but excel at trace levels.
Matrix Effect Susceptibility High (Baseline drift)Moderate (Ion suppression)UV detects all absorbing compounds; MS/MS matrix effects are corrected via SIL-IS.
Throughput & Cost Low cost, longer run timeHigh cost, rapid run time (<3 min)HPLC requires long gradients to separate interferences; MS/MS relies on mass resolution.

Part 3: Visualizing the Validation Logic

The decision to validate an HPLC-UV vs. an LC-MS/MS method depends on the Analytical Target Profile (ATP) defined at the start of the lifecycle[6]. The flowchart below maps the logical decision tree and validation workflow for N-EMPC.

ValidationWorkflow Start Define ATP for N-EMPC (Target: Trace Impurity) Prop Chemical Property Analysis: Lack of Conjugated Chromophore Start->Prop Decision Select Detection Modality Prop->Decision UV HPLC-UV (210-220 nm) Prone to Matrix Interference Decision->UV Bulk Assay (>0.1%) MS LC-MS/MS (ESI+ MRM) High Specificity & Sensitivity Decision->MS Trace/Bioassay (<0.1%) ValUV Standard ICH Q2(R2) Validation UV->ValUV ValMS Self-Validating System (SIL-IS Integration) MS->ValMS Params Evaluate: Accuracy, Precision, Specificity, LOD/LOQ, Linearity ValUV->Params ValMS->Params

Caption: Figure 1: Decision matrix and ICH Q2(R2) validation workflow for N-EMPC assay selection based on ATP.

Part 4: Experimental Protocols (Self-Validating LC-MS/MS System)

To ensure Trustworthiness , the following LC-MS/MS protocol is designed as a self-validating system. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS), such as N-EMPC-


, the system automatically corrects for run-to-run variations in matrix suppression and ionization efficiency. Because the SIL-IS co-elutes with the analyte, the ratio of their responses remains constant, intrinsically fulfilling ICH Q2(R2) robustness requirements[3].
Step 1: Sample Preparation & SIL-IS Integration
  • Prepare Stock Solutions: Dissolve N-EMPC reference standard in 50% methanol to yield a 1.0 mg/mL stock. Prepare a separate stock of the SIL-IS (N-EMPC-

    
    ).
    
  • Matrix Spiking: Spike blank matrix (e.g., formulation placebo or plasma) with N-EMPC to create calibration standards ranging from 5 to 1000 ng/mL.

  • Internal Standard Addition: Add a constant concentration of SIL-IS (e.g., 50 ng/mL) to all blanks, standards, and unknown samples.

  • Extraction: Perform protein precipitation or liquid-liquid extraction using acetonitrile. Centrifuge at 14,000 rpm for 10 minutes and transfer the supernatant to autosampler vials.

Step 2: Chromatographic Separation
  • Column Selection: Use a sub-2-micron C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) to achieve sharp peak shapes and rapid elution.

  • Mobile Phase:

    • Phase A: 0.1% Formic acid in LC-MS grade water (ensures protonation of the piperazine nitrogen).

    • Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Run a fast gradient from 5% B to 95% B over 2.5 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometric Detection (MRM Optimization)
  • Ion Source: Configure the Electrospray Ionization (ESI) source in positive mode.

  • MRM Transitions:

    • N-EMPC (Analyte): Monitor the transition

      
       172.2 
      
      
      
      100.1 (Quantifier) and
      
      
      172.2
      
      
      72.1 (Qualifier).
    • N-EMPC-

      
       (SIL-IS):  Monitor the transition 
      
      
      
      177.2
      
      
      105.1.
  • Collision Energy: Optimize collision energy (typically 15-25 eV) to maximize the abundance of the product ions.

Step 4: ICH Q2(R2) Validation Execution
  • Specificity: Inject blank matrix containing only the SIL-IS. Verify that no peak

    
     of the LOQ appears at the N-EMPC retention time.
    
  • Linearity: Plot the peak area ratio (N-EMPC / SIL-IS) against the nominal concentration. Ensure the correlation coefficient (

    
    ) is 
    
    
    
    .
  • Accuracy & Precision: Analyze Quality Control (QC) samples at three concentration levels (Low, Mid, High) in six replicates. The self-validating nature of the SIL-IS should yield an intra-day precision (RSD) of

    
     and an accuracy within 85–115% of the nominal value[6].
    

References

  • International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency / ICH Official Guidelines.

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs Regulatory Insights.

  • Daravath, B., et al. (2014). Development and validation of RP-HPLC method for simultaneous estimation of chlorpheniramine maleate and diethylcarbamazine citrate in pharmaceutical dosage forms. Asian Journal of Pharmaceutical and Clinical Research.

  • ChemWhat / Molaid Database. Chemical Properties of 1-Piperazinecarboxamide, N-ethyl-4-methyl- (CAS 7401-05-0).

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Author: BenchChem Technical Support Team. Date: March 2026

As the global effort to eliminate lymphatic filariasis (LF) accelerates, understanding the precise pharmacological distinctions between anthelmintic agents and their metabolites is critical for drug development professionals. Diethylcarbamazine (DEC)—chemically known as N,N-diethyl-4-methylpiperazine-1-carboxamide—has been the gold standard treatment for LF for decades[1]. However, its in vivo efficacy is heavily reliant on its biotransformation into active metabolites, notably its mono-ethyl derivative, N-ethyl-4-methylpiperazine-1-carboxamide (MEC) , and various N-oxides[2].

This guide provides an objective, data-driven comparison of MEC, DEC, and related piperazines, detailing their structural differences, metabolic pathways, and host-dependent mechanisms of action.

Structural and Pharmacological Distinctions

The core pharmacophore of these compounds relies on the piperazine ring, but variations in the carboxamide alkylation dictate their lipophilicity, metabolic stability, and receptor affinity.

  • Diethylcarbamazine (DEC): The parent drug features an N,N-diethyl substitution. It is highly specific for filarial parasites but exhibits a short duration of action due to rapid renal clearance and metabolism[1][3].

  • MEC (N-ethyl-4-methylpiperazine-1-carboxamide): Formed via the N-dealkylation of DEC by cytochrome P450 enzymes. The removal of one ethyl group creates a less sterically hindered molecule that is eliminated more slowly from the body, thereby prolonging the antifilarial therapeutic window[2][3].

  • DEC N-oxide / MEC N-oxide: Oxidative metabolites that exhibit potent macrofilaricidal activity (killing adult worms) and microfilaricidal activity[2].

Quantitative Comparison of Piperazine Derivatives
CompoundSubstitutionPrimary RoleIn Vivo Microfilaricidal ActivityMacrofilaricidal Potential
DEC (N,N-diethyl)DiethylParent Prodrug / Active AgentHigh (Host-dependent)Variable / Inconsistent
MEC (N-ethyl)Mono-ethylSlower-eliminating MetaboliteModerate to HighLow
DEC N-oxide Diethyl N-oxideActive Oxidative MetaboliteHighHigh (Active on adults)
Piperazine (Base)NoneBroad-spectrum AnthelminticLow (Acts via GABA agonism)None against filariae

Metabolic Pathways and Mechanism of Action

The antifilarial effect of DEC and MEC is not due to direct toxicity against the parasite. Instead, these compounds act as immunomodulators. They sensitize microfilariae to the host's immune system by altering arachidonic acid metabolism in host endothelial cells and activating inducible nitric oxide synthase (iNOS)[1][3].

DEC_Metabolism DEC Diethylcarbamazine (DEC) N,N-diethyl parent drug MEC MEC N-ethyl metabolite DEC->MEC N-dealkylation (CYP450) DECNO DEC N-oxide Active metabolite DEC->DECNO N-oxidation (FMO/CYP450) MECNO MEC N-oxide Active metabolite MEC->MECNO N-oxidation Inactive Ring Cleavage Products Inactive clearance MEC->Inactive Degradation

Metabolic biotransformation of Diethylcarbamazine into MEC and N-oxide derivatives.

MOA Drug DEC / MEC Exposure Host Host Endothelial & Immune Cells Drug->Host Binds/Activates Path1 Arachidonic Acid Metabolism Alteration Host->Path1 Path2 iNOS Activation (Nitric Oxide Release) Host->Path2 Effect Microfilariae Sensitization & Phagocytosis Path1->Effect Path2->Effect

Host-dependent microfilaricidal mechanism of DEC and its active metabolites.

Experimental Methodologies

To rigorously compare the performance and pharmacokinetics of MEC against DEC, researchers must utilize self-validating experimental systems. Below are two field-proven protocols designed to ensure high scientific integrity.

Protocol 1: LC-MS/MS Quantification of DEC and MEC in Plasma

Causality of Choice: DEC and MEC possess highly similar structures, differing only by a single ethyl group. Traditional UV detection lacks the specificity to distinguish them in complex plasma matrices. By utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode, we isolate specific precursor-to-product ion transitions, ensuring absolute selectivity[3]. The inclusion of a deuterated internal standard (DEC-d3) creates a self-validating system that automatically corrects for ionization suppression and extraction losses.

Step-by-Step Workflow:

  • Sample Preparation: Spike 100 µL of human plasma with 10 µL of internal standard (DEC-d3, 500 ng/mL).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample. Vortex for 2 minutes to ensure complete protein denaturation, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solid Phase Extraction (SPE): Load the supernatant onto a pre-conditioned mixed-mode cation exchange SPE cartridge. Wash with 5% methanol in water, and elute with 2% ammonium hydroxide in methanol. Evaporate to dryness and reconstitute in the mobile phase.

  • Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column. Use a gradient mobile phase of 10 mM ammonium formate (pH 3.5) and acetonitrile.

  • MS/MS Detection: Operate in positive Electrospray Ionization (ESI+) mode. Monitor the specific MRM transitions for DEC (m/z 200.2 → 100.1) and MEC (m/z 172.1 → 100.1).

Protocol 2: Host-Dependent In Vitro Microfilaricidal Assay

Causality of Choice: Standard in vitro broth assays fail to demonstrate the efficacy of DEC and MEC because their mechanism is entirely host-dependent[1][2]. They do not kill microfilariae directly; they require host immune cells to trigger phagocytosis. By co-culturing the parasites with human Peripheral Blood Mononuclear Cells (PBMCs), we recreate the host-parasite immunological synapse, validating the true pharmacodynamic profile.

Step-by-Step Workflow:

  • Parasite Isolation: Isolate motile Brugia malayi microfilariae from infected animal models (e.g., Meriones unguiculatus) using peritoneal lavage.

  • PBMC Preparation: Isolate human PBMCs from healthy donors using density gradient centrifugation (Ficoll-Paque). Seed at

    
     cells/well in a 96-well plate.
    
  • Co-Culture Establishment: Introduce 100 viable microfilariae into each PBMC-seeded well using RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Drug Dosing: Treat the wells with varying concentrations (1 µM to 100 µM) of DEC, MEC, and DEC N-oxide. Include a vehicle control (0.1% DMSO) and a positive control (Ivermectin).

  • Viability Assessment: Incubate at 37°C with 5% CO₂. Assess microfilarial motility using a high-content imaging system at 24, 48, and 72 hours. Score motility on a 0-4 scale (0 = dead/immotile, 4 = highly active).

Conclusion

While Diethylcarbamazine (DEC) remains the primary prodrug administered in mass drug administration (MDA) programs, its mono-ethyl derivative (MEC) and N-oxide metabolites play a crucial role in extending the drug's pharmacokinetic half-life and mediating its macrofilaricidal effects[2][3]. Understanding the subtle structural shift from an N,N-diethyl to an N-ethyl carboxamide allows drug development professionals to better map the metabolic fate and host-dependent immunomodulatory pathways required for successful filariasis elimination.

References

  • Source: National Institutes of Health (NIH)
  • Diethylcarbamazine Citrate 100 mg Tablets, (Eisai Co., Ltd.), NT002 Section 6 - World Health Organization (WHO)
  • The In Vivo Odyssey of Diethylcarbamazine: A Deep Dive into its Pharmacokinetics and Metabolism Source: Benchchem URL
  • Fluorescent Diethylcarbamazine Analogues: Sites of Accumulation in Brugia malayi Source: McGill University URL

Sources

quality control standards for n-Ethyl-4-methylpiperazine-1-carboxamide intermediates

The quality control of n-Ethyl-4-methylpiperazine-1-carboxamide intermediates is a multi-faceted process that requires a deep understanding of synthetic chemistry, analytical science, and regulatory expectations. By implementing a robust quality control strategy that utilizes a combination of orthogonal analytical techniques such as HPLC, GC-MS, and NMR, and by adhering to the principles of GMP and ICH guidelines, manufacturers can ensure the production of high-quality intermediates. This, in turn, contributes to the overall safety and efficacy of the final pharmaceutical product, ultimately safeguarding public health. [6]

References

  • Pharmaceutical Intermediate Quality Standards Guide. (2025, November 28). Google.
  • A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives. Benchchem.
  • Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. (2024, January 23). Kymos.
  • How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance. (2025, September 29). PYG Lifesciences.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
  • Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. (2024, December 23). PYG Lifesciences.
  • Significance of Impurity Profiling in the Pharmaceutical Industry. (2024, February 17). Global Pharma Tek.
  • Impurity Profiling: Theory and Practice. PharmaInfo.
  • Purity Analysis of 1-(2-Hydroxyethyl)piperazine: A Comparative Guide to GC-MS and Alternative Methods. Benchchem.
  • N-Ethyl-N-methylpiperazine-1-carboxamide|CAS 657427-50-4. Benchchem.
  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (2020, January 2). National Center for Biotechnology Information.
  • Three Key Regulations in the Pharmaceutical Industry: EMA, FDA and ANVISA. (2025, March 7). Eurofins.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • A Review on Analytical Methods for Piperazine Determination. (2024, December 27). NTU Journal of Pure Sciences.
  • The ISO standards in pharmaceuticals: a complete guide. (2024, July 4). SFAM.
  • Best Practices for Quality Control in Pharmaceuticals. (2025, July 21). SimplerQMS.
  • A Deep Dive into Quality Control in the Pharmaceutical Industry. (2026, January 23). DES Pharma.
  • Quality Guidelines. ICH.
  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (2018, August 9). FDA.
  • ethyl 4-methylpiperazine-1-carboxylate. Stenutz.
  • N,N-diethyl-4-methylpiperazine-1-carboxamide;dihydrochloride. PubChem.
  • ICH: quality. European Medicines Agency (EMA).
  • 1-Piperazinecarboxamide, N,N-diethyl-4-methyl-. NIST WebBook.
  • N,N-diethyl-1-methylpiperidine-4-carboxamide. Advanced ChemBlocks.
  • N,N-diethyl-4-methylpiperazine-1-carboxamide. Sigma-Aldrich.
  • Synthesis of new amides of the N-methylpiperazine series. (2025, August 9). ResearchGate.

analytical reference standards for n-Ethyl-4-methylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Imperative: Why This Analyte Matters

In the realm of anthelmintic drug development and quality control, 1[1] remains a frontline therapy for lymphatic filariasis. However, the analytical monitoring of DEC requires rigorous tracking of its primary desethyl derivative: n-Ethyl-4-methylpiperazine-1-carboxamide (often supplied as the hydrochloride salt, 2[2]).

This compound serves a dual role in pharmaceutical analysis:

  • As a Process Impurity: During the synthesis of DEC, incomplete N-alkylation of the piperazine ring leaves behind the monoethyl derivative. Regulatory bodies (ICH Q3A) require this impurity to be quantified to ensure API safety.

  • As a Primary Metabolite: In pharmacokinetic (PK) studies, hepatic CYP450 enzymes rapidly deethylate DEC into this active metabolite. Accurate quantification in plasma is critical for determining drug clearance rates.

To achieve reliable LC-MS/MS quantification, the choice of reference standard is the most critical variable. A standard with uncharacterized salt fractions or residual solvents will systematically skew calibration curves, leading to OOS (Out of Specification) results in QC or flawed PK data in clinical trials.

Objective Comparison of Reference Standard Tiers

Not all reference standards are created equal. When sourcing n-Ethyl-4-methylpiperazine-1-carboxamide, laboratories typically choose between three tiers of materials. The table below objectively compares a Premium Certified Reference Material (CRM) against Pharmacopeial and Research-Grade alternatives.

Table 1: Performance and Certification Comparison for n-Ethyl-4-methylpiperazine-1-carboxamide Standards

ParameterPremium CRM (Benchmark)Pharmacopeial Standard (USP/EP)Research-Grade Supplier
Purity Determination Quantitative NMR (qNMR) + LC-MSMass Balance (Chromatographic)HPLC Area % Only
Salt Form Correction Exact mass fraction provided (e.g., HCl salt corrected to free base)Assumed 100% or compendial specificRarely corrected; assumes 100% purity
Uncertainty (U) Expanded uncertainty (± 0.5%) reportedNot typically reportedNot reported
Isotopic Availability Matched SIL (Stable Isotope Labeled) availableRarely availableHit-or-miss availability
Cost Efficiency High (Optimal for routine testing & PK)Low (High cost per mg)Very High (But risks data integrity)
Best Application ISO 17025 testing, PK studies, Method DevCompendial API release testingEarly discovery, non-GLP screening
The "Salt Trap" Causality

A common failure in analytical method transfer occurs when researchers source3[3] (MW: 207.70 g/mol ) but calculate their standard curves based on the free base (MW: 171.24 g/mol ). Research-grade suppliers often report "98% purity" based solely on UV absorbance, ignoring the ~17% mass contribution of the invisible chloride ion. Using a Premium CRM guarantees that the exact mass fraction (determined via qNMR) is used, ensuring the self-validating accuracy of your calibration curve.

Pathway & Workflow Visualization

The following diagram illustrates the dual origin of n-Ethyl-4-methylpiperazine-1-carboxamide and the analytical necessity for precise reference standards.

Pathway DEC Diethylcarbamazine (API / Prodrug) CYP Hepatic CYP450 (In Vivo Metabolism) DEC->CYP N-Deethylation Metabolite N-ethyl-4-methylpiperazine -1-carboxamide (Target Analyte) CYP->Metabolite Metabolic Pathway Impurity Incomplete Ethylation (Process Impurity) Impurity->Metabolite Synthetic Pathway

Origin pathways of N-ethyl-4-methylpiperazine-1-carboxamide via metabolism and synthesis.

Experimental Protocol: LC-MS/MS System Validation

To demonstrate the performance of a Premium CRM, the following self-validating protocol outlines the extraction and quantification of n-Ethyl-4-methylpiperazine-1-carboxamide from a DEC API matrix.

Reagents and Materials
  • Analyte: n-Ethyl-4-methylpiperazine-1-carboxamide CRM (Corrected for HCl salt fraction).

  • Internal Standard (IS): n-Ethyl-4-methylpiperazine-1-carboxamide-d5.

  • Mobile Phases: (A) 10 mM Ammonium Formate in Water (pH 3.5); (B) 0.1% Formic Acid in Acetonitrile.

Step-by-Step Sample Preparation
  • Stock Solution Preparation: Accurately weigh 10.0 mg of the CRM. Dissolve in 10.0 mL of Methanol. Crucial Causality Step: Multiply the nominal concentration by the qNMR mass fraction provided on the CoA to obtain the true free-base concentration.

  • Spiking & Matrix Dilution: Prepare a 10 mg/mL solution of the DEC API in Mobile Phase A. Spike the IS to a final concentration of 50 ng/mL.

  • Calibration Curve: Prepare a 6-point calibration curve ranging from 1 ng/mL to 500 ng/mL of the target analyte in the API matrix to account for ion suppression.

LC-MS/MS Parameters
  • Column: Waters XBridge BEH C18 (50 mm × 2.1 mm, 2.5 µm). Rationale: The polar embedded nature of the BEH particle prevents the basic piperazine nitrogen from tailing, ensuring sharp, symmetrical peaks.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 3.0 min: Ramp to 60% B

    • 3.0 - 4.0 min: Hold at 95% B (Wash)

    • 4.0 - 5.0 min: 5% B (Equilibration)

  • Flow Rate: 0.4 mL/min.

  • MS Detection (ESI+ MRM):

    • Target Analyte: m/z 172.1 → 100.1 (Collision Energy: 22V)

    • DEC (API): m/z 200.1 → 100.1 (Collision Energy: 24V)

System Suitability Test (SST) Criteria

A self-validating system must pass the following criteria before sample analysis:

  • Signal-to-Noise (S/N): LLOQ (1 ng/mL) must exhibit S/N > 10.

  • Precision: Six replicate injections of the 50 ng/mL standard must yield an area %RSD ≤ 2.0%.

  • Carryover: Blank injection immediately following the ULOQ (500 ng/mL) must show an analyte peak area < 20% of the LLOQ.

Conclusion

For the accurate quantification of n-Ethyl-4-methylpiperazine-1-carboxamide, relying on research-grade materials with uncharacterized salt fractions introduces unacceptable risks to data integrity. A Premium CRM, characterized by qNMR, provides the traceability, exact mass fraction, and low uncertainty required to build robust, self-validating analytical methods for both API impurity profiling and clinical PK studies.

References

  • Chemchart. "DIETHYLCARBAMAZINE CITRATE (1642-54-2)
  • BLD Pharm. "1153458-96-8 | 1-Isopropyl-3-(2-(piperazin-1-yl)ethyl)
  • Bidepharm.

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Safety Operating Guide

n-Ethyl-4-methylpiperazine-1-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of n-Ethyl-4-methylpiperazine-1-carboxamide

As drug development professionals and analytical chemists, we frequently handle complex nitrogenous heterocycles. While n-Ethyl-4-methylpiperazine-1-carboxamide (NEMPC) is a highly valuable intermediate in pharmaceutical synthesis, its piperazine-derived backbone and carboxamide functionality present specific logistical and environmental challenges during disposal.

To build a truly safe laboratory environment, it is not enough to simply follow a waste disposal checklist; we must understand the causality behind these safety protocols. This guide synthesizes the physicochemical properties of NEMPC with field-proven methodologies to provide a self-validating framework for its safe handling, segregation, and thermal destruction.

Physicochemical Profiling & Hazard Causality

NEMPC (CAS: 7401-05-0) is an organic amine and urea derivative. Like many piperazine derivatives, it acts as a weak to moderate base and is highly water-soluble. Understanding its molecular behavior is the first step in designing a safe disposal plan.

  • Corrosivity and Sensitization: Piperazine derivatives are known to cause severe skin burns, serious eye damage, and act as respiratory sensitizers[1]. When handling NEMPC, the primary risk is the aerosolization of the compound during transfer, which can lead to inhalation exposure[2].

  • Reactivity: As an organic base, NEMPC will react exothermically with strong acids, acid chlorides, and strong oxidizing agents[3]. Mixing these streams in a single waste carboy can lead to rapid gas evolution, pressure buildup, and catastrophic container failure.

  • Thermal Degradation: The molecule contains three nitrogen atoms. When subjected to standard combustion, this high nitrogen mass fraction inherently oxidizes to form toxic nitrogen oxides (NOx), specifically nitrogen monoxide (NO) and nitrogen dioxide (NO2)[4].

Table 1: Quantitative Hazard & Operational Data

ParameterValue / CharacteristicOperational Implication
Molecular Weight 171.24 g/mol Determines stoichiometric absorbent requirements for large spills.
Nitrogen Mass Fraction ~24.5% (3 N atoms)High NOx generation potential; prohibits standard municipal incineration[4].
pH (Aqueous) Basic (typically >9)Corrosive to tissue; requires evaluation for EPA D002 (Corrosivity) waste coding[5].
Incompatibilities Strong oxidizers, acid chloridesHigh exothermic reaction risk; mandates strict waste stream segregation[3].

Step-by-Step Spill Response & Waste Segregation Protocol

When a spill occurs, immediate containment is required to prevent the API intermediate from entering the laboratory's drainage system, as piperazine compounds are harmful to aquatic life with long-lasting effects[1].

Methodology: Laboratory-Scale Spill Containment

  • Site Isolation & PPE: Immediately don chemical-resistant nitrile gloves (>0.11 mm thickness), tight-fitting safety goggles, and a lab coat. For large powder spills, a NIOSH-approved particulate respirator (N95 or P100) is mandatory to prevent inhalation of sensitizing dust[3].

  • Aerosol Suppression (For Solids): If NEMPC is in a dry powder or hydrochloride salt form, lightly mist the perimeter of the spill with an inert solvent (e.g., isopropanol) to suppress dust. Causality Check: Do not use acidic neutralizing solutions at this stage, as uncontrolled exothermic neutralization can vaporize the solvent and spread the active compound.

  • Inert Absorption: Cover the spill completely with an inert, non-combustible absorbent material such as dry sand or vermiculite[2]. Causality Check: Never use combustible absorbents like sawdust. Basic amines can react with incompatible organic materials, turning the absorbent into a fire hazard[5].

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a high-density polyethylene (HDPE) or PTFE waste container.

  • Self-Validating Headspace Test: Before tightly sealing the primary waste container, loosely cap it and leave it in a certified active fume hood for 24 hours. Why? This self-validating step ensures that no latent exothermic reactions are actively generating gas, which could cause the container to rupture during transit.

  • Labeling: Affix a compliant hazardous waste label: "Hazardous Waste - Toxic/Irritant (Contains Piperazine Derivative). DO NOT MIX WITH ACIDS OR OXIDIZERS."

Final Disposal & High-Temperature Incineration Logistics

Because of its environmental toxicity and nitrogen-rich structure, NEMPC cannot be disposed of down the drain or sent to a standard landfill. It must be processed by a licensed chemical waste disposal facility.

Methodology: Incineration Workflow

  • Contractor Verification: Ensure your licensed hazardous waste contractor utilizes a high-temperature rotary kiln incinerator operating at temperatures exceeding 850°C[4].

  • NOx Scrubbing Validation: Confirm that the facility's exhaust system is equipped with Selective Catalytic Reduction (SCR) technology or ammonia-based wet scrubbers. Causality Check: During incineration, the combustion air and the compound's molecular nitrogen will form NO and NO2. Injecting ammonia or organic amines into the flue gas reduces these toxic nitrogen oxides back into harmless elemental nitrogen (N2) and water vapor[4][6].

  • Regulatory Manifesting: Classify the waste accurately on your environmental manifest. Depending on the concentration and aqueous pH, it may trigger characteristic hazardous waste codes (e.g., EPA D002 for corrosivity)[5].

DisposalWorkflow Source NEMPC Waste Generation Liquid Liquid Waste Stream (Aqueous/Organic) Source->Liquid Dissolution Solid Solid Waste Stream (Contaminated PPE) Source->Solid Spill Cleanup Incompatibles Incompatible Materials (Acids/Oxidizers) Source->Incompatibles SEGREGATE Incinerator High-Temp Incinerator (>850°C) Liquid->Incinerator Transport Solid->Incinerator Transport NOx NOx Scrubber / SCR (Ammonia Reduction) Incinerator->NOx Flue Gas Exhaust Clean Exhaust (N2 + H2O) NOx->Exhaust Catalysis

Workflow for segregation and high-temperature incineration of piperazine waste.

References

  • SAFETY DATA SHEET - Piperazine Hexahydrate | TCI Chemicals | 1

  • 1,4-Di-tert-butyl piperazine-1,4-dicarboxylate Safety Data Sheet | AK Scientific, Inc. | 2

  • Material Safety Data Sheet - Piperazine, anhydrous, 99% | Cole-Parmer | 3

  • Piperazine Material Safety Data Sheet | Santa Cruz Biotechnology | 5

  • Nitrogen oxides (NOx) forming in incineration | Martech Opleidingen |4

  • Low Temperature DeNOx Technologies for Power and Waste Incineration Plants | Energiforskning | 6

  • SAFETY DATA SHEET - Piperidine | Sigma-Aldrich |

Sources

A Comprehensive Guide to the Safe Handling of n-Ethyl-4-methylpiperazine-1-carboxamide (Diethylcarbamazine)

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with n-Ethyl-4-methylpiperazine-1-carboxamide, a compound also known as Diethylcarbamazine (CAS No. 90-89-1).[1][2] Given the absence of a specific Safety Data Sheet (SDS) for "n-Ethyl-4-methylpiperazine-1-carboxamide," this guide is comprehensively based on the established safety data for Diethylcarbamazine. Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of your research.

Hazard Identification and Risk Assessment

Understanding the potential hazards is the foundation of safe laboratory practice. Diethylcarbamazine is classified as harmful if swallowed (Acute toxicity, oral - Category 4).[3][4][5] Some data also suggests it may be fatal if inhaled.[3][5] Therefore, a thorough risk assessment should be conducted before any handling of this compound.

Key Hazards:

  • Oral Toxicity: Harmful if ingested.[3][4]

  • Inhalation Toxicity: Potentially fatal if inhaled as a dust or aerosol.[3][5]

  • Skin and Eye Contact: May cause irritation upon contact.[6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling Diethylcarbamazine. The following table summarizes the required equipment for various laboratory operations.

Operation Required Personal Protective Equipment
Weighing and Aliquoting (Solid) Chemical safety goggles, disposable nitrile gloves, lab coat, and a certified N95 (or higher) respirator.
Solution Preparation and Handling Chemical safety goggles, disposable nitrile gloves, and a lab coat.
Spill Cleanup Chemical safety goggles, disposable nitrile gloves (double-gloving recommended), lab coat or disposable gown, and a certified N95 (or higher) respirator.

Rationale for PPE Selection:

  • Eye Protection: Chemical safety goggles conforming to EU Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133 are essential to protect against splashes and airborne particles.[4][6]

  • Hand Protection: Disposable nitrile gloves provide an effective barrier against skin contact. Gloves must be inspected before use and proper removal techniques should be employed to avoid contaminating the skin.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.

  • Respiratory Protection: Due to the potential for fatal inhalation, a NIOSH/MSHA or European Standard EN 149 approved respirator is crucial when handling the solid form of the compound, especially when generating dust is a possibility.[4] Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]

Safe Handling and Operational Workflow

A systematic approach to handling Diethylcarbamazine minimizes the risk of exposure. The following workflow outlines the critical steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Certified Fume Hood prep_ppe->prep_fume_hood prep_gather Gather All Necessary Equipment prep_fume_hood->prep_gather handle_weigh Carefully Weigh Solid Compound prep_gather->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution as Needed handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Work Surfaces handle_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_dispose_waste Dispose of Waste in Labeled Containers cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE Correctly cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Safe Handling Workflow Diagram

Step-by-Step Handling Protocol:
  • Preparation:

    • Always work within a properly functioning chemical fume hood.[7][8]

    • Don all required PPE as outlined in the table above.

    • Ensure an eyewash station and safety shower are readily accessible.[6]

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) before handling the compound.

  • Handling the Solid Compound:

    • When weighing, handle the solid with care to avoid generating dust.

    • Use a dedicated spatula for this compound.

    • Close the container tightly after use.

  • Preparing Solutions:

    • Add the solid to the solvent slowly to avoid splashing.

    • If sonication or heating is required, ensure the container is appropriately sealed or vented as necessary.

  • Storage:

    • Store Diethylcarbamazine in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]

    • Keep it away from incompatible materials such as strong oxidizing agents and acids.[4][6]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable cleaning agent.

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[6]

    • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][6]

Disposal Plan

All waste containing Diethylcarbamazine must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste in a labeled, sealed, and appropriate hazardous waste container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[4][6] Do not dispose of down the drain or in regular trash.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling n-Ethyl-4-methylpiperazine-1-carboxamide (Diethylcarbamazine) and ensure a safe and productive research environment.

References

  • CymitQuimica. (n.d.). Safety Data Sheet - Diethylcarbamazine citrate.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Ethyl 4-amino-1-piperidinecarboxylate.
  • MedChemExpress. (2025). Diethylcarbamazine citrate-SDS.
  • CymitQuimica. (n.d.). 1-Piperazinecarboxamide, N,N-diethyl-4-methyl-.
  • ECHEMI. (n.d.). Diethylcarbamazine citrate SDS, 1642-54-2 Safety Data Sheets.
  • Arctom. (n.d.). CAS NO. 49860-76-6 | 1-Ethyl-4-methylpiperazine.
  • Fisher Scientific. (2019). SAFETY DATA SHEET - Diethylcarbamazine.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - Diethylcarbamazine Citrate.
  • ChemScene. (n.d.). 1609407-97-7 | 4-Ethyl-N-methylpiperidine-4-carboxamide hydrochloride.
  • CymitQuimica. (n.d.). 1-Ethyl-4-methylpiperazine.
  • ChemScene. (n.d.). 49860-76-6 | 1-Ethyl-4-methylpiperazine.
  • Sigma-Aldrich. (n.d.). Ethyl 4-Methylpiperazine-1-carboxylate | 59325-11-0.
  • Sigma-Aldrich. (n.d.). N,N-diethyl-4-methylpiperazine-1-carboxamide.
  • National Center for Biotechnology Information. (n.d.). N,N-diethyl-4-methylpiperazine-1-carboxamide;dihydrochloride. PubChem. Retrieved from [Link]

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